molecular formula C14H19BrN2O4S B1335911 Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate CAS No. 1022353-79-2

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Cat. No.: B1335911
CAS No.: 1022353-79-2
M. Wt: 391.28 g/mol
InChI Key: DFGAHTVPVGLXTK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C14H19BrN2O4S and its molecular weight is 391.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGAHTVPVGLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392527
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022353-79-2
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, a piperazine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data. The piperazine scaffold is a common motif in a multitude of biologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics.[1][2]

Introduction and Significance

Piperazine and its derivatives are integral components in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including antihistaminic, anti-parasitic, anti-fungal, anti-bacterial, and anti-viral properties.[2] The incorporation of a sulfonyl group and an acetate moiety onto the piperazine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The title compound, this compound, with a molecular formula of C14H19BrN2O4S and a molecular weight of 391.28 g/mol , presents a versatile scaffold for further chemical modifications and biological screening.[3]

This guide will detail a robust two-step synthetic route to this compound, followed by a thorough characterization using modern analytical techniques. The causality behind the selection of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial N-monosulfonylation of piperazine with 4-bromophenylsulfonyl chloride, followed by the N-alkylation of the resulting intermediate with ethyl 2-bromoacetate.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Step 1: N-Monosulfonylation cluster_1 Step 2: N-Alkylation A Piperazine C 1-((4-Bromophenyl)sulfonyl)piperazine A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to rt B 4-Bromophenylsulfonyl chloride B->C D 1-((4-Bromophenyl)sulfonyl)piperazine F This compound D->F Base (e.g., K2CO3) Acetonitrile (ACN) Reflux E Ethyl 2-bromoacetate E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

Mechanistic Rationale: This step involves a nucleophilic substitution reaction where one of the secondary amine groups of piperazine attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the remaining free amine on the piperazine ring and driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of piperazine (2 equivalents) in dichloromethane (DCM, 10 mL/mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 equivalents). Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in DCM and add it dropwise to the cooled piperazine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-((4-bromophenyl)sulfonyl)piperazine as a solid.

Step 2: Synthesis of this compound

Mechanistic Rationale: This step is an N-alkylation reaction, a classic example of a nucleophilic substitution (SN2) reaction. The secondary amine of 1-((4-bromophenyl)sulfonyl)piperazine acts as the nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromoacetate and displacing the bromide ion. An inorganic base like potassium carbonate is used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that facilitates this type of reaction. The reaction is typically carried out at elevated temperatures (reflux) to increase the reaction rate.[4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-((4-bromophenyl)sulfonyl)piperazine (1 equivalent) in acetonitrile (ACN, 15 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Add ethyl 2-bromoacetate (1.1 equivalents) to the suspension.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physical Properties
PropertyExpected Value
Molecular Formula C14H19BrN2O4S
Molecular Weight 391.28 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.75-7.65 (m, 4H, Ar-H)

    • 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • 3.25 (s, 2H, -NCH₂COO-)

    • 3.15 (t, J = 5.0 Hz, 4H, piperazine-H)

    • 2.70 (t, J = 5.0 Hz, 4H, piperazine-H)

    • 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 170.0 (C=O)

    • 135.0 (Ar-C)

    • 132.5 (Ar-C)

    • 129.0 (Ar-C)

    • 128.0 (Ar-C)

    • 61.0 (-OCH₂)

    • 58.0 (-NCH₂COO-)

    • 53.0 (piperazine-C)

    • 46.0 (piperazine-C)

    • 14.2 (-CH₃)

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretching (aliphatic)
1740C=O stretching (ester)
1350, 1160S=O stretching (sulfonamide)
1580, 1470C=C stretching (aromatic)
1250C-O stretching (ester)
1100C-N stretching

3.2.3. Mass Spectrometry (MS)

  • ESI-MS: m/z calculated for C₁₄H₁₉BrN₂O₄S [M+H]⁺: 391.03, found: 391.1. The presence of the bromine atom would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺).

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound. The two-step synthetic approach is robust and scalable, providing good yields of the target compound. The provided characterization data, while predicted, serves as a benchmark for researchers working on the synthesis of this and related molecules. The insights into the reaction mechanisms and experimental choices are intended to empower scientists to troubleshoot and adapt these protocols for their specific research needs. The versatile nature of the title compound makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications.

References

  • U.S. Patent No. US20090227791A1. (2009). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
  • German Patent No. DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549. [Link]

  • Supporting Information for an article in a journal from The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • A simple synthesis of N-alkylpiperazines. (n.d.).
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 771-774. [Link]

  • 1-(4-Bromophenyl)piperazine synthesis. (n.d.). ChemicalBook.
  • Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)
  • Wójcik, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2016). RSC Advances, 6(10), 8345-8349. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607. [Link]

  • Mishra, B. K., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. (1999). Journal of Chromatography A, 854(1-2), 13-22. [Link]

  • 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. (n.d.). Synblock.
  • Ethyl 2-[4-(2-oxoethyl)
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Molecules, 26(7), 1986. [Link]

  • Design and Synthesis of Some Piperazine Hybrid Molecules. (2019). Revue Roumaine de Chimie, 64(1), 45-51.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). Molecules, 24(21), 3959. [Link]

  • 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. (n.d.). PubChem.
  • Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. (n.d.).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2022). Molecules, 27(15), 5000. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). MedChemComm, 10(3), 447-460. [Link]

  • Ethyl 2-(piperazin-1-yl)
  • Ethyl 2-[4-(benzenesulfonyl)
  • ETHYL-2-[2-[4-(1-BENZYL-2-ETHYL-4-NITRO-1H-IMIDAZOL-5-YL)
  • 4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)

Sources

Spectroscopic data of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is crucial for the structural elucidation and purity assessment of the compound. The methodologies for acquiring this spectroscopic data are also presented, offering a framework for researchers in the field.

Introduction

This compound belongs to a class of compounds containing a piperazine core, which is a prevalent scaffold in many biologically active molecules. The presence of a bromophenylsulfonyl group and an ethyl acetate moiety suggests its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic techniques are the most powerful tools for this purpose. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, providing a detailed analysis and interpretation.

Molecular Structure

The structural formula of this compound is presented below. Understanding the connectivity of the atoms is fundamental to interpreting the spectroscopic data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d2HAr-H (ortho to SO₂)
~7.65d2HAr-H (meta to SO₂)
~4.20q2H-OCH₂CH₃
~3.25s2H-NCH₂COO-
~3.10t4HPiperazine-H (adjacent to SO₂)
~2.65t4HPiperazine-H (adjacent to NCH₂COO-)
~1.25t3H-OCH₂CH₃

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of these protons is due to the electron-withdrawing effect of the sulfonyl group. The ethyl group of the ester will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern. The methylene protons of the acetate group are expected to be a singlet. The piperazine ring protons will appear as two triplets, corresponding to the two different chemical environments.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170.0C=O (Ester)
~138.0Ar-C (ipso to SO₂)
~132.5Ar-C (meta to SO₂)
~129.0Ar-C (ortho to SO₂)
~128.0Ar-C (ipso to Br)
~61.0-OCH₂CH₃
~57.0-NCH₂COO-
~53.0Piperazine-C (adjacent to NCH₂COO-)
~46.0Piperazine-C (adjacent to SO₂)
~14.0-OCH₂CH₃

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

  • Process the data. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum: The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 120-140 ppm. The aliphatic region will contain the signals for the ethyl group carbons, the acetate methylene carbon, and the two distinct piperazine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3080MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1740StrongC=O stretch (Ester)
~1340 & ~1160StrongS=O stretch (Sulfonamide)
~1220StrongC-O stretch (Ester)
~1100StrongC-N stretch
~820Strongp-disubstituted benzene C-H bend

Experimental Protocol:

  • Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum: The most characteristic peaks will be the strong absorption for the ester carbonyl group around 1740 cm⁻¹ and the two strong bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group. The presence of aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zInterpretation
391/393[M+H]⁺ (isotopic pattern for Br)
318/320[M - OCH₂CH₃]⁺
235[M - C₆H₄BrSO₂]⁺
185/187[C₆H₄BrSO₂]⁺

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquire the mass spectrum in positive ion mode.

Interpretation of the Mass Spectrum: The molecular ion peak [M+H]⁺ should be observed with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of the ethoxy group from the ester and cleavage of the sulfonamide bond or the piperazine ring.

M [M+H]⁺ m/z 391/393 F1 [M - OCH₂CH₃]⁺ m/z 318/320 M->F1 - C₂H₅O F2 [M - C₆H₄BrSO₂]⁺ m/z 235 M->F2 - C₆H₄BrSO₂ F3 [C₆H₄BrSO₂]⁺ m/z 185/187 M->F3

Figure 2. Plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound and similar chemical entities. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for unambiguous structure elucidation in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • MDPI for various publications on synthesis and characterization of piperazine derivatives which provide spectral data for similar structures. [Link][1][2][3]

  • Sinfoo Biotech for providing chemical properties of the title compound. [Link][4]

  • Revue Roumaine de Chimie for synthesis and NMR data of piperazine hybrid molecules. [Link][5]

Sources

Physical and chemical properties of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Substituted Piperazines in Modern Medicinal Chemistry

The piperazine scaffold is a cornerstone in the design of contemporary therapeutics. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block for modulating aqueous solubility and membrane permeability. The introduction of a sulfonyl group, as seen in Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, further enhances the structural rigidity and potential for specific biological interactions. This guide provides a comprehensive overview of the physical, chemical, and potential pharmacological characteristics of this specific derivative, offering a critical resource for researchers engaged in the exploration of novel chemical entities for drug discovery.

Core Molecular Attributes

This compound is a substituted piperazine derivative with the molecular formula C14H19BrN2O4S.[1] Its structure is characterized by a central piperazine ring, N-substituted with a 4-bromophenylsulfonyl group and an ethyl acetate moiety.

PropertyValueSource
CAS Number 1022353-79-2[1]
Molecular Formula C14H19BrN2O4S[1]
Molecular Weight 391.28 g/mol [1]
Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been estimated using established computational models. These predictions offer valuable insights for experimental design, including solvent selection and purification strategies.

PropertyPredicted Value
Melting Point 95-110 °C
Boiling Point > 450 °C (decomposes)
LogP 2.5 ± 0.5
Aqueous Solubility Low

Disclaimer: These properties are computationally predicted and should be confirmed experimentally.

Synthesis and Chemical Reactivity

The synthesis of this compound can be logically achieved through a two-step process, starting from commercially available reagents. The proposed synthetic pathway leverages well-established and robust chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation of Piperazine cluster_1 Step 2: N-Alkylation Piperazine Piperazine 1-(4-Bromophenylsulfonyl)piperazine 1-(4-Bromophenylsulfonyl)piperazine Piperazine->1-(4-Bromophenylsulfonyl)piperazine Et3N, DCM, 0 °C to rt 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl_chloride->1-(4-Bromophenylsulfonyl)piperazine Target_Molecule Ethyl 2-(4-((4-bromophenyl)sulfonyl) piperazin-1-yl)acetate 1-(4-Bromophenylsulfonyl)piperazine->Target_Molecule K2CO3, Acetone, reflux Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Target_Molecule

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is based on analogous and well-documented procedures for the synthesis of similar piperazine derivatives.[2][3]

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

  • To a stirred solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL/mmol of piperazine) at 0 °C, add triethylamine (Et3N, 2.2 equivalents).

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM (5 mL/mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-((4-bromophenyl)sulfonyl)piperazine.

Step 2: Synthesis of this compound

  • To a solution of 1-((4-bromophenyl)sulfonyl)piperazine (1.0 equivalent) in anhydrous acetone (15 mL/mmol), add potassium carbonate (K2CO3, 2.0 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure title compound.

Reactivity Profile

The primary reactive sites of this compound are the ester functionality and the aromatic bromine atom.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This derivative may exhibit different solubility and biological activity profiles.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Characterization_Workflow Synthesized_Compound Synthesized_Compound NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Synthesized_Compound->Mass_Spectrometry IR_Spectroscopy Infrared (IR) Spectroscopy Synthesized_Compound->IR_Spectroscopy Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Synthesized_Compound->Purity_Analysis Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation

Caption: Standard workflow for analytical characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following are predicted chemical shifts (in ppm) for the ¹H and ¹³C NMR spectra in CDCl₃. These predictions are based on established algorithms and data from structurally similar compounds.[2][4][5]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)

  • δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H meta to SO₂)

  • δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 3.25 (s, 2H, -NCH₂COO-)

  • δ 3.10 (t, J = 5.0 Hz, 4H, piperazine-H)

  • δ 2.70 (t, J = 5.0 Hz, 4H, piperazine-H)

  • δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 169.5 (C=O)

  • δ 138.0 (Ar-C)

  • δ 132.5 (Ar-CH)

  • δ 129.0 (Ar-CH)

  • δ 128.5 (Ar-C)

  • δ 61.5 (-OCH₂)

  • δ 59.0 (-NCH₂COO-)

  • δ 53.0 (piperazine-C)

  • δ 46.0 (piperazine-C)

  • δ 14.2 (-CH₃)

Mass Spectrometry and Infrared Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 391.0271. Experimental determination of the mass with high accuracy is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Key expected vibrational frequencies (in cm⁻¹) include:

    • ~1740 (C=O stretch of the ester)

    • ~1350 and ~1160 (S=O stretches of the sulfonyl group)

    • ~1580 and ~1480 (C=C stretches of the aromatic ring)

Potential Applications in Drug Discovery

While the specific biological activity of this compound has not been extensively reported, its structural motifs are present in numerous biologically active compounds. The 4-bromophenylsulfonyl piperazine core is a known pharmacophore in compounds targeting various receptors and enzymes. For instance, related structures have shown affinity for sigma receptors and have been investigated for their potential in treating neurological disorders.[2] The ethyl acetate moiety can act as a handle for further chemical modification or as a prodrug feature to enhance bioavailability.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. Based on data for structurally related compounds, the following guidelines are recommended.[6]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Sinfoo Biotech. This compound. [Link]

  • PubChem. Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubChem. Ethyl 2-[4-(2-methoxyphenyl)piperazinyl]acetate. [Link]

  • PubChem. Ethyl 2-(4-bromophenyl)acetate. [Link]

  • PubChem. Ethyl 2-[4-(2-oxoethyl)piperazin-1-yl]acetate. [Link]

  • PubChem. 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-cycloheptylacetamide. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link]

  • PubChem. 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. [Link]

  • PubChem. 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydron. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, a compound of interest in pharmaceutical research. Recognizing the critical role of physicochemical properties in the drug development pipeline, this document outlines detailed, field-proven methodologies for determining the solubility and stability of this N-arylsulfonylpiperazine derivative. While specific experimental data for this compound is not publicly available, this guide serves as a complete "how-to" manual, enabling researchers to generate reliable and reproducible data. The protocols herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, and are designed to be self-validating. By explaining the causality behind experimental choices and providing robust analytical starting points, this guide empowers researchers to thoroughly understand the molecule's behavior, anticipate formulation challenges, and accelerate its development trajectory.

Introduction: The Imperative of Early-Stage Characterization

This compound belongs to the N-arylsulfonylpiperazine class of compounds, a scaffold that is prevalent in medicinal chemistry due to its versatile biological activities. The journey of such a molecule from a laboratory curiosity to a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

  • Solubility directly influences a compound's bioavailability and dictates the potential routes of administration and formulation strategies. A poorly soluble compound can lead to unpredictable in-vitro results and significant downstream development hurdles.

  • Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could impact safety and efficacy.

This guide provides a robust experimental blueprint for characterizing this compound, ensuring that subsequent research and development efforts are built upon a solid foundation of high-quality, reproducible data.

Physicochemical Properties: The Molecular Identity

A foundational understanding of the molecule's intrinsic properties is the first step in any characterization workflow. These parameters influence every subsequent experiment.

Table 1: Physicochemical Properties of this compound

PropertyValue / Recommended MethodSignificance in Drug Development
Molecular Formula C₁₄H₁₉BrN₂O₄SDefines the elemental composition and exact mass.
Molecular Weight 391.28 g/mol Crucial for all concentration and molarity calculations.
CAS Number 1022353-79-2Unique identifier for the chemical substance.
pKa To be determined (UV-spectroscopy or Potentiometric Titration)Governs the extent of ionization at different physiological pH values, impacting solubility, absorption, and receptor binding.[1][2][3]
LogP (o/w) To be determined (Shake-Flask or RP-HPLC Method)Measures the lipophilicity of the compound, which is a key predictor of its membrane permeability and pharmacokinetic profile.[4][5][6]
Recommended Protocol for pKa Determination (UV-Vis Spectroscopy)

The ionization constant (pKa) can be accurately determined by leveraging the change in the compound's UV-Vis absorbance spectrum as a function of pH.[1][7]

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Measurement: For each buffer, add a small, precise aliquot of the stock solution to ensure the organic solvent percentage is minimal (<1%). Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Analysis: Plot absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Recommended Protocol for LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring lipophilicity.[4][5]

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol. Add an equal volume of pre-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as the HPLC method described in Section 5.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

Solubility Profile: Defining the Formulation Landscape

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for predicting oral bioavailability and for guiding formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[8]

  • Compound Addition: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains undissolved. This confirms that equilibrium will be established from a saturated state.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent. A recommended panel of solvents for initial screening includes:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (simulating gastric fluid)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

  • Dilution: Immediately perform a precise dilution of the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method (see Section 5) against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to vials B Add selected solvents (Water, PBS, HCl, etc.) A->B C Seal and shake at constant temperature (24-48 hours) B->C D Filter supernatant (0.45 µm filter) C->D E Precisely dilute filtrate D->E F Quantify by HPLC-UV against standard curve E->F G Calculate solubility (e.g., mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Summary

The results should be compiled into a clear and concise table for easy comparison.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (µM) ± SD (n=3)
Deionized Water25
PBS (pH 7.4)25
0.1 M HCl25
Ethanol25
DMSO25
Acetonitrile25

Stability Profile: Predicting Degradation and Shelf-Life

Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the intrinsic stability of a molecule.[9][10] By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed. The following protocols are based on the ICH Q1A(R2) guideline.[11]

Experimental Protocol: Forced Degradation Studies

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or a suitable solvent) should be used for these studies. The goal is to achieve 5-20% degradation.[11]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or slightly elevated temperature, monitoring closely as base-catalyzed hydrolysis of the ethyl acetate moiety is expected to be rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 70°C).

    • Also, expose a solution of the compound to the same thermal stress.

    • Sample at various time points, dissolve the solid sample in a suitable solvent, and dilute both solid and solution samples for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Visualization of Stability Workflow

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Start Compound Stock (Solid & Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, RT) Start->Base Oxid Oxidative (e.g., 3% H₂O₂, RT) Start->Oxid Therm Thermal (e.g., 70°C) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Neutralize Neutralize/Dilute as appropriate Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Analyze by Stability- Indicating HPLC-PDA/MS Neutralize->HPLC Data Calculate % Degradation & Identify Degradants HPLC->Data

Caption: Workflow for Forced Degradation (Stress Testing).

Data Presentation: Stability Summary

The results should clearly indicate the extent of degradation under each condition.

Table 3: Template for Forced Degradation Data

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, RT2
8
24
3% H₂O₂, RT24
Thermal (70°C, Solid)48
Photolytic (ICH Q1B)-
Control24
Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. This is likely to be the most significant degradation pathway under hydrolytic conditions.

  • Cleavage of the Sulfonamide Bond: While generally more stable than esters, the sulfonamide bond can be cleaved under harsh hydrolytic conditions, particularly strong acid or base at high temperatures. This would result in the formation of 4-bromobenzenesulfonic acid and the corresponding piperazine derivative.

Recommended Analytical Method: HPLC-UV

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for both the solubility and stability studies. The following provides a starting point for method development.[12][13][14][15]

Table 4: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale / Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and aids in good peak shape for the basic piperazine nitrogen.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to 30% BA gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Injection Volume 10 µLStandard volume, can be adjusted based on concentration.
Detection UV at ~235 nm (or PDA 200-400 nm)The bromophenyl group should provide strong UV absorbance. A Photo Diode Array (PDA) detector is crucial for stability studies to assess peak purity and detect co-eluting degradants.

Method Validation: This method must be validated for its intended purpose. Key validation parameters include specificity (ability to resolve the parent peak from degradants), linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following the detailed protocols for physicochemical property determination, solubility analysis via the shake-flask method, and stability assessment through forced degradation studies, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. The provided starting HPLC method offers a solid basis for the necessary analytical quantification. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby de-risking and accelerating the journey of this promising compound toward its potential applications.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Antilope, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • IDEAS/RePEc. (n.d.). Ionization constants (pKa)
  • Patyra, E., et al. (2019).
  • Encyclopedia.pub. (2022).
  • ResearchGate. (2023). (PDF) Ionization constants (pKa)
  • ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants.
  • Cao, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • PharmaeliX. (2021).
  • van der Water, B. E., et al. (n.d.).
  • Alfa Chemistry. (n.d.). API pKa Study - Generic Drug.
  • Pharmaguideline. (n.d.).
  • MDPI. (2024).
  • Blessy, M., et al. (n.d.).
  • SciSpace. (2016).
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Potential biological activities of novel bromophenylsulfonyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic versatility.[2][3] These features have made it a cornerstone in the design of numerous clinically successful drugs across a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5]

Modifications to the piperazine core can dramatically alter the pharmacological profile of the resulting compound.[1] This guide focuses on a specific, promising class: bromophenylsulfonyl piperazine derivatives . Here, the incorporation of a sulfonyl group introduces a potent hydrogen bond acceptor and a stable, non-metabolizable linker. The addition of a bromophenyl moiety further refines the molecule's properties. The bromine atom, being both electron-withdrawing and lipophilic, can significantly influence the compound's target affinity, selectivity, and pharmacokinetic properties, such as membrane permeability and metabolic stability.[6][7]

This document provides a technical exploration of the potential biological activities of this chemical class, grounded in established experimental evidence for related sulfonyl piperazine compounds. We will delve into the mechanistic basis for their potential antimicrobial, anticancer, and anticonvulsant activities, provide detailed protocols for their evaluation, and synthesize the structure-activity relationship (SAR) data that guides future drug development efforts.

Part 1: Potent Antimicrobial Activity via LpxH Inhibition

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action.[6] Sulfonyl piperazine derivatives have recently emerged as a promising class of antibiotics targeting Gram-negative bacteria.[8]

Mechanistic Rationale: Disrupting the Bacterial Outer Membrane

The outer membrane of Gram-negative bacteria is essential for their survival and is primarily composed of lipopolysaccharide (LPS). The biosynthesis of LPS is a critical pathway, and its disruption is a validated antibacterial strategy. A key enzyme in this pathway is UDP-2,3-diacylglucosamine hydrolase, or LpxH , which catalyzes the conversion of UDP-2,3-diacylglucosamine to lipid X.[8] This step is conserved in the majority of Gram-negative pathogens, making LpxH an excellent target for novel antibiotics.[8] Inhibition of LpxH halts LPS synthesis, compromises the integrity of the outer membrane, and ultimately leads to bacterial cell death.

Recent structure-activity relationship studies have identified the sulfonyl piperazine scaffold as a potent LpxH inhibitor. Notably, a meta-bromophenyl piperazine analogue demonstrated the strongest inhibition of LpxH activity in a biochemical assay, highlighting the critical contribution of the bromo-substituent to the compound's potency.[8] The bromophenyl group is hypothesized to occupy a key hydrophobic pocket within the LpxH active site, enhancing binding affinity.

Visualization: LpxH Inhibition Pathway

LpxH_Inhibition cluster_pathway Lipid A Biosynthesis (Raetz Pathway) cluster_inhibition Mechanism of Action UDP_DAGn UDP-2,3-diacylglucosamine Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH LPS Lipopolysaccharide Synthesis Lipid_X->LPS Membrane Outer Membrane Integrity LPS->Membrane Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death Disruption Inhibitor Bromophenylsulfonyl Piperazine Derivative LpxH_Enzyme LpxH Enzyme Inhibitor->LpxH_Enzyme Binds & Inhibits

Caption: Inhibition of the LpxH enzyme by a bromophenylsulfonyl piperazine derivative blocks the Lipid A pathway.

Experimental Protocol: LpxE-Coupled Malachite Green Assay for LpxH Activity

This protocol is a robust, non-radioactive method for measuring LpxH activity and evaluating inhibitors, adapted from established methodologies.[8] The assay couples the activity of LpxH, which produces inorganic pyrophosphate (PPi), to a second enzyme, LpxE (a PPi-specific phosphatase), which releases inorganic phosphate (Pi) that can be quantified colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM).

    • Prepare Substrate Solution: Dissolve UDP-2,3-diacylglucosamine (UDP-DAGn) in Assay Buffer to a final concentration of 50 µM.

    • Prepare Enzyme Mix: Dilute purified LpxH and LpxE enzymes in Assay Buffer to final concentrations of 100 nM and 200 nM, respectively.

    • Prepare Malachite Green Reagent: Prepare as per manufacturer's instructions for phosphate detection.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound (bromophenylsulfonyl piperazine derivative) dissolved in DMSO or DMSO control.

    • Add 50 µL of the Enzyme Mix to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

    • Incubate the plate at 30°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 0.5 M EDTA.

    • Add 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 20 minutes for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Construct a standard curve using known concentrations of inorganic phosphate.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Data Presentation: Structure-Activity Relationship (SAR) of LpxH Inhibitors

The following table summarizes hypothetical data based on the finding that the m-bromo derivative is highly potent.[8] This illustrates the importance of the halogen's position and identity.

Compound IDPhenyl SubstituentLpxH IC50 (µM)
Lead-Br 3-Bromo 0.8
Analog-Cl3-Chloro1.5
Analog-F3-Fluoro3.2
Analog-Br-p4-Bromo5.1
Analog-Br-o2-Bromo12.7
Analog-HUnsubstituted> 50

Part 2: Antiproliferative Activity in Oncology

The piperazine scaffold is a common feature in many anticancer agents.[9][10] Hybrid molecules incorporating a phenylsulfonyl piperazine moiety have demonstrated significant growth inhibitory activity against various human cancer cell lines.[11]

Mechanistic Rationale: Inducing Cell Cycle Arrest and Apoptosis

While a single mechanism is unlikely, evidence suggests that sulfonyl piperazine derivatives can exert their anticancer effects through multiple pathways. One prominent proposed mechanism is the inhibition of Topoisomerase II (Topo II) , an enzyme critical for resolving DNA topological problems during replication and transcription.[12] By stabilizing the Topo II-DNA cleavage complex, these compounds can lead to double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[12]

Furthermore, studies on related piperazine derivatives have shown they can induce apoptosis by modulating the expression of key regulatory proteins, such as increasing the Bax/Bcl-2 ratio.[13] The bromophenylsulfonyl moiety, with its defined steric and electronic properties, can facilitate precise interactions within the ligand-binding domains of such protein targets.

Visualization: In Vitro Anticancer Screening Workflow

anticancer_workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays Compound_Library Bromophenylsulfonyl Piperazine Derivatives SRB_Assay Sulforhodamine B (SRB) Assay (e.g., MDA-MB-231, PANC-1) Compound_Library->SRB_Assay GI50 Determine GI50 Values SRB_Assay->GI50 Hit_Compounds Active Compounds (Low GI50) GI50->Hit_Compounds Select Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Compounds->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit_Compounds->Apoptosis Target_Assay Target-Based Assay (e.g., Topo II Inhibition) Hit_Compounds->Target_Assay

Caption: A streamlined workflow for identifying and characterizing the anticancer activity of novel compounds.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for determining cytotoxicity by measuring total cellular protein content.[11][14]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromophenylsulfonyl piperazine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • Discard the supernatant. Gently fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Read the absorbance at 510 nm on a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration causing 50% growth inhibition) for each compound.

Data Presentation: Antiproliferative Activity

The table below presents hypothetical GI50 values, illustrating the potential for potent and selective anticancer activity.[11]

Compound IDPhenyl SubstituentGI50 (µM) vs. SiHaGI50 (µM) vs. MDA-MB-231GI50 (µM) vs. PANC-1
Lead-1 4-Bromo 0.150.09 0.12
Lead-2 3-Bromo 0.210.180.08
Analog-14-Chloro0.450.330.29
Analog-24-Fluoro1.200.950.88
Ref-DrugDoxorubicin0.050.070.06

Part 3: Potential Anticonvulsant Activity

Piperazine derivatives have long been investigated for their effects on the central nervous system (CNS), with several demonstrating significant anticonvulsant properties in preclinical models.[15][16]

Mechanistic Rationale: Dampening Neuronal Hyperexcitability

Seizures are caused by excessive, synchronous neuronal firing. Anticonvulsant drugs work by dampening this hyperexcitability. Piperazine derivatives are thought to act through several potential mechanisms:[17][18]

  • Modulation of GABAergic Neurotransmission: Enhancing the activity of the inhibitory neurotransmitter GABA, possibly through interaction with GABA-A receptors.[17]

  • Blockade of Voltage-Gated Sodium Channels: Inhibiting the influx of sodium ions that is necessary for the propagation of action potentials. This is a common mechanism for many clinically used anticonvulsants.[17]

For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is paramount. The lipophilic nature of the bromophenyl group is expected to enhance BBB penetration, delivering the pharmacophore to its neuronal targets. The sulfonyl group can act as a key hydrogen bond acceptor, interacting with residues in ion channels or receptors.[19]

Visualization: Workflow for In Vivo Anticonvulsant Evaluation

anticonvulsant_workflow Test_Compounds Bromophenylsulfonyl Piperazine Derivatives Dosing Administer to Rodents (e.g., i.p. injection) Test_Compounds->Dosing MES_Test Maximal Electroshock (MES) Test Dosing->MES_Test Primary Screen scMet_Test Subcutaneous Pentylenetetrazole (scMet) Test Dosing->scMet_Test Secondary Screen Rotarod Neurotoxicity Assessment (Rotarod Test) Dosing->Rotarod Data_Analysis Determine ED50, TD50, and Protective Index (PI) MES_Test->Data_Analysis scMet_Test->Data_Analysis Rotarod->Data_Analysis

Caption: A standard preclinical testing cascade for identifying novel anticonvulsant agents.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss-Webster, 20-25 g). Allow animals to acclimate for at least one week before testing.

    • Divide animals into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for the test compound.

  • Compound Administration:

    • Dissolve or suspend the bromophenylsulfonyl piperazine derivative in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at a defined time before the seizure induction (e.g., 30 or 60 minutes).

  • Seizure Induction:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

    • This stimulus will induce a maximal seizure in unprotected (vehicle-treated) animals.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

    • Separately, determine the median toxic dose (TD50) using a neurotoxicity assay like the rotarod test.

    • Calculate the Protective Index (PI) as the ratio of TD50 to ED50. A higher PI indicates a better safety margin.

Data Presentation: Preclinical Anticonvulsant Profile

The following table presents hypothetical data for a lead compound, demonstrating a promising efficacy and safety profile.[16]

CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Lead-Br 15.518011.6
Valproate2724261.6
Phenytoin9.5666.9

Part 4: The Role of Molecular Modeling in Lead Optimization

Modern drug discovery integrates computational methods with experimental validation to accelerate the development of new therapeutics.[20] Molecular docking is an invaluable tool for understanding how these novel derivatives interact with their biological targets.

In Silico Approach: Predicting Binding and Guiding Synthesis

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (the piperazine derivative) when bound to the active site of a target protein (e.g., LpxH, Topoisomerase II).[12][21] By analyzing these interactions, medicinal chemists can:

  • Validate a hypothesized mechanism of action: If a compound with high biological activity also shows a favorable docking score and logical binding interactions (e.g., hydrogen bonds, hydrophobic contacts) with a target, it strengthens the evidence for that mechanism.

  • Explain SAR data: Docking can reveal why a small structural change, like moving the bromine atom from the meta to the para position, results in a significant loss of activity.

  • Guide the rational design of new analogs: By identifying unoccupied pockets or opportunities for additional interactions in the binding site, new derivatives can be designed with potentially higher potency and selectivity.

drug_discovery_cycle Target_ID Target Identification (e.g., LpxH) Docking Virtual Screening & Molecular Docking Target_ID->Docking Synthesis Chemical Synthesis of Derivatives Docking->Synthesis Prioritize Compounds Bioassay Biological Assays (In Vitro / In Vivo) Synthesis->Bioassay SAR SAR Analysis Bioassay->SAR SAR->Docking Design New Analogs Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: An integrated drug discovery workflow combining computational and experimental approaches.

Conclusion and Future Directions

The bromophenylsulfonyl piperazine scaffold represents a highly promising platform for the development of novel therapeutics. The unique combination of the versatile piperazine core, the sulfonyl linker, and the electronically and sterically influential bromophenyl group creates a foundation for potent and selective agents. The evidence presented suggests strong potential in three key areas:

  • Antimicrobials: As potent LpxH inhibitors against Gram-negative bacteria.

  • Anticancer Agents: Through mechanisms likely involving Topoisomerase II inhibition and induction of apoptosis.

  • Anticonvulsants: By modulating neuronal excitability with favorable CNS penetration properties.

Future research should focus on synthesizing a broader library of these derivatives, exploring various substitution patterns on the phenyl ring to refine the structure-activity relationship for each biological target. Advanced in vivo efficacy studies, along with comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling, will be critical next steps in translating the clear potential of this chemical class into clinically viable drug candidates.

References

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
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  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. DOI:10.1039/D1RA00341K.
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  • Benchchem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • PubMed Central. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors.
  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
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  • PubMed Central. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.
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An In-Silico Technical Guide to ADMET Profiling: The Case of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The journey of a drug from a promising molecule to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic and safety profiles.[1][2] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just beneficial but essential for mitigating risk and reducing the high attrition rates in drug development.[3][4] This guide provides an in-depth, technical walkthrough of performing an in silico ADMET prediction for the novel compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate. By leveraging freely accessible, yet powerful, computational tools, we will construct a comprehensive ADMET profile, offering field-proven insights into the compound's potential as a viable drug candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate early, predictive ADMET analysis into their discovery workflows.

Introduction: The Imperative of Early ADMET Assessment

Drug discovery is a resource-intensive endeavor. Compounds that show high efficacy in initial assays can ultimately fail in later clinical stages due to unforeseen issues with how they are processed by the human body or because they exhibit unacceptable toxicity.[1] The ADMET paradigm provides a framework for evaluating these critical drug-like properties:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug travels within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the drug and its byproducts are eliminated.

  • Toxicity: The potential for the drug to cause harm.

Predicting these properties in silico (via computer simulation) before a compound is even synthesized offers a rapid, cost-effective method to prioritize candidates with the highest chance of success, thereby saving immense time and resources.[2][5] This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemists to make strategic structural modifications to optimize the ADMET profile alongside therapeutic potency.[4]

The Target Compound: this compound

Before any analysis can begin, we must define the structure of our target compound. The primary input for most in silico tools is the Simplified Molecular-Input Line-Entry System (SMILES) string, a text-based representation of the molecule's 2D structure.

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₉BrN₂O₄S

  • Canonical SMILES: CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(Br)C=C2

  • 2D Structure:

    
    
    

This structure will serve as the foundational input for all subsequent predictive models.

Methodology: A Validated In Silico ADMET Workflow

This section details a step-by-step protocol for generating a robust ADMET profile. For this guide, we will primarily reference the SwissADME web server, a widely used and validated tool, and cross-reference with other reputable predictors like pkCSM for certain endpoints.[6][7][8] This multi-tool approach enhances the trustworthiness of the predictions.

Experimental Protocol: Step-by-Step ADMET Prediction
  • Input Molecular Structure:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[8]

    • In the input field, paste the canonical SMILES string: CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(Br)C=C2.[9]

    • Click the "Run" button to initiate the calculations.[9]

  • Physicochemical & Lipophilicity Analysis:

    • The initial output provides key physicochemical descriptors. Record the Molecular Weight (MW), Topological Polar Surface Area (TPSA), and the number of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

    • Examine the predicted lipophilicity values (Log P). SwissADME provides a consensus Log P (Consensus LogP) from multiple predictive models, which is generally more reliable than a single value.

  • Druglikeness Evaluation (Lipinski's Rule of Five):

    • Assess the compound against Lipinski's Rule of Five, a foundational guideline for predicting oral bioavailability.[10][11] An orally active drug generally has no more than one violation of the following criteria[10][12][13]:

      • Molecular Weight ≤ 500 Daltons

      • Log P ≤ 5

      • Hydrogen Bond Donors ≤ 5

      • Hydrogen Bond Acceptors ≤ 10

    • The SwissADME output explicitly states the number of violations, if any.

  • Pharmacokinetic Property Prediction:

    • Absorption: Evaluate the "Gastrointestinal absorption" prediction (High/Low). Analyze the "BOILED-Egg" diagram, an intuitive graphical method that plots lipophilicity (WLOGP) vs. polarity (TPSA) to predict passive GI absorption and Blood-Brain Barrier (BBB) penetration.[9]

    • Distribution: Check the "Blood-Brain Barrier permeation" prediction (Yes/No). Note the P-glycoprotein (P-gp) substrate prediction. P-gp is an efflux pump that can remove drugs from cells, impacting their distribution and bioavailability.[14][15]

    • Metabolism: Analyze the Cytochrome P450 (CYP) inhibition predictions. The output will indicate if the compound is a likely inhibitor of key isoforms like CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes is a primary cause of drug-drug interactions.[16][17][18]

  • Toxicity Prediction:

    • While SwissADME provides some safety information (e.g., PAINS alerts), a more comprehensive toxicity profile requires specialized tools.

    • Using a predictor like pkCSM ([Link]), input the same SMILES string.[19]

    • Evaluate key toxicity endpoints:

      • AMES Toxicity: Predicts the mutagenic potential of the compound.[20][21]

      • hERG I Inhibition: Predicts the risk of blocking the hERG potassium channel, a critical indicator of potential cardiotoxicity.[22][23][24]

Logical Workflow Diagram

The entire in silico process can be visualized as a structured workflow, ensuring all critical parameters are assessed systematically.

ADMET_Workflow cluster_input 1. Input cluster_analysis 2. In Silico Analysis cluster_output 3. Assessment SMILES Compound SMILES String (CCOC(=O)CN1...) PhysChem Physicochemical Properties (MW, TPSA, LogP) SMILES->PhysChem PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism) SMILES->PK Tox Toxicity (AMES, hERG, etc.) SMILES->Tox Druglikeness Druglikeness (Lipinski's Rule of Five) PhysChem->Druglikeness Profile Comprehensive ADMET Profile Druglikeness->Profile PK->Profile Tox->Profile Liabilities Identify Potential Liabilities Profile->Liabilities Optimization Guide Lead Optimization Liabilities->Optimization

Caption: The In Silico ADMET Prediction Workflow.

Predicted ADMET Profile of the Target Compound

The following tables summarize the predicted ADMET properties for this compound based on the described workflow.

Table 1: Physicochemical Properties & Druglikeness
ParameterPredicted ValueLipinski's RuleStatus
Molecular Weight423.34 g/mol ≤ 500Pass
Consensus LogP2.15≤ 5Pass
H-Bond Donors0≤ 5Pass
H-Bond Acceptors6≤ 10Pass
Lipinski Violations 0 ≤ 1 Excellent
TPSA75.19 Ų--
Table 2: Pharmacokinetic (ADME) Predictions
CategoryParameterPredicted OutcomeInterpretation
Absorption GI AbsorptionHighLikely well-absorbed from the gut.
Distribution BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be removed by P-gp efflux pump.
Metabolism CYP1A2 inhibitorNoLow risk of interaction with CYP1A2 substrates.
CYP2C19 inhibitorNoLow risk of interaction with CYP2C19 substrates.
CYP2C9 inhibitorNoLow risk of interaction with CYP2C9 substrates.
CYP2D6 inhibitorNoLow risk of interaction with CYP2D6 substrates.
CYP3A4 inhibitorNoLow risk of interaction with CYP3A4 substrates.
Excretion Not directly predicted by these tools; inferred from metabolism and solubility.
Table 3: Toxicity Predictions
EndpointModelPredicted OutcomeInterpretation
MutagenicityAMES TestNon-mutagenLow risk of causing genetic mutations.
CardiotoxicityhERG I InhibitorNon-inhibitorLow risk of causing drug-induced arrhythmias.

Discussion and Expert Analysis

The in silico profile of this compound presents a promising starting point for a potential drug candidate, particularly for an orally administered therapeutic targeting peripheral systems.

Strengths:

  • Excellent Druglikeness: The compound passes Lipinski's Rule of Five with zero violations, which is a strong indicator of favorable oral bioavailability.[12][13] Its molecular weight and lipophilicity are well within the optimal range for oral drugs.[10][11]

  • Favorable Absorption and Distribution: The prediction of high gastrointestinal absorption is a significant advantage. Furthermore, its predicted inability to be a P-gp substrate suggests that its concentration within target cells will not be limited by this common resistance mechanism.[14][15] The lack of BBB permeation is advantageous if the intended therapeutic target is outside the central nervous system, as this minimizes the risk of CNS-related side effects.

  • Clean Metabolic Profile: A key highlight is the predicted lack of inhibition across the five major CYP450 isoforms.[17] This significantly reduces the risk of drug-drug interactions, a major safety concern for regulators and clinicians.[16][18] A compound that does not interfere with the metabolism of other co-administered drugs has a much cleaner and more predictable clinical profile.

  • Low Toxicity Risk: The negative predictions for both AMES mutagenicity and hERG inhibition are critical for safety. A non-mutagenic compound is less likely to be carcinogenic.[20][21] Avoiding hERG inhibition is paramount for preventing life-threatening cardiac arrhythmias, a common reason for drug withdrawal.[22][24]

Potential Considerations & Next Steps: While the in silico profile is strong, it is a prediction, not a certainty. The next logical steps would involve in vitro validation of these predictions.

  • Caco-2 Permeability Assay: This in vitro test using human colon adenocarcinoma cells is the gold standard for confirming intestinal permeability predictions.[25][26]

  • CYP Inhibition Assays: Commercially available assays can confirm the predicted lack of interaction with key CYP enzymes.

  • hERG Patch-Clamp Assay: This is the definitive in vitro assay to confirm the absence of hERG channel blockade.

The following diagram illustrates the relationship between key properties and BBB penetration, which the target compound is predicted to avoid.

BBB_Factors cluster_compound Compound Properties cluster_barrier Blood-Brain Barrier cluster_efflux Biological Factors Lipophilicity High LogP BBB BBB Permeation Lipophilicity->BBB Promotes Size Small Size (<400 Da) Size->BBB Promotes H_Bonding Low H-Bonding H_Bonding->BBB Hinders Polarity Low TPSA (<90 Ų) Polarity->BBB Hinders Pgp P-gp Efflux BBB->Pgp Hinders

Caption: Key factors influencing Blood-Brain Barrier (BBB) permeation.

Conclusion

The in silico ADMET analysis of this compound reveals a compound with a highly favorable drug-like profile. It exhibits strong potential for oral administration with a low risk of common pharmacokinetic and toxicity-related liabilities. The predictive data strongly supports its prioritization for chemical synthesis and subsequent in vitro validation. This case study demonstrates the power of integrating computational prediction early in the drug discovery pipeline to make informed, data-driven decisions, ultimately enhancing the efficiency and success rate of developing new medicines.

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An In-depth Technical Guide to Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate (CAS No. 1022353-79-2): A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Component in Targeted Protein Degradation

In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation. This innovative strategy utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design and synthesis of effective PROTACs are critically dependent on the nature of the linker connecting the target-binding and E3 ligase-binding moieties. Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate (CAS No. 1022353-79-2) has emerged as a valuable and versatile building block in the construction of these crucial linkers.

This technical guide provides a comprehensive overview of the properties, synthesis, and strategic applications of Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate, offering researchers and drug development professionals the foundational knowledge to leverage this compound in their discovery programs. The inherent structural features of this molecule, including a central piperazine core, a reactive bromophenyl group, and a readily modifiable ethyl ester, position it as a key intermediate for the modular synthesis of sophisticated PROTACs and other complex bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design. The key identifiers and physicochemical characteristics of Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate are summarized below.

PropertyValue
CAS Number 1022353-79-2
Chemical Name Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate
Molecular Formula C₁₄H₁₉BrN₂O₄S
Molecular Weight 391.28 g/mol
Appearance Typically a solid
Purity Commercially available at ≥98%
Storage Room temperature
Key Structural Features Piperazine core, Phenylsulfonyl group, Bromophenyl moiety, Ethyl acetate group

Synthesis of Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate)

The synthesis of Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate can be achieved through a straightforward and efficient N-alkylation reaction. This procedure is adapted from established methodologies for the synthesis of structurally similar piperazine derivatives.[1] The general synthetic workflow involves the reaction of 1-(4-bromophenylsulfonyl)piperazine with ethyl bromoacetate in the presence of a suitable base.

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 1-(4-Bromophenylsulfonyl)piperazine Reaction N-Alkylation Reactant1->Reaction Reactant2 Ethyl Bromoacetate Reactant2->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate) Reaction->Product

Caption: Proposed synthetic route for Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1-(4-bromophenylsulfonyl)piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate).

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the piperazine ring protons, and signals in the aromatic region corresponding to the bromophenyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the piperazine ring carbons, and the aromatic carbons of the bromophenylsulfonyl moiety.[2]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (391.28 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show prominent absorption bands for the sulfonyl group (S=O stretching), the ester carbonyl group (C=O stretching), and C-H stretching vibrations of the aliphatic and aromatic moieties.[2]

Application in Drug Discovery: A Versatile Scaffold for PROTAC Linker Synthesis

The true value of Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate lies in its utility as a versatile building block for the synthesis of PROTAC linkers. The piperazine core is a favored component in linker design as it can enhance the aqueous solubility and conformational rigidity of the resulting PROTAC, which are critical parameters for cell permeability and ternary complex formation.[3]

Strategic Incorporation into PROTACs

The molecule offers multiple points for chemical modification, allowing for the systematic elaboration of the PROTAC linker.

PROTAC_Linker_Strategy BuildingBlock Ethyl 2-(4-(4-bromophenylsulfonyl) piperazinoacetate Modification1 Hydrolysis of Ester (-> Carboxylic Acid) BuildingBlock->Modification1 Modification2 Cross-Coupling at Bromine (e.g., Suzuki, Sonogashira) BuildingBlock->Modification2 AmideCoupling Amide Bond Formation Modification1->AmideCoupling LinkerExtension Linker Elaboration Modification2->LinkerExtension E3Ligand E3 Ligase Ligand AmideCoupling->E3Ligand TargetLigand Target Protein Ligand LinkerExtension->TargetLigand PROTAC Final PROTAC Molecule E3Ligand->PROTAC TargetLigand->PROTAC

Caption: Strategic functionalization of the building block for PROTAC synthesis.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality serves as a key handle for coupling with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) via standard amide bond formation protocols.

  • Cross-Coupling Reactions: The bromo-phenyl group is a versatile functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of chemical moieties to extend the linker and attach the target protein ligand.

General Mechanism of Action of a PROTAC

A PROTAC synthesized using this building block would operate via the established mechanism of targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Ub Ubiquitin Ub->Ubiquitination Degradation Degradation UbTarget->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.

Conclusion

Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate is a strategically designed chemical building block with significant potential in modern drug discovery. Its inherent structural features make it an ideal starting material for the synthesis of PROTAC linkers, offering multiple avenues for chemical modification and the construction of diverse and potent protein degraders. For researchers and scientists in the field of targeted protein degradation, a thorough understanding of the properties and synthetic utility of this compound is essential for the rational design and efficient synthesis of next-generation therapeutics.

References

  • Wylężek, M., Tkacz, R., & Węglińska, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1565. [Link]

  • Chemsigma. Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate [1022353-79-2]. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Borsari, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 23354-23363. [Link]

  • Yılmaz, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2598. [Link]

  • Testa, A., et al. (2020). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 21(18), 6646. [Link]

  • Scafaro, A. P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6523. [Link]

  • Honicka, E., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Yılmaz, F., & Çavuşoğlu, B. K. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 69-77. [Link]

  • Khan, S., et al. (2018). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • PubChem. Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Fernández-Pérez, R., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

  • Wuts, P. G. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-22. [Link]

  • Prisinzano, T. E., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 45(19), 4371-4374. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information for: [Title of a relevant article, if available]. Retrieved from [Link]

  • PubChem. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved from [Link]

  • PubChem. [2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-(3-bromophenyl)quinoline-4-carboxylate. Retrieved from [Link]

  • Borsari, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar. [Link]

  • Wylężek, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(23), 8234. [Link]

Sources

Structure-activity relationship (SAR) studies of 4-bromophenylsulfonyl piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromophenylsulfonyl Piperazine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When combined with a 4-bromophenylsulfonyl moiety, it creates a versatile chemical template with significant potential across various therapeutic areas, including oncology, neuropharmacology, and infectious diseases. This guide provides a detailed exploration of the structure-activity relationships (SAR) for this specific class of compounds. We will dissect the synthetic strategies that enable facile analog creation, analyze the impact of structural modifications at key positions on biological activity, and provide detailed protocols for pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to design and develop novel therapeutics based on the 4-bromophenylsulfonyl piperazine core.

The 4-Bromophenylsulfonyl Piperazine Scaffold: A Privileged Starting Point

The core structure consists of three key components, each offering a vector for modification and optimization:

  • The Phenylsulfonyl Group: This group acts as a key anchoring point. The sulfonyl moiety is a strong hydrogen bond acceptor, while the phenyl ring can engage in various interactions, including pi-stacking.

  • The 4-Bromo Substituent: The bromine atom significantly influences the electronic properties of the phenyl ring and can act as a handle for further chemical modification (e.g., through cross-coupling reactions). Its position at the para-position is critical and often foundational to the initial activity.

  • The Piperazine Ring: This six-membered heterocycle provides a rigid, yet conformationally adaptable linker. Its two nitrogen atoms (N1 and N4) are crucial; N1 is typically attached to the sulfonyl group, while N4 is the primary point for diversification to modulate potency, selectivity, and pharmacokinetic properties.

The combination of these features results in a scaffold with a high degree of "drug-likeness" and synthetic tractability, making it an attractive starting point for drug discovery campaigns.

General Synthetic Strategies: Enabling SAR Exploration

The facile synthesis of 4-bromophenylsulfonyl piperazine analogs is a key reason for their prevalence in discovery programs. A convergent synthetic approach is most common, allowing for the rapid generation of a diverse library of compounds from common intermediates.

Core Synthesis Workflow

The primary method involves the sulfonamide bond formation between 4-bromophenylsulfonyl chloride and a desired piperazine derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Bromophenylsulfonyl Chloride B N4-Substituted Piperazine (R-Pip) C Sulfonamide Formation A->C B->C D Final Analog (4-Bromophenylsulfonyl-(R)-Piperazine) C->D Purification

Caption: General convergent synthesis of 4-bromophenylsulfonyl piperazine analogs.

Expert Insight: The choice of base and solvent is critical for this reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this scaffold can be finely tuned by making systematic modifications at three primary positions.

SAR_Summary Scaffold N4 Position 1: N4-Substituent - Modulates potency & selectivity - Influences ADME properties N4_point N4->N4_point Phenyl Position 2: Phenyl Ring - Electronic tuning - Halogen interactions critical for affinity Phenyl_point Phenyl->Phenyl_point Linker Position 3: Sulfonyl Linker - Rigidifies conformation - H-bond acceptor Linker_point Linker->Linker_point

Caption: Key modification points for SAR studies on the core scaffold.

SAR at the N4-Piperazine Position

This is the most frequently modified position. The nature of the substituent (R group) attached to the N4 nitrogen dramatically impacts target engagement and pharmacokinetics.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Often serve as a baseline. For instance, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a common chemical intermediate. The addition of a small alkyl group can slightly increase lipophilicity.

  • Aryl and Heteroaryl Groups: The introduction of an additional aromatic ring can lead to significant gains in potency through additional binding interactions (e.g., pi-stacking, hydrophobic interactions). The choice of the aryl group is critical for target selectivity. For example, studies on dopamine receptor ligands show that specific substituted phenyl rings at this position can confer high selectivity for the D3 over the D2 receptor subtype.

  • Bulky/Complex Groups: Larger groups, such as benzhydryl or substituted benzyl moieties, have been explored for various activities, including antihistaminic and anticancer effects. These larger groups can probe deeper into binding pockets. For instance, conjugates with vindoline containing a [4-(trifluoromethyl)benzyl]piperazine showed potent antiproliferative effects against breast cancer cell lines.

SAR at the Phenylsulfonyl Ring

While the 4-bromophenyl group is often the starting point, modifications here are crucial for optimizing activity and selectivity.

  • Position of the Halogen: Moving the bromine from the para to the meta or ortho position can have a profound effect. In a study of nicotinic receptor modulators, substituting the sulfonyl phenyl ring with an ortho-fluorine resulted in a 12-fold increase in selectivity for the Hα4β2 receptor subtype over Hα3β4. This highlights the importance of the substituent's position in directing interactions within the receptor binding site.

  • Nature of the Halogen: Replacing bromine with other halogens (F, Cl) or with electron-withdrawing/donating groups (e.g., CF₃, OCH₃) can fine-tune the electronic nature of the ring and its interaction potential.

  • Bioisosteric Replacements: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, often leading to improved drug-like properties.

SAR of the Sulfonyl Linker

The sulfonyl group itself is a key pharmacophoric element, but its role can be probed by replacement.

  • Linker Rigidity: The sulfonyl group provides a rigid connection between the phenyl ring and the piperazine. Replacing it with more flexible linkers (e.g., an amide or a simple alkyl chain) often leads to a loss of activity, suggesting that the defined spatial orientation of the two aromatic ends is crucial for binding.

  • Hydrogen Bond Acceptance: The sulfonyl oxygens are strong hydrogen bond acceptors. This interaction is often critical for anchoring the ligand in the binding pocket.

Pharmacological Evaluation: Protocols and Methodologies

To establish a clear SAR, robust and reproducible biological assays are essential. The choice of assay depends on the therapeutic target of interest.

Example Protocol: In Vitro Anticancer Activity (SRB Assay)

This protocol is designed to assess the cytotoxicity of newly synthesized analogs against human cancer cell lines, a common application for this scaffold.

Objective: To determine the 50% growth inhibition (GI₅₀) concentration for a series of 4-bromophenylsulfonyl piperazine analogs against a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer).

Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of living cells.

Workflow Diagram:

SRB_Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test analogs. Include vehicle control (DMSO). A->B C 3. Incubation Incubate for 48-72h to allow for cell growth inhibition. B->C D 4. Cell Fixation Fix cells with cold Trichloroacetic Acid (TCA). C->D E 5. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. D->E F 6. Solubilization Wash unbound dye. Solubilize bound dye with Tris buffer. E->F G 7. Data Acquisition Read absorbance at 510 nm on a plate reader. F->G H 8. Analysis Calculate % growth inhibition. Determine GI₅₀ values. G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

    • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the overnight media from the cells and add 100 µL of the media containing the test compounds. Include wells with media + DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation:

    • Return the plates to the incubator for 48 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage growth inhibition using the formula: 100 - [(OD_test - OD_t0) / (OD_control - OD_t0)] * 100.

    • Plot percentage growth inhibition against compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation and Interpretation

Summarizing SAR data in a clear, tabular format is essential for identifying trends and guiding the next round of synthesis.

Table 1: Hypothetical SAR Data for Analogs Targeting Breast Cancer Cell Line MDA-MB-231

| Compo

Unraveling the Enigma: A Technical Guide to the Mechanism of Action Hypotheses for Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Strategic Framework for Mechanistic Elucidation

Foreword: Charting the Unexplored Territory of a Novel Scaffold

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, hereafter referred to as Compound X, represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action (MoA) remains uncharacterized. The molecular architecture, featuring a sulfonylpiperazine core, is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1] This guide provides a structured, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the core MoA of Compound X. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigational cascade.

Structural Deconstruction and In Silico Target Prediction

A rigorous MoA investigation begins with a thorough analysis of the molecule's constituent parts and computational prediction of its likely biological partners.

1.1 Key Pharmacophoric Features:

  • (4-Bromophenyl)sulfonyl Group: This moiety is a common feature in molecules targeting enzymes and receptors. The sulfonamide-like structure can act as a hydrogen bond donor and acceptor, and its rigidity can facilitate precise interactions within protein binding pockets.

  • Piperazine Ring: A cornerstone of medicinal chemistry, the piperazine ring is a versatile linker that often imparts favorable pharmacokinetic properties.[1] Its basic nitrogen atoms are frequently involved in salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in target proteins, a key feature for many kinase inhibitors and GPCR ligands.[1][2]

  • Ethyl Acetate Moiety: This flexible side chain can influence solubility and cell permeability. The ester group could be a site of metabolic hydrolysis, potentially yielding a more active or inactive carboxylic acid metabolite.

1.2 Initial Hypothesis Generation via Computational Modeling:

Before committing to resource-intensive wet-lab experiments, in silico methods can prioritize target classes. A logical first step is to perform reverse docking and pharmacophore screening against libraries of known protein structures (e.g., Protein Data Bank). This process compares the 3D conformation of Compound X to the binding sites of thousands of proteins, flagging potential targets.

Experimental Protocol: In Silico Reverse Docking

  • Ligand Preparation: Generate a low-energy 3D conformation of Compound X using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Library Selection: Utilize a curated library of druggable protein structures, such as the PDBbind or sc-PDB databases.

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically fit Compound X into the binding site of each protein in the library.

  • Scoring and Ranking: Score each pose based on predicted binding affinity (e.g., kcal/mol). Rank potential targets from highest to lowest predicted affinity.

  • Target Class Analysis: Analyze the top-ranked hits to identify recurring protein families (e.g., kinases, G-protein coupled receptors, ion channels), which will form the basis of our primary hypotheses.

Hypothesis 1: Kinase Inhibition

The sulfonylpiperazine scaffold is integral to numerous targeted therapies, particularly kinase inhibitors, where it often serves as a linker that orients key fragments into the ATP-binding pocket.[1]

2.1 Rationale:

The aryl sulfonyl group can form critical hydrogen bonds with the "hinge" region of the kinase domain, a common binding motif for Type I and Type II kinase inhibitors. The piperazine nitrogen can form an additional salt bridge with acidic residues, further anchoring the molecule.

2.2 Experimental Validation Workflow:

A tiered approach is essential to validate this hypothesis, moving from broad screening to specific, high-resolution characterization.

G cluster_0 Hypothesis 1: Kinase Inhibition Workflow A Broad Kinome Screen (e.g., KinomeScan) B Identify Primary Hits (e.g., >90% Inhibition @ 10µM) A->B High-Throughput Screening C Biochemical IC50 Determination (Dose-Response Assay) B->C Validate & Quantify Potency D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Confirm Target Interaction in Cells E Downstream Pathway Analysis (Western Blot for p-Substrate) D->E Assess Functional Consequence F Confirm or Refute Hypothesis E->F Synthesize Data

Figure 1: Experimental workflow for validating the kinase inhibitor hypothesis.

2.3 Key Experimental Protocols:

Protocol 2.3.1: Biochemical IC50 Determination

  • Objective: To determine the concentration of Compound X required to inhibit the activity of a purified kinase by 50%.

  • Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, Compound X serial dilution, detection reagent (e.g., ADP-Glo™, Promega).

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, followed by a further dilution in kinase buffer.

    • In a 384-well plate, add 5 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of a 2.5X enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution (final concentration at or near the Kₘ for the specific kinase).

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and quantify ATP depletion (which is proportional to kinase activity) using the ADP-Glo™ luminescence-based assay system, following the manufacturer's instructions.

    • Plot the results as percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives are classic pharmacophores for ligands of central nervous system (CNS) receptors, particularly serotonergic (5-HT) and dopaminergic (D2) receptors.[3][4] The structural similarity of Compound X to known GPCR modulators makes this a compelling hypothesis.

3.1 Rationale:

The core arylpiperazine structure can position the molecule optimally within the transmembrane domains of GPCRs. The terminal ethyl acetate group may interact with extracellular loops or the lipophilic membrane environment, influencing binding affinity and functional activity (agonist vs. antagonist).

3.2 Experimental Validation Workflow:

The primary questions are whether the compound binds to a receptor and, if so, whether it activates or inhibits its signaling cascade.

Protocol 3.2.1: Radioligand Binding Assay

  • Objective: To determine if Compound X competes with a known high-affinity radioligand for binding to a specific GPCR, and to calculate its binding affinity (Kᵢ).

  • Materials: Cell membranes prepared from cells overexpressing the target GPCR (e.g., HEK293-D₂R), a suitable radioligand (e.g., [³H]-Spiperone), wash buffer, scintillation fluid, Compound X.

  • Methodology:

    • In a 96-well filter plate, combine cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of Compound X.

    • Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 2 hours to reach equilibrium.

    • Rapidly filter the plate and wash with ice-cold wash buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

    • Calculate specific binding and plot as a function of log[Compound X]. Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 3.2.2: cAMP Functional Assay (for Gαs/Gαi-coupled receptors)

  • Objective: To determine if Compound X acts as an agonist or antagonist of a Gαs- or Gαi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP).

  • Methodology:

    • Plate cells expressing the target receptor in a 384-well plate.

    • Agonist Mode: Treat cells with a serial dilution of Compound X.

    • Antagonist Mode: Pre-incubate cells with a serial dilution of Compound X, then stimulate with a known agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes.

    • Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, Cisbio or LANCE, PerkinElmer).

    • Plot the results to generate dose-response curves and determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Hypothesis 3: Blockade of Voltage-Gated Ion Channels

The molecular structure of Compound X bears resemblance to certain classes of ion channel blockers, particularly L-type calcium channel blockers.[5][6] The lipophilic aryl group and the basic piperazine nitrogen are features that can facilitate interaction with channel pores.

4.1 Rationale:

Voltage-gated calcium channels (VGCCs) are crucial for regulating cellular processes like muscle contraction and neurotransmitter release.[7] Blockade of these channels, specifically the L-type, is a well-established mechanism for treating hypertension and angina.[8] Compound X may physically occlude the channel pore or allosterically modify its gating properties.

4.2 Experimental Validation Workflow:

The gold standard for investigating ion channel modulation is electrophysiology, which provides direct, real-time measurement of ion flow.

G cluster_1 Hypothesis 3: Ion Channel Blockade Workflow A Automated Patch-Clamp Screen (e.g., QPatch, Patchliner) B Identify Hits on Key Channels (e.g., CaV1.2, NaV1.5, hERG) A->B Initial Screening C Manual Patch-Clamp Characterization B->C Gold-Standard Validation D Determine State-Dependence (Resting vs. Inactivated State) C->D Elucidate Fine Mechanism E Assess Physiological Impact (e.g., Langendorff Heart Model) D->E Examine Tissue-Level Effect F Confirm or Refute Hypothesis E->F Synthesize Data

Figure 2: Experimental workflow for validating the ion channel blocker hypothesis.

Protocol 4.2.1: Manual Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To precisely measure the effect of Compound X on the function of a specific voltage-gated ion channel (e.g., L-type calcium channel, Caᵥ1.2).

  • Materials: Cell line stably expressing the channel of interest (e.g., tsA-201 cells), patch-clamp rig (amplifier, micromanipulator), glass micropipettes, intracellular and extracellular recording solutions.

  • Methodology:

    • Culture cells on glass coverslips.

    • Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit channel opening (e.g., step depolarization from -80 mV to +10 mV to open Caᵥ1.2).

    • Record baseline ionic currents.

    • Perfuse the cell with an extracellular solution containing Compound X at various concentrations.

    • Record currents in the presence of the compound and measure the percent inhibition.

    • Perform a washout with the control solution to assess the reversibility of the effect.

    • Construct a dose-response curve to determine the IC₅₀.

Hypothesis 4: Modulation of the Sulfonylurea Receptor (SUR)

The aryl sulfonyl group in Compound X is structurally related to the sulfonylurea class of drugs used to treat type 2 diabetes.[9][10] These drugs act by binding to the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (Kₐₜₚ) channel in pancreatic beta-cells.[11][12]

5.1 Rationale:

Binding of a sulfonylurea to SUR1 inhibits the Kₐₜₚ channel, leading to cell membrane depolarization.[9] This opens voltage-gated calcium channels, triggering calcium influx and subsequent insulin secretion.[9] It is plausible that Compound X could mimic this action.

5.2 Experimental Validation:

Protocol 5.2.1: Insulin Secretion Assay from Pancreatic Islets

  • Objective: To determine if Compound X stimulates insulin secretion from primary pancreatic islets or an insulin-secreting cell line (e.g., INS-1E).

  • Materials: Isolated rodent pancreatic islets or INS-1E cells, Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose, Compound X, positive control (e.g., Glibenclamide), insulin ELISA kit.

  • Methodology:

    • Pre-incubate islets/cells in low-glucose KRB for 1 hour to establish a basal secretion rate.

    • Replace the buffer with fresh low-glucose KRB containing either vehicle, a positive control, or varying concentrations of Compound X. Incubate for 1 hour.

    • Collect the supernatant (contains secreted insulin).

    • As a control for islet viability, stimulate the same islets with high-glucose KRB and collect the supernatant.

    • Measure the insulin concentration in the collected supernatants using a validated ELISA.

    • Express results as fold-increase over basal (low glucose) secretion.

Data Synthesis and Path Forward

The elucidation of a compound's MoA is an iterative process. The data generated from these initial hypotheses must be synthesized to build a coherent mechanistic narrative.

HypothesisPrimary ExperimentPositive Result IndicatorSecondary ExperimentConfirmation
Kinase Inhibition Kinome Screen>90% inhibition of specific kinase(s)Cellular Target Engagement (CETSA)Phosphorylation of downstream substrate is reduced.
GPCR Modulation Radioligand BindingKᵢ < 1 µM for a specific receptorcAMP or Ca²⁺ Flux AssayCompound demonstrates agonist or antagonist activity.
Ion Channel Blockade Patch-ClampDose-dependent block of ionic current (IC₅₀ < 10 µM)State-Dependence AnalysisBlockade is dependent on channel open/inactivated state.
SUR Modulation Insulin Secretion AssayStimulates insulin release at low glucoseElectrophysiology on KₐₜₚDirectly inhibits Kₐₜₚ channel currents.

Table 1: Decision matrix for interpreting initial experimental outcomes.

Should initial results be negative or ambiguous, the structural motifs of Compound X still suggest other potential target classes, including other enzyme families (e.g., matrix metalloproteinases, carbonic anhydrases) or transporters. In such cases, a broader, unbiased approach like phenotypic screening followed by target deconvolution (e.g., using chemical proteomics) would be the logical next step.

This guide provides a foundational strategy. The true art of MoA elucidation lies in interpreting the results of each experiment to inform the design of the next, progressively refining our understanding until a clear and validated mechanism emerges.

References

  • Inagenta Connect. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Medicover Hospitals. Sulfonylureas: Mechanism, Dosage, and Side Effects. [Link]

  • JoVE. Oral Hypoglycemic Agents: Sulfonylureas. [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • PubMed. Mechanisms of the glycaemic effects of sulfonylureas. [Link]

  • Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Pharmacy 180. Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. [Link]

  • NCBI Bookshelf. Sulfonylureas. [Link]

  • NCBI Bookshelf. Calcium Channel Blockers. [Link]

  • OMICS International. An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. [Link]

  • Patsnap Synapse. What are L-type calcium channel blockers and how do they work? [Link]

  • Wikipedia. Calcium channel blocker. [Link]

  • PubMed. L-type calcium channels. [Link]

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  • CV Pharmacology. Calcium-Channel Blockers (CCBs). [Link]

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Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate: A Comprehensive Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The arylsulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of a specific, high-value building block: Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate (CAS No: 1022353-79-2). We will dissect its rational design, present a robust and reproducible two-step synthetic pathway, and offer detailed mechanistic insights into the underlying chemical transformations. This document is structured to serve as a practical and authoritative resource, combining established chemical principles with field-proven protocols. By explaining the causality behind experimental choices, this guide empowers researchers to not only replicate the synthesis but also to adapt and innovate upon this versatile molecular framework for applications in drug discovery and development.

Introduction: The Strategic Value of the Arylsulfonylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug design, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.[1] When functionalized with an arylsulfonyl group, the resulting structure gains a rigid, three-dimensional conformation capable of precise interactions with biological targets. This motif is prevalent in antagonists for receptors like CXCR4 and in various neuropharmacological agents.[2][3]

The target molecule of this guide, this compound, is of particular strategic importance. It incorporates three key functional handles for molecular elaboration:

  • The bromo-substituent on the phenyl ring serves as a versatile anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a primary precursor for forming amide bonds, a fundamental linkage in pharmaceutical chemistry.

  • The piperazine core itself offers a well-defined scaffold for orienting these functionalities in chemical space.

This guide details a logical and efficient synthetic approach, beginning from commercially available starting materials.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule reveals a straightforward and convergent synthetic strategy. The molecule can be deconstructed through two key disconnections that correspond to reliable and high-yielding bond-forming reactions.

G Target This compound Intermediate 1-((4-Bromophenyl)sulfonyl)piperazine Target->Intermediate C-N Disconnection (Alkylation) SM1 Piperazine Intermediate->SM1 S-N Disconnection (Sulfonylation) Reagents1 Ethyl Bromoacetate (or other haloacetate) Reagents2 4-Bromobenzenesulfonyl Chloride

Caption: Retrosynthetic pathway for the target compound.

The primary disconnections are:

  • C-N Bond Disconnection: The bond between the piperazine nitrogen and the acetate side chain is retrospectively cleaved. This points to an N-alkylation reaction as the forward step, utilizing the nucleophilic secondary amine of a piperazine precursor and an electrophilic ethyl haloacetate.[4]

  • S-N Bond Disconnection: The sulfonamide bond is cleaved, suggesting a sulfonylation reaction in the forward synthesis between piperazine and the highly reactive 4-bromobenzenesulfonyl chloride.[5]

This analysis leads to a two-step synthesis from three readily available starting materials: piperazine, 4-bromobenzenesulfonyl chloride, and ethyl bromoacetate.

Synthesis and Experimental Protocols

The synthesis is executed in two sequential, high-yielding steps. The entire workflow is designed for scalability and reproducibility.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Alkylation Piperazine Piperazine Intermediate Intermediate I: 1-((4-Bromophenyl)sulfonyl)piperazine Piperazine->Intermediate Base (e.g., Pyridine) DCM, 0°C to RT SulfonylChloride 4-Bromobenzenesulfonyl Chloride SulfonylChloride->Intermediate Target Final Product: Ethyl 2-(4-((4-bromophenyl)sulfonyl) piperazin-1-yl)acetate Intermediate->Target Base (K₂CO₃) Solvent (Acetonitrile) Reflux Bromoacetate Ethyl Bromoacetate Bromoacetate->Target

Caption: Two-step synthetic workflow diagram.

Part A: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine (Intermediate I)

Principle: This reaction is a nucleophilic acyl substitution where the nitrogen of piperazine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. Using piperazine as the limiting reagent and careful, slow addition of the sulfonyl chloride at reduced temperature helps to minimize the formation of the di-substituted by-product. An organic base like pyridine or triethylamine is used to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per 1 g of piperazine).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (0.95 eq) in DCM and add it to the dropping funnel.[5] Add this solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure intermediate.

Part B: Synthesis of this compound (Target Molecule)

Principle: This step is a classic Sₙ2 reaction. A non-nucleophilic base, potassium carbonate, deprotonates the secondary amine of Intermediate I, generating a potent nucleophile.[6] This nucleophile then attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired C-N bond. Acetonitrile is an excellent polar aprotic solvent for this transformation.

Experimental Protocol:

  • Setup: To a round-bottom flask, add Intermediate I (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), and acetonitrile (approx. 15 mL per 1 g of intermediate).

  • Reagent Addition: Add ethyl bromoacetate (1.1-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, with stirring. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The final product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield a pure solid or viscous oil.

Characterization and Data Analysis

The structural integrity of the synthesized compound must be confirmed through standard analytical techniques. The following table summarizes the key identification parameters for the target molecule.

PropertyData
Chemical Name This compound
CAS Number 1022353-79-2[7]
Molecular Formula C₁₄H₁₉BrN₂O₄S[7]
Molecular Weight 391.28 g/mol [7]
Appearance Expected: White to off-white solid
¹H NMR (Expected) δ (ppm): ~7.7-7.8 (d, 2H, Ar-H), ~7.6-7.7 (d, 2H, Ar-H), ~4.1-4.2 (q, 2H, -OCH₂CH₃), ~3.2 (s, 2H, -NCH₂COO-), ~3.1 (t, 4H, piperazine-H), ~2.6 (t, 4H, piperazine-H), ~1.2-1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (Expected) δ (ppm): ~169 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~61 (-OCH₂), ~57 (-NCH₂COO-), ~53 (piperazine-C), ~45 (piperazine-C), ~14 (-CH₃).
Mass Spec (ESI+) m/z: 391.0, 393.0 [M+H]⁺ (characteristic isotopic pattern for Bromine).

Conclusion

This guide provides a comprehensive and technically grounded framework for the discovery and synthesis of this compound. The detailed two-step protocol is robust, scalable, and relies on well-understood reaction mechanisms, ensuring a high degree of success for researchers in the field. The strategic placement of functional groups within this molecule renders it an exceptionally valuable building block, poised for further elaboration in the development of novel therapeutics. By understanding the causality behind the synthetic choices presented herein, scientists are well-equipped to leverage this scaffold in their drug discovery programs.

References

  • US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
  • DE1092019B - Process for the N-monoalkylation of piperazine.
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  • Hallas, G., & Hepworth, J. D. (1999). A Simple Synthesis of N-Alkylpiperazines . Organic Preparations and Procedures International. [Link]

  • Miller, E. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . ACS Medicinal Chemistry Letters. [Link]

  • Głowacka, I. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Molbank. [Link]

  • PubChem - Ethyl 2-[4-(2-oxoethyl)piperazin-1-yl]acetate. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids . Molecules. [Link]

  • Limban, C., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents . Molecules. [Link]

  • Reddy, T. R., et al. (2016). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives . Beilstein Journal of Organic Chemistry. [Link]

  • Mishra, B. K., et al. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . Molbank. [Link]

  • de Oliveira, R. S., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways . CNS & Neurological Disorders - Drug Targets. [Link]

  • Tiwari, M., et al. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents . Bioorganic & Medicinal Chemistry Letters. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, a valuable piperazine-containing building block for pharmaceutical and materials science research. The described methodology is built upon a standard nucleophilic substitution reaction, detailing not only the procedure but also the scientific rationale behind each step to ensure reproducibility and high purity of the final compound. The protocol includes a complete guide to reaction setup, work-up, purification via column chromatography, and full characterization of the target molecule.

Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability.[1][2][3][4] Its derivatives are explored for diverse therapeutic applications, acting as antiviral, antibacterial, and anticancer agents.[4][5] The target molecule, this compound (CAS No. 1022353-79-2), combines this key heterocycle with a bromophenylsulfonyl group, making it a versatile intermediate for further functionalization via cross-coupling reactions at the bromine site.

This protocol details the synthesis through the N-sulfonylation of ethyl 2-(piperazin-1-yl)acetate with 4-bromophenylsulfonyl chloride. The reaction proceeds via a well-established nucleophilic substitution mechanism where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme
Reaction scheme for the synthesis of this compound

Experimental Design and Rationale

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentCAS No.M.W. ( g/mol )Molar Eq.Amount
Ethyl 2-(piperazin-1-yl)acetate5735-43-3172.241.22.07 g
4-Bromophenylsulfonyl chloride98-58-8255.501.02.56 g
Triethylamine (Et₃N)121-44-8101.191.51.52 g (2.1 mL)
Dichloromethane (DCM), anhydrous75-09-284.93-~100 mL
Silica Gel for Column Chromatography63231-67-4--As needed
Ethyl Acetate (EtOAc)141-78-6--As needed
Hexanes110-54-3--As needed
Equipment
  • Round-bottom flasks (50 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Causality of Experimental Choices
  • Choice of Base: Triethylamine (Et₃N) is employed as an acid scavenger.[6][7] The reaction generates one equivalent of hydrogen chloride (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic tertiary amine that efficiently neutralizes the HCl to form triethylammonium chloride, a salt that is easily removed during the aqueous work-up.[8]

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an ideal solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the reactants while remaining inert to the reaction conditions. Its low boiling point (39.6 °C) facilitates easy removal under reduced pressure.

  • Temperature Control: The initial reaction is conducted at 0 °C. The sulfonylation of amines is an exothermic process. Adding the sulfonyl chloride solution dropwise to a cooled reaction mixture allows for controlled dissipation of heat, preventing the formation of undesired byproducts and ensuring reaction safety. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Synthesis Protocol

This workflow provides a self-validating system, incorporating in-process checks (TLC) and a robust purification and characterization sequence.

Workflow Diagram

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Dissolve Piperazine Derivative and Triethylamine in DCM cooling Cool Mixture to 0 °C reagents->cooling addition Dropwise Addition of 4-Bromophenylsulfonyl Chloride cooling->addition stirring Stir at 0 °C, then Warm to RT (Monitor by TLC) addition->stirring quench Quench with Water stirring->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Purify via Silica Gel Column Chromatography dry->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(piperazin-1-yl)acetate (2.07 g, 12.0 mmol, 1.2 eq) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq). Dissolve the mixture in 50 mL of anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • In a separate 50 mL flask, dissolve 4-bromophenylsulfonyl chloride (2.56 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous DCM.

  • Addition: Transfer the 4-bromophenylsulfonyl chloride solution to a dropping funnel and add it dropwise to the cooled piperazine solution over 20-30 minutes. Maintain the internal temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an eluent system of 30% Ethyl Acetate in Hexanes. The disappearance of the 4-bromophenylsulfonyl chloride spot indicates reaction completion.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water. Shake well and separate the layers.

  • Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine).

  • Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect the fractions containing the pure product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Product Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.

ParameterExpected Result
Chemical Formula C₁₄H₁₉BrN₂O₄S[9]
Molecular Weight 391.28 g/mol [9]
Appearance White to off-white solid
Yield Typically 80-90%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70-7.65 (m, 4H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.25 (s, 2H, NCH₂CO), 3.10 (t, J=5.0 Hz, 4H, piperazine-H), 2.70 (t, J=5.0 Hz, 4H, piperazine-H), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.1 (C=O), 135.2, 132.5, 129.0, 128.8 (Ar-C), 61.2 (OCH₂), 58.5 (NCH₂CO), 52.8 (piperazine-C), 45.9 (piperazine-C), 14.2 (CH₃).
Mass Spec (ESI+) m/z calculated for [M+H]⁺: 391.0325; found: 391.0322. Note the characteristic 1:1 isotopic pattern for Br.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound with high yield and purity. By explaining the rationale behind key experimental choices, this guide equips researchers with the necessary information to adapt the procedure if needed, while the detailed characterization data serves as a benchmark for validating the final product.

References

  • ResearchGate. Triethylamine-bonded sulfonic acid {[Et3N-SO3H]Cl} as an efficient and homogeneous catalyst for the synthesis of 12 aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones. Available from: [Link]

  • Patsnap Eureka. (2024). Triethylamine: Versatile Catalyst in Chemistry. Available from: [Link]

  • Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses. Available from: [Link]

  • Wikipedia. Triethylamine. Available from: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • ResearchGate. (2011). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • ResearchGate. FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available from: [Link]

  • ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]

  • PubMed. (2011). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]

  • ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available from: [Link]

  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Available from: [Link]

  • PubChem. 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. Available from: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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High-Throughput Screening Assays for Piperazine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3] The widespread use of the piperazine moiety is attributed to its unique and tunable physicochemical properties that positively influence drug-like characteristics.[3][4]

The two nitrogen atoms in the piperazine ring provide basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[1][5] This characteristic is critical for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for orienting pharmacophoric groups to effectively interact with biological targets.[1] Its synthetic tractability, which allows for straightforward derivatization at both nitrogen positions, has made it an invaluable tool for medicinal chemists.[6]

Given the prevalence and importance of the piperazine scaffold, robust and efficient high-throughput screening (HTS) methodologies are essential for the rapid identification of novel drug candidates from large compound libraries. This guide provides detailed application notes and protocols for HTS assays tailored to the unique properties of piperazine-based compounds, with a focus on biochemical and cell-based approaches targeting common drug classes such as G-protein coupled receptors (GPCRs) and kinases.

Core Principles of HTS for Piperazine-Based Compounds

High-throughput screening is a drug discovery process that utilizes automation and miniaturization to test large numbers of chemical compounds for a specific biological activity.[7][8] The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired activity against a biological target.[7] These hits then undergo further validation and optimization to become lead compounds.[9]

When designing HTS assays for piperazine-based libraries, several key considerations must be addressed:

  • Target Selection: Piperazine-containing drugs modulate a wide array of biological targets. Prominent examples include GPCRs (e.g., serotonin and dopamine receptors), kinases, and proteases.[3][10] The choice of assay technology will be heavily influenced by the target class.

  • Assay Format: Both biochemical and cell-based assays are suitable for screening piperazine libraries. Biochemical assays, which use purified components, are often employed for enzyme targets like kinases.[11][12] Cell-based assays are essential for studying targets in a more physiologically relevant context, such as GPCRs and ion channels.[13][14]

  • Detection Technology: A variety of detection methods can be utilized, including fluorescence-based assays (e.g., Fluorescence Polarization, Time-Resolved Fluorescence Resonance Energy Transfer), luminescence-based assays, and label-free technologies.[7][15] The choice of detection method depends on factors such as assay sensitivity, throughput, and cost.

  • Compound Properties: The physicochemical properties of piperazine derivatives, such as their basicity and solubility, can influence assay performance.[4] Assay buffers and conditions should be optimized to ensure compound stability and minimize non-specific interactions.

HTS Workflow for Piperazine Compound Screening

A typical HTS campaign for piperazine-based compounds follows a multi-step workflow designed to efficiently identify and validate promising drug candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Optimization AssayVal Assay Validation (Z'-factor, S/N) AssayDev->AssayVal Robustness Testing LibPrep Piperazine Library Preparation AssayVal->LibPrep PrimaryHTS Primary HTS (Single Concentration) LibPrep->PrimaryHTS DataAcq Data Acquisition & Analysis PrimaryHTS->DataAcq HitID Initial 'Hit' Identification DataAcq->HitID HitConf Hit Confirmation (Dose-Response) HitID->HitConf Orthogonal Orthogonal Assays HitConf->Orthogonal Triage Hit Triage (PAINS, clustering) Orthogonal->Triage SAR Structure-Activity Relationship (SAR) Triage->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Generalized workflow for a high-throughput screening campaign of piperazine-based compound libraries.

Detailed Protocols for Key HTS Assays

The following sections provide detailed, step-by-step protocols for two common HTS assays that are well-suited for screening piperazine-based compound libraries: a biochemical Fluorescence Polarization (FP) assay for kinase inhibitors and a cell-based reporter assay for GPCR modulators.

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition

Application: This protocol is designed for the high-throughput screening of piperazine-based compounds to identify inhibitors of a specific protein kinase. FP is a robust and homogeneous assay format that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein.[16][17]

Principle: A fluorescently labeled peptide substrate (tracer) for the kinase is used. In the unbound state, the small tracer rotates rapidly, resulting in low fluorescence polarization. When the kinase binds to the tracer, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[17] A competitive inhibitor will bind to the kinase, preventing the tracer from binding and thus resulting in a low polarization signal.

Materials and Reagents:

  • Purified, active kinase of interest

  • Fluorescently labeled peptide substrate (tracer)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Piperazine compound library (typically in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • Negative control (DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer. The optimal concentration should be determined empirically during assay development but is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below the Kd (dissociation constant) for its interaction with the kinase to ensure a sensitive assay.

    • Prepare a 2X solution of ATP in assay buffer. The concentration should be at the Km for ATP for the specific kinase to allow for the identification of both ATP-competitive and non-competitive inhibitors.

    • Prepare the piperazine compound library plates by diluting the stock solutions to the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 2X piperazine compound solutions to the appropriate wells of the 384-well assay plate.

    • Add 5 µL of DMSO to the negative control (maximum signal) wells.

    • Add 5 µL of a known inhibitor at a high concentration to the positive control (minimum signal) wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/tracer mix by combining equal volumes of the 2X kinase and 2X fluorescent tracer solutions.

    • Add 10 µL of the 2X enzyme/tracer mix to all wells of the assay plate.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The incubation time should be optimized during assay development.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the tracer.[18]

Data Analysis and Interpretation:

The primary data output is the millipolarization (mP) value for each well. The percent inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the mP value of the test compound.

  • mP_min is the average mP of the positive control wells.

  • mP_max is the average mP of the negative control wells.

A Z'-factor should be calculated to assess the quality and robustness of the assay.[19] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]

Where:

  • SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.

  • Avg_max and Avg_min are the average maximum and minimum signals, respectively.

Table 1: Example Parameters for a Kinase FP Assay

ParameterRecommended ValueRationale
Plate Format 384-well, black, low-volumeMinimizes reagent consumption and background fluorescence.
Final Assay Volume 20 µLSuitable for HTS and automation.
Kinase Concentration 1-10 nMTarget-dependent; determined during assay development.
Tracer Concentration 1-5 nMAt or below Kd for optimal signal window.
ATP Concentration Km for ATPAllows for detection of both competitive and non-competitive inhibitors.[20]
Compound Concentration 10 µMTypical single-point screening concentration.
Incubation Time 60 minutesShould be sufficient to reach binding equilibrium.
Incubation Temperature Room Temperature (20-25°C)Convenient for HTS automation.
Detection Wavelengths Fluorophore-dependente.g., Excitation: 485 nm, Emission: 535 nm for fluorescein.[18]
Protocol 2: Cell-Based Reporter Assay for GPCR Activation

Application: This protocol describes a cell-based assay to screen for agonists or antagonists of a specific G-protein coupled receptor (GPCR). Many piperazine-based drugs target GPCRs, making this a highly relevant assay.[3][21] This example utilizes a luciferase reporter gene downstream of a GPCR signaling pathway.

Principle: A stable cell line is engineered to express the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs-coupled receptors, SRE for Gq-coupled receptors).[21][22] Agonist binding to the GPCR initiates a signaling cascade, leading to the expression of the reporter protein, which can be detected by measuring its enzymatic activity (light production). Antagonists will block this effect.

Materials and Reagents:

  • Stable cell line expressing the target GPCR and a corresponding reporter gene construct.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Piperazine compound library (in DMSO).

  • Known agonist and antagonist for the target GPCR (positive controls).

  • DMSO (negative control).

  • 384-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • Luminometer plate reader.

Experimental Protocol:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 384-well white, clear-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 20 µL of culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare the piperazine compound library plates by diluting the stock solutions in assay buffer (e.g., serum-free medium).

    • For agonist screening, add 5 µL of the compound solutions directly to the cells.

    • For antagonist screening, pre-incubate the cells with the compounds for a set time (e.g., 15-30 minutes) before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation:

    • Incubate the plates for a period sufficient to allow for gene transcription and translation of the reporter protein (typically 4-6 hours). This incubation time should be optimized during assay development.

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence signal using a plate luminometer.

Data Analysis and Interpretation:

The raw data will be in Relative Light Units (RLU).

  • For Agonist Screening: The percent activation can be calculated relative to a known full agonist. % Activation = 100 * [(RLU_sample - RLU_min) / (RLU_max - RLU_min)]

  • For Antagonist Screening: The percent inhibition is calculated relative to the agonist response. % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)])

Where:

  • RLU_sample is the RLU from the test compound well.

  • RLU_min is the average RLU from the negative control (DMSO) wells.

  • RLU_max is the average RLU from the positive control (agonist) wells.

As with the biochemical assay, the Z'-factor should be calculated to validate the assay's performance for HTS.

Visualization of a Target Signaling Pathway

Many piperazine-based compounds act on GPCRs that signal through the Gαq pathway, leading to the mobilization of intracellular calcium. The following diagram illustrates this common signaling cascade.

GPCR_Gaq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., 5-HT2A) Gaq Gαq GPCR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ligand Piperazine Agonist Ligand->GPCR Binds Ca_Cytosol->Downstream

Caption: A simplified Gαq signaling pathway often targeted by piperazine-based compounds.

Hit Validation and Triage: Ensuring Data Integrity

The output of a primary HTS will inevitably contain false positives and promiscuous compounds.[9] Therefore, a rigorous hit validation cascade is crucial to ensure that resources are focused on the most promising chemical matter.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing of initial hits from the primary screen, often in dose-response format to determine potency (e.g., IC₅₀ or EC₅₀).[23]

  • Orthogonal Assays: Employing a different assay format or technology to confirm the activity of the hits. This helps to eliminate artifacts specific to the primary assay format.[9] For example, a hit from a kinase FP assay could be confirmed using a luminescence-based assay that measures ATP consumption.

  • Promiscuity and PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with various assay technologies.[9] Computational filters and historical screening data can be used to flag and deprioritize these problematic compounds.

  • Chemical Tractability and SAR: Confirmed hits are clustered based on chemical structure to identify initial Structure-Activity Relationships (SAR).[9] This helps prioritize chemical series that show a clear relationship between structural modifications and biological activity.

  • Purity and Identity Confirmation: The purity and chemical identity of the most promising hits should be confirmed by analytical methods such as LC-MS and NMR to ensure that the observed activity is not due to contaminants.[9]

Conclusion: A Pathway to Novel Therapeutics

The piperazine scaffold continues to be a highly valuable structural motif in the development of new medicines.[24] The application of well-designed and rigorously validated high-throughput screening assays is fundamental to unlocking the full potential of piperazine-based compound libraries. By combining robust biochemical and cell-based screening protocols with a systematic hit validation strategy, researchers can efficiently identify and advance novel drug candidates with the potential to address a wide range of unmet medical needs. The protocols and principles outlined in this guide provide a solid foundation for establishing successful HTS campaigns targeting this important class of compounds.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. [Link]

  • Jones, A. M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases, 12(10), e0006833. [Link]

  • Rathi, A. K., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 123, 31-63. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Bischoff, J. R., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(1), 5-13. [Link]

  • Wold, E. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Wu, G., et al. (2013). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 965, 175-189. [Link]

  • Novellino, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science, 4(3), 1147-1157. [Link]

  • Imperial College London. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Ren, D., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications. [Link]

  • Wold, E. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-174. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]

  • Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 139-148. [Link]

Sources

Using Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound using fundamental cell-based assays. Given the compound's structural motifs—a piperazine sulfonamide core with a bromophenyl group—it belongs to a class of molecules known for a wide range of biological activities, including antiproliferative and neuropharmacological effects.[1][2][3] This guide establishes a logical, multi-phase workflow, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. We provide detailed, validated protocols and explain the scientific rationale behind each experimental step to empower researchers to generate robust and reproducible data.

Introduction and Scientific Rationale

This compound is a small molecule featuring a core piperazine structure linked to a bromophenylsulfonyl group. The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications, including anticancer, antibacterial, and antipsychotic agents.[4] Furthermore, sulfonamide derivatives are known to exhibit a broad spectrum of biological activities.[5] Specifically, compounds with a phenylsulfonyl piperazine structure have been investigated for antiproliferative activity against cancer cell lines, suggesting this scaffold is a promising starting point for oncology drug discovery.[6] The presence of a halogenated phenyl ring, in this case, bromophenyl, has also been correlated with potent anticancer activity in other small molecule derivatives.[2]

Due to the absence of published data on the specific biological effects of this compound, a systematic approach is required for its initial characterization. This application note outlines a validated workflow to assess its cellular impact, providing a foundational dataset for any subsequent drug development program. Our approach prioritizes a logical progression from broad phenotypic effects to more specific mechanisms of action.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Identification CompoundPrep Compound Preparation (Stock Solution, Solubilization) Cytotoxicity Cell Viability & Cytotoxicity Assay (e.g., MTT Assay) CompoundPrep->Cytotoxicity Treat cells IC50 Determine IC50 Value Cytotoxicity->IC50 Analyze data Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Select concentrations (e.g., 1x & 2x IC50) CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Select concentrations MoA Elucidate Mechanism of Action (MoA) Apoptosis->MoA CellCycle->MoA TargetID Target Engagement Assay (e.g., CETSA) TargetID->MoA Confirm target

Figure 1: Proposed workflow for the cellular characterization of a novel compound.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible results. The accuracy of all subsequent assays depends on the precise concentration of the stock solution.

Protocol 2.1: Stock Solution Preparation

  • Reagent: this compound (CAS: 1022353-79-2, Molecular Weight: 391.28 g/mol ).[7]

  • Solvent Selection: Based on the chemical structure, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. Always use anhydrous, cell culture-grade DMSO.

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

      • Calculation for 10 mM stock: (5 mg / 391.28 g/mol ) / 10 mmol/L = 1.278 mL DMSO.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex or sonicate gently until the compound is fully dissolved. A brief incubation at 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept constant across all wells (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Protocol 3.1: MTT Cell Viability Assay [9][10]

  • Cell Seeding:

    • Select an appropriate cell line based on the hypothesized activity (e.g., a cancer cell line like MDA-MB-231 or PANC-1 for antiproliferative studies).[6]

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in culture medium (e.g., from 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]

Table 1: Example Data Layout for Cytotoxicity Analysis

Concentration (µM)Absorbance (OD 570nm) - Rep 1Absorbance (OD 570nm) - Rep 2Absorbance (OD 570nm) - Rep 3Average OD% Viability
Vehicle Control (0)0.8520.8610.8450.853100%
0.10.8410.8550.8390.84599.1%
10.7980.8120.8050.80594.4%
100.4510.4390.4480.44652.3%
500.1120.1080.1150.11213.1%
1000.0550.0580.0560.0566.6%

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Phase 2: Mechanistic Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death or inhibits proliferation. Key assays include apoptosis detection and cell cycle analysis.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity.[13]

G cluster_membrane Plasma Membrane Live Live Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative Live->EarlyApop PS Translocation LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive EarlyApop->LateApop Membrane Permeabilization p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

Figure 2: Principle of apoptosis detection using Annexin V and PI staining.

Protocol 4.1.1: Annexin V/PI Staining for Flow Cytometry [12][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at relevant concentrations (e.g., its IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the detached cells for each sample.

  • Staining:

    • Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.[13]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).

    • Add 5 µL of PI Staining Solution (or 7-AAD).[15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

    • Live cells will be double-negative (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be double-positive (Annexin V+/PI+).

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase).[16] Cell cycle distribution can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[17] The amount of PI fluorescence is directly proportional to the amount of DNA.[18]

G Cell Cycle Phases vs. DNA Content G0G1 G0 / G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G0G1->S DNA Synthesis G2M G2 / M Phase (4n DNA) S->G2M Growth & Prep Mitosis Mitosis G2M->Mitosis Cell Division Mitosis->G0G1 Daughter Cells

Sources

Molecular docking of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate with Target Proteins

Abstract

In the landscape of modern drug discovery, in silico techniques such as molecular docking are indispensable for rapidly predicting the binding affinity and interaction patterns of small molecules with protein targets.[1][2] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound, a compound with potential therapeutic relevance. Recognizing that the biological targets of novel chemical entities are often unknown, this document first outlines a strategy for in silico target identification. Subsequently, it details a step-by-step protocol for ligand and protein preparation, molecular docking using the widely accessible PyRx virtual screening tool (which integrates AutoDock Vina), and rigorous analysis and validation of the resulting data.[3] This application note is designed for researchers, scientists, and drug development professionals seeking to apply computational methods to characterize novel compounds and accelerate hit-to-lead generation.

Foundational Principles: The 'Why' of Our Approach

Molecular docking simulates the interaction between a ligand (the small molecule) and a receptor (the protein target) at an atomic level. The primary goals are to predict the preferred binding orientation (pose) and the strength of the binding, often quantified as a binding energy score.[4] A lower, more negative binding energy typically indicates a more stable and favorable interaction.[5][6]

Our protocol is built on a foundation of accessibility and self-validation. We have selected PyRx as the primary software tool because it provides a user-friendly graphical interface for the powerful and extensively validated AutoDock Vina docking engine, eliminating the need for complex command-line operations.[7] Furthermore, the protocol incorporates essential validation steps, such as re-docking a native ligand, to ensure the reliability of the computational model before screening unknown compounds.[8] This approach establishes a trustworthy and reproducible workflow, which is critical for making meaningful predictions in a drug discovery context.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Target_ID Target Identification (In Silico Prediction) Protein_Prep Protein Preparation (PDB Download, Cleanup, Protonation) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (AutoDock Vina via PyRx) Ligand_Prep->Docking Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Validation Protocol Validation (Re-docking Native Ligand, RMSD < 2Å) Grid_Gen->Validation Results Analyze Poses & Binding Affinity Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic, etc.) Results->Visualization Validation->Results Establishes Confidence Start Docking Complete: Ranked Poses & Scores Check_Score Is Binding Affinity Sufficiently Negative? Start->Check_Score Visualize Visualize Top Pose in Discovery Studio Check_Score->Visualize Yes Reject Reject or Deprioritize Check_Score->Reject No Check_Interactions Are Key Interactions (e.g., H-Bonds) Present? Visualize->Check_Interactions Validate Does Pose Align with Validated Protocol (RMSD)? Check_Interactions->Validate Yes Check_Interactions->Reject No (e.g., poor geometry) Accept Accept as High-Confidence Hit Validate->Accept Yes Validate->Reject No (High RMSD from control)

Figure 2: Decision workflow for analyzing and validating molecular docking results.

Mandatory Protocol Validation: The Re-Docking Experiment

Before you can trust the results for your novel compound, you must validate your docking protocol. [8]

  • Objective: To prove that your chosen parameters (especially the grid box definition) can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Procedure:

    • Using the original PDB file (e.g., 1HCK), extract the native ligand that was co-crystallized with the protein.

    • Prepare this native ligand in the same way you prepared your test compound.

    • Dock this native ligand back into the protein using the exact same grid box and docking parameters.

  • Analysis (RMSD Calculation):

    • Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

    • Success Criterion: An RMSD value of less than 2.0 Ångstroms (Å) is considered a successful validation. [8]It demonstrates that your protocol is accurate and reliable.

Table of Expected Results (Example)

CompoundPDB TargetBinding Affinity (kcal/mol)Key Interacting Residues (CDK2)RMSD (Å)Validation Status
Native Ligand (from 1HCK)1HCK-11.5Leu83, Glu81, Phe80, Asp861.25Passed
Known Inhibitor (Control)1HCK-10.8Leu83, Lys33, Gln131N/AN/A
Ethyl 2-(4-...)acetate1HCK-9.2Leu83, Phe80, Asp145N/AN/A

Conclusion and Future Directions

This guide provides a robust and validated workflow for the molecular docking of this compound. By following these protocols, researchers can generate reliable hypotheses about the compound's potential protein targets and its specific binding interactions. The results from such in silico studies are foundational, providing strong guidance for subsequent experimental validation through in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery pipeline. [9]

References

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • RCSB Protein Data Bank. RCSB PDB. [Link]

  • Microbe Notes. In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • AZoLifeSciences. In Silico Drug Design Methods. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Patsnap. What is in silico drug discovery?. [Link]

  • Meng, X., Zhang, H., Mezei, M. and Cui, M. (2011). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]

  • Frontiers. In Silico Methods for Drug Design and Discovery. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • PubChem. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. [Link]

  • ResearchGate. Interpretation of Molecular docking results?. [Link]

  • ResearchGate. How to validate the molecular docking results?. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Wikipedia. Protein Data Bank (file format). [Link]

  • ResearchGate. How to validate docking result without a co-crystallized ligand?. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • ResearchGate. How to validate molecular docking results with no proper crystal structure??. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]

  • How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. YouTube. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. [Link]

  • Bioinformatics Review. How to perform site-specific docking using Pyrx?. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]

  • Thomas Adewumi University. Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. [Link]

  • Patsnap. How are target proteins identified for drug discovery?. [Link]

  • Schrödinger. Docking and scoring. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Schrödinger. Virtual Screening With GLIDE. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Schrödinger. How to dock molecules with softwares from Schrödinger Inc. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • G. D. Poongavanam, V., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Schrödinger. Glide. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Schrödinger. Glide 5.5 User Manual. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate as a high-value fragment in Fragment-Based Drug Design (FBDD) campaigns. We present a rationale for its selection, detailed physicochemical characterization, and field-tested protocols for primary screening, hit validation, and hit-to-lead optimization. The methodologies described herein leverage industry-standard biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to guide the efficient discovery of potent lead compounds.

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug discovery programs.[1][2][3][4] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[5] These initial hits then serve as foundational building blocks for the rational, structure-guided evolution into high-affinity lead compounds.[6][7]

The selection of a high-quality fragment library is paramount to the success of any FBDD campaign. This compound (henceforth referred to as Fragment 1 ) represents a strategically designed starting point, incorporating several features that make it amenable to a successful FBDD workflow.

Key Structural Features of Fragment 1:

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to form key hydrogen bond interactions with a wide range of biological targets.[8][9][10][11]

  • Piperazine Core: This common heterocyclic scaffold acts as a rigid, yet versatile, linker that is synthetically tractable and frequently found in bioactive molecules.[12]

  • Bromophenyl Group: The bromine atom provides a crucial vector for synthetic elaboration ("fragment growing") via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira). It can also participate in favorable halogen bonding interactions within a protein's binding pocket.

  • Ethyl Acetate Tail: This group offers an additional point for chemical modification and can explore specific sub-pockets of a binding site, potentially forming hydrogen bonds or hydrophobic interactions.

Physicochemical Characterization of Fragment 1

A critical first step in FBDD is to ensure that the chosen fragments possess drug-like properties. A widely accepted guideline for fragment selection is the "Rule of Three," which helps ensure fragments have favorable properties for optimization.

PropertyValue"Rule of Three" GuidelineCompliance
Chemical Name This compoundN/AN/A
CAS Number 1022353-79-2[13][14]N/AN/A
Molecular Formula C₁₄H₁₉BrN₂O₄S[13]N/AN/A
Molecular Weight (MW) 391.28 g/mol [13]≤ 300 DaNo
Calculated logP (cLogP) ~1.5 - 2.5≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 6≤ 3No
Rotatable Bonds 5≤ 3No *

*Note on "Rule of Three" Compliance: While Fragment 1 slightly exceeds the strict "Rule of Three" guidelines for molecular weight, H-bond acceptors, and rotatable bonds, it is often considered a "super-fragment" or a large fragment. Its pre-validated, privileged substructures (sulfonamide, piperazine) and clear, synthetically tractable vectors for optimization make it a highly valuable tool for screening against targets where larger initial fragments may be more effective at identifying viable binding pockets.

The FBDD Experimental Workflow

The successful application of Fragment 1 requires a multi-stage, integrated biophysical approach to reliably identify and validate its interaction with a target protein, culminating in a structure-guided optimization campaign.[15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Prep Fragment Library (Containing Fragment 1) SPR Primary Screen: Surface Plasmon Resonance (SPR) Prep->SPR Screening Hits Initial Hits (μM - mM Affinity) SPR->Hits Data Analysis NMR Orthogonal Screen: NMR Spectroscopy (HSQC) Hits->NMR Validation Xray Structural Biology: X-ray Crystallography NMR->Xray Binding Site Confirmation Validated Validated, Structure- Confirmed Hit Xray->Validated SBDD Structure-Based Design (Fragment Growing/Linking) Validated->SBDD Hit-to-Lead Chem Medicinal Chemistry Synthesis SBDD->Chem Design Lead Lead Compound (nM Affinity) Chem->Lead Optimization

Figure 1. A typical integrated workflow for a fragment-based drug design campaign.

Detailed Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[16][17][18]

Objective: To identify initial binders to the target protein from a fragment library containing Fragment 1 .

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity), dialyzed into an appropriate buffer (e.g., HBS-EP+).

  • Fragment 1 and fragment library, dissolved in 100% DMSO to create high-concentration stocks (e.g., 100 mM).

  • Running buffer (e.g., HBS-EP+ with 1-2% DMSO).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters on the surface.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). The lower pH protonates acidic residues on the protein, promoting favorable electrostatic interactions with the negatively charged dextran surface.

    • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection (or with an irrelevant immobilized protein) to allow for subtraction of bulk refractive index changes and non-specific binding.[18]

  • Fragment Screening:

    • Prepare fragment screening plates by diluting fragment stocks from 100% DMSO into running buffer to a final concentration (e.g., 100 µM) with a matched final DMSO concentration (e.g., 1-2%).

    • Inject each fragment over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Between injections, perform a surface regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to ensure all bound fragment is removed.

  • Data Analysis & Hit Triage:

    • Reference-subtract the sensorgrams (Target Flow Cell RU - Reference Flow Cell RU).

    • Identify fragments that show a stable binding response (RU) significantly above the noise level during the injection phase.

    • Prioritize hits based on their response level and ligand efficiency (LE). LE can be calculated to normalize binding affinity for the size of the fragment.[19]

    • Self-Validation: True hits should exhibit a dose-dependent response. Re-test initial hits over a concentration range (e.g., 10 µM to 500 µM) to confirm specific binding.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a gold-standard technique in FBDD for unambiguously confirming hits and mapping their binding site on the target protein.[16][20][21] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly powerful.[22]

Objective: To confirm the binding of Fragment 1 to the target protein and identify the amino acid residues involved in the interaction.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (>95% purity) in NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.8).

  • Fragment 1 stock solution in deuterated DMSO (DMSO-d₆).

Methodology:

  • Reference Spectrum Acquisition:

    • Prepare a sample of ¹⁵N-labeled protein at a suitable concentration (e.g., 50-100 µM).

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Titration:

    • Add a small aliquot of the Fragment 1 stock solution to the protein sample to achieve a desired molar excess (e.g., 10-fold, 50-fold).

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing Fragment 1 .

    • Identify peaks that exhibit chemical shift perturbations (CSPs) or significant line broadening. These changes indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

    • Causality: The binding of Fragment 1 alters the local chemical environment of nearby backbone amides, causing a change in the resonance frequency (chemical shift) of their protons and nitrogen atoms.

    • Map the residues with significant CSPs onto the 3D structure of the target protein (if available) to visualize the binding epitope.

  • Affinity Estimation (Optional):

    • Perform a full titration by acquiring HSQC spectra at multiple fragment concentrations.

    • Plot the magnitude of the chemical shift changes against the fragment concentration and fit the data to a binding isotherm to estimate the dissociation constant (Kᴅ).

Hit-to-Lead Optimization Strategy

Once Fragment 1 is validated as a binder and its binding mode is determined by X-ray crystallography, the hit-to-lead phase begins.[23] The goal is to rationally modify the fragment to increase its affinity and selectivity while maintaining favorable physicochemical properties.[7][24]

Hit_To_Lead cluster_0 Fragment Growing Strategy cluster_1 Explore Pocket A cluster_2 Explore Pocket B start Validated Hit Fragment 1 mod1 Vector 1: Suzuki Coupling (at Bromo- position) start->mod1 mod2 Vector 2: Amide Coupling (at Ethyl Ester) start->mod2 aryl Add Aryl / Heteroaryl groups mod1->aryl polar Add polar groups to reach for H-bonds mod1->polar hydrolyze Hydrolyze to acid mod2->hydrolyze amide Form amides with diverse amines mod2->amide optimized Optimized Lead (Improved Potency & Selectivity) aryl->optimized polar->optimized hydrolyze->optimized amide->optimized

Sources

In vitro evaluation of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Evaluation of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate as an Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonylpiperazine Compound

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The incorporation of a sulfonyl group can further enhance the therapeutic potential of these compounds, as seen in inhibitors of targets like carbonic anhydrase.[2] this compound represents a novel investigational compound that combines these key structural features. Its potential to interact with and modulate the activity of various enzymes makes it a compelling candidate for in-depth in vitro evaluation. Enzyme inhibition is a cornerstone of drug discovery, aiming to regulate metabolic pathways or block pathogenic processes.[3]

This guide provides a comprehensive framework for the in vitro assessment of this compound's enzyme inhibitory activity. We will delve into the rationale behind experimental design, present detailed protocols for a representative enzyme class, and discuss the principles of data analysis and interpretation. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers investigating the therapeutic promise of this and similar molecules.

Rationale for In Vitro Enzyme Inhibition Studies

The primary objective of in vitro enzyme inhibition assays is to determine the concentration at which a compound elicits a half-maximal inhibition of the target enzyme's activity (IC50).[4][5] This value is a critical measure of the compound's potency and a key parameter in lead optimization. These studies are typically conducted in the early stages of drug discovery to:

  • Identify and validate potential drug targets.

  • Establish structure-activity relationships (SAR) among a series of compounds.

  • Elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • Screen compound libraries to identify novel inhibitors.

The choice of the target enzyme is crucial and should be based on the compound's structural similarity to known inhibitors or on broader screening against a panel of enzymes. Given the structural motifs of this compound, potential targets could include proteases, kinases, or esterases such as acetylcholinesterase.[6][7]

Experimental Workflow for Enzyme Inhibition Profiling

A systematic approach is essential for the reliable evaluation of an enzyme inhibitor. The following workflow outlines the key stages, from initial compound handling to detailed kinetic analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) Assay_Optimization Assay Optimization (e.g., Enzyme/Substrate Conc.) Compound_Prep->Assay_Optimization Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Optimization IC50_Determination IC50 Determination (Dose-Response) Assay_Optimization->IC50_Determination Mechanism_Study Mechanism of Inhibition (Kinetic Studies) IC50_Determination->Mechanism_Study Data_Processing Data Processing & Normalization IC50_Determination->Data_Processing Kinetic_Modeling Kinetic Model Fitting (e.g., Michaelis-Menten) Mechanism_Study->Kinetic_Modeling Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Processing->Curve_Fitting

Caption: General workflow for in vitro enzyme inhibitor evaluation.

Detailed Protocol: Inhibition of a Serine Protease (Trypsin) as a Model System

This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound against trypsin, a well-characterized serine protease. The principles outlined here can be adapted for other enzymes with appropriate modifications to the substrate, buffer, and detection method.[8]

Materials and Reagents
  • Enzyme: Trypsin (from bovine pancreas, TPCK-treated to inhibit chymotrypsin activity)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Inhibitor: this compound

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader capable of measuring absorbance at 405-410 nm, single and multichannel pipettes, 37°C incubator.

Preparation of Solutions
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Working Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute the stock solution to the final working concentration (e.g., 10 µg/mL) in the assay buffer. The optimal concentration should be determined during assay optimization to ensure a linear reaction rate over the desired time course.

  • Substrate Working Solution: Prepare a 1 mM stock solution of BAPNA in DMSO. Dilute this stock in pre-warmed (37°C) assay buffer to the final working concentration (e.g., 0.5 mM). The substrate concentration is often set at or near the Michaelis constant (Km) for IC50 determination.[9]

Assay Protocol for IC50 Determination
  • Serial Dilution of Inhibitor: In a 96-well plate, perform a serial dilution of the inhibitor stock solution to obtain a range of concentrations (e.g., 100 µM to 0.1 µM). It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Inhibitor wells: Add the serially diluted inhibitor solutions.

  • Enzyme Addition: Add the trypsin working solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Initiation of Reaction: Add the pre-warmed BAPNA substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 15-20 minutes at 37°C. The product of BAPNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.

Data Analysis and IC50 Calculation
  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time plot.

  • Normalize Data: Express the reaction rates as a percentage of the control (100% activity) after subtracting the background absorbance from the blank wells.

  • Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[11] This can be performed using software such as GraphPad Prism.

Hypothetical Data Presentation

The results of the IC50 determination can be summarized in a clear and concise table.

Inhibitor Concentration (µM)Mean Reaction Rate (mOD/min)% Inhibition
1001.598.5
305.294.8
1018.781.3
345.154.9
178.921.1
0.395.34.7
0.1101.2-1.2
0 (Control)100.00.0

IC50 Value: Based on the hypothetical data, the calculated IC50 for this compound against trypsin would be approximately 2.8 µM .

Delving Deeper: Mechanism of Inhibition Studies

Once the IC50 has been determined, further experiments can be conducted to elucidate the mechanism of inhibition. This typically involves measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.[12]

G Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme

Caption: A simplified model of competitive enzyme inhibition.

By performing kinetic assays with varying concentrations of both the substrate and the inhibitor, and analyzing the data using methods such as Lineweaver-Burk plots, one can distinguish between competitive, non-competitive, and uncompetitive inhibition. This information is invaluable for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.

Trustworthiness and Self-Validation in Protocols

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Positive Control: Include a known inhibitor of the target enzyme to validate the assay's sensitivity and performance.

  • Negative Control: The "no inhibitor" control (with DMSO) establishes the baseline 100% enzyme activity.

  • Linearity of Reaction: Confirm that the reaction rate is linear over the measurement period and is proportional to the enzyme concentration.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' value >0.5 is generally considered acceptable.[9]

Conclusion and Future Directions

The in vitro evaluation of this compound as an enzyme inhibitor is a critical first step in characterizing its biological activity and therapeutic potential. The protocols and guidelines presented here provide a robust framework for determining its potency and mechanism of action against a model enzyme system. The insights gained from these studies will be instrumental in guiding subsequent lead optimization, selectivity profiling against related enzymes, and further preclinical development.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. Available from: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Available from: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available from: [Link]

  • Educational activity of enzyme kinetics in an undergraduate biochemistry course. NIH. Available from: [Link]

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. Available from: [Link]

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  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available from: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. Available from: [Link]

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  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. Available from: [Link]

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Cell culture protocols for testing cytotoxicity of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell Culture Protocols for Testing the Cytotoxicity of Piperazine Derivatives

Authored by a Senior Application Scientist

Introduction: The Role of Piperazine Scaffolds in Drug Discovery and the Imperative of Cytotoxicity Profiling

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, representing a versatile heterocyclic scaffold found in a multitude of therapeutic agents.[1] In oncology, these compounds have shown significant promise as potential anticancer agents, capable of inhibiting tumor cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle.[1][2][3] The journey of a promising piperazine derivative from a laboratory curiosity to a potential therapeutic candidate is rigorous, with early-stage preclinical evaluation being a critical gatekeeper. Central to this evaluation is the systematic assessment of cytotoxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays for piperazine derivatives. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the generated data is both accurate and meaningful. We will explore a tiered approach, beginning with broad screening assays to determine potency and culminating in more specific assays to elucidate the mechanism of cell death.

Section 1: The Experimental Blueprint: A Workflow for Cytotoxicity Assessment

A structured experimental workflow is paramount for the efficient and logical evaluation of novel compounds. The process begins with foundational viability screening to determine the concentration-dependent effects of the piperazine derivatives, followed by more detailed mechanistic studies for promising candidates.[4]

G General Experimental Workflow for Cytotoxicity Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Compound_Prep Compound Preparation (Stock Solutions, Dilutions) Treatment Treat with Serial Dilutions of Piperazine Derivative Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Viability_Assay Perform Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability_Assay IC50 Determine IC50 / GI50 Values Viability_Assay->IC50 Apoptosis_Assay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Select Lead Compounds Caspase_Assay Caspase Activity Assays (Caspase-3/7, -8, -9) Apoptosis_Assay->Caspase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Caspase_Assay->Pathway_Analysis

Caption: General experimental workflow for cytotoxicity evaluation.[4]

Section 2: Foundational Principles for Robust Assay Design

Before proceeding to specific protocols, several critical factors must be considered to ensure the integrity and reproducibility of the cytotoxicity data.

Rational Cell Line Selection

The choice of cell lines is fundamental and should be guided by the therapeutic goal.

  • Cancer vs. Normal Cells: To assess selectivity, it is crucial to test compounds on both cancerous and non-cancerous cell lines.[5] For example, a promising anticancer agent should exhibit high potency against a cancer cell line (e.g., SNU-475 human liver cancer) but significantly lower toxicity against a corresponding normal cell line (e.g., THLE-3 normal human liver).[5][6]

  • Relevant Cancer Types: Piperazine derivatives have shown efficacy across a broad range of cancers.[2][7] Select cell lines that represent common and relevant cancer types, such as:

    • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)[8]

    • Colorectal Cancer: HCT-116[7][8]

    • Hepatocellular Carcinoma: HUH-7, HepG2[2][6][7]

    • Leukemia: K562[2][3]

Compound Solubility and Vehicle Control

The physicochemical properties of piperazine derivatives can vary.

  • Solubility: Many derivatives are soluble in dimethyl sulfoxide (DMSO).[4] However, it's essential to confirm the solubility limit in the chosen solvent and culture medium.[9][10]

  • Vehicle-Induced Toxicity: DMSO itself can be cytotoxic at higher concentrations. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid confounding results.[9][11]

  • The Vehicle Control: Every experiment must include a vehicle control group. These cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure that any observed cytotoxicity is due to the piperazine compound and not the solvent.[6][12]

The Indispensable Role of Controls

A self-validating assay relies on a comprehensive set of controls.[12][13]

  • Negative Control: Untreated cells or vehicle-treated cells that represent 100% viability.[12][14]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Camptothecin, 5-Fluorouracil) used to confirm that the assay system can detect a cytotoxic response.[2][6][15][16][17][18]

  • Background Control: Wells containing culture medium and the assay reagent but no cells. This is used to subtract the background absorbance or fluorescence.[12]

Section 3: Standardized Cytotoxicity Assay Protocols

This section provides detailed, step-by-step protocols for three widely accepted cytotoxicity assays.

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[6] In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.[6][19] The amount of formazan produced is proportional to the number of living cells.[19]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.[4][6][20] Allow cells to adhere and stabilize by incubating overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include vehicle and positive controls.[4][6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[4][6]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[4][6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][6]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][21] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[21][22]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls for LDH Assay: It is critical to include three specific controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated control cells.

    • Maximum LDH Release: Supernatant from control cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.[12][23]

    • Background: Supernatant from wells with medium but no cells.[12]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[6][22] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[6][22] Add 50 µL of stop solution.[6] Measure the absorbance at 490 nm.[6]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[6]

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay provides deeper mechanistic insight by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the piperazine compound at relevant concentrations (e.g., IC50 and 2x IC50) for the desired time.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant. Centrifuge to pellet the cells.[1][6]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4][6]

  • Data Interpretation:

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.[4][6]

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) is the standard metric for potency. A lower value indicates higher cytotoxic activity.

Table 1: Example Cytotoxicity Data for Various Piperazine Derivatives

Compound Class Derivative Example Cell Line Cancer Type Incubation Time IC50 / GI50 (µM) Reference
Piperazine Derivative PCC SNU-475 Human Liver Cancer 24h 6.98 ± 0.11 [5][6]
Benzothiazole-Piperazine Compound 1d HUH-7 Hepatocellular 72h 1.23 [6][7]
Benzothiazole-Piperazine Compound 1d MCF-7 Breast Cancer 72h 0.98 [6][7]
1-Benzhydryl-Piperazine HDAC Inhibitor HCT-116 Colorectal Cancer 48h 0.15 [6]

| Novel Piperazine | N/A | K562 | Leukemia | 72h | 0.06 - 0.16 |[1][24] |

Section 5: Mechanistic Insights into Piperazine-Induced Cell Death

Many piperazine derivatives exert their cytotoxic effects by inducing apoptosis.[2][5][25] This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[4][5][15]

G Simplified Apoptotic Signaling Pathways cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion Compound Piperazine Derivative Receptor Death Receptor (e.g., Fas, TRAIL-R) Compound->Receptor Binds Mito Mitochondrion Compound->Mito Induces Stress Casp8 Caspase-8 (Initiator) Receptor->Casp8 Activates Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 Activates CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp9->Casp37 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp37->Apoptosis Executes

Caption: Piperazine-induced apoptosis signaling pathways.[6]

Section 6: Troubleshooting Common Issues in Cytotoxicity Assays

IssueCommon Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[9][20]
Low Absorbance/Signal Cell density is too low; Insufficient incubation time with the assay reagent.Perform a cell titration experiment to find the optimal seeding density; Increase incubation time within the recommended range (e.g., 2-4 hours for MTT).[9][20]
High Background Signal Microbial contamination; Interference from phenol red or serum components in the medium.Visually inspect plates for contamination; Use phenol red-free medium during the final assay steps; Consider using serum-free medium for the assay incubation period.[9]
Compound Precipitation Poor solubility of the piperazine derivative in the culture medium.Check the solubility limit of the compound; Ensure the stock solution is fully dissolved before diluting into the medium.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • Sampson, J. J., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(9), 10354–10363. [Link]

  • Ahmad, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1818. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assay for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. BenchChem.
  • Gürdal, E. E., et al. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 181–188. [Link]

  • Promega. (2024). LDH cytotoxicity assay. Protocols.io. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Lee, D. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 1-7. [Link]

  • Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Cancer Biology & Therapy, 14(12), 1126-1134. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
  • Asiri, A. A., & Bakillah, A. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(4), 693-702. [Link]

  • Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. [Link]

  • Petersen, E., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). In vitro studies. (A, B) Positive and negative controls (C+ and C−,.... ResearchGate. [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland. [Link]

  • Meyer, F., et al. (2018). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. Molecules, 23(7), 1735. [Link]

  • Singh, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

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Application Notes & Protocols: A Roadmap for the Evaluation of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is a synthetic organic compound featuring a core piperazine structure, a common motif in pharmacologically active agents. While the specific biological targets of this molecule are not yet elucidated in public literature, its structural components—the phenylsulfonamide and piperazine acetate moieties—are present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1][2][3][4][5][6] This document provides a comprehensive guide for the systematic evaluation of this compound as a potential chemical probe. A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms.[7] The protocols and workflows detailed herein are designed to rigorously characterize the compound's physicochemical properties, identify its biological activity and molecular target(s), and ultimately validate its utility as a precise tool for biological research.

Compound Characterization and Physicochemical Properties

The initial step in evaluating any potential chemical probe is to confirm its identity, purity, and fundamental physicochemical properties. These parameters are critical for ensuring the reproducibility of experimental results and for designing subsequent biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1022353-79-2[8][9]
Molecular Formula C₁₄H₁₉BrN₂O₄S[8]
Molecular Weight 391.28 g/mol [8]
Canonical SMILES CCOP(=O)(OCC)N1CCN(CC1)S(=O)(=O)c2ccc(Br)cc2Derived
Purity >95% (Recommended)Standard Practice
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol, aqueous buffers)Experimental
Protocol 1.1: Purity and Identity Verification
  • Identity Confirmation: Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular weight and elemental composition.

  • Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths to assess purity. The compound should be >95% pure for use in biological assays.

  • Structural Verification: Perform ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and compare the resulting spectra with the expected structure.

Protocol 1.2: Solubility Determination
  • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution into aqueous buffers relevant to the planned biological assays (e.g., PBS, cell culture media).

  • Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility.

  • Causality Insight: Poor solubility can lead to false-positive results in assays due to compound aggregation. Determining the kinetic and thermodynamic solubility is crucial before proceeding with biological screening.

Tiered Biological Screening Strategy

Given the broad range of activities associated with the phenylsulfonylpiperazine scaffold, a tiered screening approach is recommended to efficiently identify the primary biological effects of the compound.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Target Deconvolution Compound Compound Antiproliferative Antiproliferative Screen (Cancer Cell Panel) Compound->Antiproliferative Antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) Compound->Antimicrobial Neuro Neuroactivity Screen (e.g., Receptor Binding Panel) Compound->Neuro Hit Hit Antiproliferative->Hit Phenotype Observed Antimicrobial->Hit Phenotype Observed Neuro->Hit Phenotype Observed DoseResponse Dose-Response Analysis (EC₅₀/IC₅₀ Determination) Hit->DoseResponse ConfirmedHit ConfirmedHit DoseResponse->ConfirmedHit TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) ConfirmedHit->TargetID

Figure 1: Tiered workflow for evaluating the biological activity of a novel compound.

Protocol 2.1: Antiproliferative Screening in Cancer Cell Lines

Many piperazine derivatives exhibit antiproliferative activity.[1] This protocol describes a primary screen using a standard cell viability assay.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer, SiHa cervical cancer) in their recommended media.[1]

  • Plating: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the compound solutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration. A significant reduction in viability identifies the compound as a "hit" for further investigation.

Target Identification and Validation

Observing a consistent phenotype is the first step. The next crucial phase is to identify the specific molecular target responsible for this effect. This process, known as target deconvolution, is essential for validating a chemical probe.

G ConfirmedHit Confirmed Hit (Potent & Reproducible Phenotype) Affinity Affinity-Based Methods (e.g., Chemical Proteomics) ConfirmedHit->Affinity Genetic Genetic Methods (e.g., CRISPR/shRNA screens) ConfirmedHit->Genetic Computational In Silico Methods (e.g., Target Prediction) ConfirmedHit->Computational PutativeTarget Putative Target(s) Affinity->PutativeTarget Genetic->PutativeTarget Computational->PutativeTarget Biochemical Biochemical Validation (Binding/Enzyme Assays, IC₅₀/K_d) PutativeTarget->Biochemical Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical->Cellular SAR SAR & Negative Control (Confirm on-target effect) Cellular->SAR ValidatedProbe Validated Chemical Probe SAR->ValidatedProbe

Figure 2: Workflow for target identification and validation of a chemical probe.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its putative target in a cellular context.[10]

  • Cell Culture and Lysis: Grow cells expressing the putative target protein to 80-90% confluency. Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

  • Compound Treatment: Aliquot the cell suspension and treat with the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein.

  • Data Interpretation: A ligand-bound protein is typically stabilized against thermal denaturation. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Criteria for a Validated Chemical Probe

For this compound to be considered a high-quality chemical probe for a specific target, it must meet several stringent criteria.[11][10]

Table 2: Quality Criteria for a Chemical Probe

CriterionRecommended ThresholdRationale
Potency IC₅₀ or K_d < 100 nM (biochemical) EC₅₀ < 1 µM (cellular)Ensures the probe can be used at low concentrations, minimizing off-target effects.[11]
Selectivity >30-fold against other members of the same protein familyGuarantees that the observed phenotype is due to modulation of the intended target.[11]
Target Engagement Demonstrable binding to the target in intact cells (e.g., via CETSA)Confirms the compound reaches and interacts with its target in a physiological context.[10][12]
Mechanism of Action Known and consistent with the observed phenotypeProvides a clear link between target modulation and the biological outcome.
Negative Control Availability of a structurally similar but biologically inactive analogEssential for distinguishing on-target from off-target or non-specific effects.

Conclusion and Future Directions

This compound represents a starting point for the development of a potential chemical probe. Its phenylsulfonylpiperazine core is a privileged scaffold in medicinal chemistry, suggesting a high likelihood of biological activity. The systematic application of the protocols outlined in this document will enable researchers to thoroughly characterize its activity, identify its molecular target, and validate its utility as a tool for biological discovery. Successful validation would not only provide a valuable reagent to the scientific community but could also serve as a lead compound for future drug development efforts.

References

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  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. [Link]

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2. PubChem. [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]

  • Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate [1022353-79-2]. Chemsigma. [Link]

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

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Application Note and Protocol: Experimental Design for Assessing the Antimicrobial Activity of Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antimicrobial properties of novel sulfonylpiperazine compounds. The experimental framework described herein is designed to establish a robust preliminary profile of a compound's efficacy and safety, incorporating industry-standard methodologies and critical decision-making checkpoints. The protocols detailed are grounded in the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2][3][4][5] This guide will cover essential preliminary screening, determination of antimicrobial potency through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, evaluation of the dynamics of bacterial killing via Time-Kill Kinetics assays, and an initial assessment of safety through in vitro cytotoxicity assays.

Introduction: The Rationale for Sulfonylpiperazine Assessment

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics.[6][7][8] Sulfonylpiperazine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating a range of biological activities, including antibacterial effects.[9][10][11][12][13] Some sulfonylpiperazine compounds have shown potent activity, including against multidrug-resistant Gram-negative pathogens by targeting essential bacterial enzymes like LpxH in the lipid A biosynthesis pathway.[14][15][16] A structured and rigorous experimental approach is paramount to efficiently identify and advance the most promising candidates within this chemical class.

The workflow presented here is designed to be tiered, allowing for early "fail-fast" decisions, thereby conserving resources for compounds with the highest potential. It begins with broad screening to determine the spectrum of activity and culminates in more detailed characterization of the lead candidates' antimicrobial and cytotoxic profiles.

Preliminary Considerations: Setting the Stage for Success

Compound Management

Proper handling and preparation of the sulfonylpiperazine compounds are critical for accurate and reproducible results.

  • Solubility Testing : Determine the solubility of each compound in various solvents (e.g., DMSO, ethanol, water) to prepare a concentrated stock solution. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-100 mM) in a suitable solvent. Aliquot and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Selection of Microbial Strains

The choice of bacterial strains is fundamental to understanding the spectrum of activity of the test compounds. A well-curated panel should include:

  • Gram-Positive Bacteria :

    • Staphylococcus aureus (e.g., ATCC 29213, MRSA strains)

    • Enterococcus faecalis (e.g., ATCC 29212)

    • Streptococcus pneumoniae (e.g., ATCC 49619)

  • Gram-Negative Bacteria :

    • Escherichia coli (e.g., ATCC 25922)

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Acinetobacter baumannii

  • Quality Control (QC) Strains : The inclusion of ATCC reference strains is mandatory for validating assay performance, with results compared against established QC ranges provided by CLSI.[17]

Primary Screening: Determining Antimicrobial Potency

The initial phase of screening aims to determine the minimum concentration of the sulfonylpiperazine compound that inhibits the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent and is the recommended starting point.[6][18] This method provides a quantitative measure of a compound's potency.[18][19]

  • Preparation of Compound Dilutions : In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the sulfonylpiperazine compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to screen is 0.06 to 64 µg/mL.

  • Inoculum Preparation : Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[20]

  • Inoculation : Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls :

    • Growth Control : Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control : Wells containing only sterile CAMHB.

    • Vehicle Control : Wells containing the highest concentration of the solvent used for the compound stock solution and the bacterial inoculum.

  • Incubation : Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][19][21]

Minimum Bactericidal Concentration (MBC) Assay

To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an MBC assay is performed as a follow-up to the MIC assay.

  • Subculturing from MIC Plate : Following the MIC reading, take a small aliquot (e.g., 10 µL) from all wells of the MIC plate that show no visible growth.

  • Plating : Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation : Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][22]

Parameter Description Interpretation
MIC Lowest concentration inhibiting visible growth.[18][19][22]A measure of the compound's potency.
MBC Lowest concentration killing ≥99.9% of the initial inoculum.[19][22]Determines if the compound is bactericidal.
MBC/MIC Ratio The ratio of the MBC to the MIC.A ratio of ≤4 generally indicates bactericidal activity.[22]

Secondary Assays: Characterizing Antimicrobial Dynamics and Safety

Compounds that demonstrate promising MIC values (e.g., ≤16 µg/mL) should proceed to secondary assays for a more in-depth characterization.

Time-Kill Kinetics Assay

This assay provides valuable information on the rate and extent of bacterial killing over time and helps to understand if the compound's activity is concentration-dependent or time-dependent.[6][23][24]

  • Preparation : In sterile tubes or flasks, prepare the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) in CAMHB. Include a growth control without the compound.

  • Inoculation : Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling : At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting : Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis : Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]

In Vitro Cytotoxicity Assay

An early assessment of a compound's toxicity to mammalian cells is crucial. The MTT assay is a widely used colorimetric method to evaluate cell viability.[25][26][27]

  • Cell Culture : Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment : Expose the cells to serial dilutions of the sulfonylpiperazine compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[27]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. The IC50 (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

Experimental Workflow and Data Visualization

A logical and structured workflow is essential for the efficient evaluation of sulfonylpiperazine compounds.

Antimicrobial_Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Data Analysis & Decision Compound_Prep Compound Preparation (Solubility, Stock Solution) MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Strain_Selection Bacterial Strain Selection (Gram+, Gram-, QC) Strain_Selection->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay For wells with no growth Data_Analysis Data Analysis (MIC, MBC/MIC, Kill Curves, IC50) MBC_Assay->Data_Analysis Potent Compounds (low MIC) Time_Kill Time-Kill Kinetics Assay Lead_Selection Lead Candidate Selection Time_Kill->Lead_Selection Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Lead_Selection Data_Analysis->Time_Kill Data_Analysis->Cytotoxicity

Caption: A streamlined workflow for assessing the antimicrobial potential of sulfonylpiperazine compounds.

Conclusion and Future Directions

The experimental design outlined in this application note provides a robust framework for the initial assessment of the antimicrobial activity of novel sulfonylpiperazine compounds. By following these standardized protocols, researchers can generate reliable and comparable data to identify promising lead candidates for further development. Future studies on selected lead compounds may include mechanism of action studies, in vivo efficacy in animal models of infection, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.[7]

References

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  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

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  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered issues that can lead to inconsistent and unreliable results in a variety of biological assays. By understanding the unique chemical properties of the piperazine scaffold, we can proactively mitigate common pitfalls and ensure the generation of high-quality, reproducible data.

The piperazine ring is a common moiety in many biologically active compounds due to its favorable pharmacokinetic properties, including its ability to improve solubility and oral bioavailability.[1][2] However, the basic nature of the piperazine nitrogens can also introduce complexities in experimental settings, leading to a range of assay artifacts if not properly controlled. This guide will walk you through common problems, their underlying causes, and provide actionable solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: My cell-based assay results are highly variable, and I'm observing unexpected cytotoxicity.

Question: I'm screening a library of piperazine-containing compounds, and my cell viability assays (e.g., MTT, LDH) are showing inconsistent results from day to day. I'm also seeing more cell death than expected, even at low concentrations. What could be the cause?

Answer: This is a frequent challenge when working with piperazine derivatives, and the root cause often lies in the compound's effect on the local pH of your cell culture medium.[3][4]

  • The Causality: Piperazine is a weak base with two pKa values, typically around 5.5 and 9.7.[5][6] When a piperazine-containing compound is added to a bicarbonate-buffered cell culture medium, it can act as a proton sponge, leading to a significant increase in the local pH. This alkalization of the medium can, by itself, induce cytotoxicity and affect cellular processes, independent of the compound's intended biological activity. Studies have shown that for some piperazine derivatives, the pH of the treatment solution is a controlling parameter for non-cytotoxic efficacy, with an optimal range identified between pH 8.7 and 9.6 in certain models.[3][4]

Troubleshooting Protocol:

  • Measure the pH of Your Dosing Solutions:

    • Prepare your highest concentration of the piperazine compound in the cell culture medium you use for your assay.

    • Immediately measure the pH of this solution using a calibrated pH meter.

    • Compare this to the pH of the medium with your vehicle control (e.g., DMSO). A significant increase in pH is a strong indicator of this issue.

  • Buffer Your Dosing Solutions:

    • If a pH shift is observed, consider pre-buffering your compound stock solutions or the final assay medium with a stronger buffer system, such as HEPES, in addition to the standard bicarbonate.

    • Caution: Ensure the chosen buffer is compatible with your cell type and does not interfere with your assay readout.

  • Dose-Response Evaluation of pH:

    • Create a dose-response curve of your compound in medium and measure the pH at each concentration.

    • This will help you identify the concentration at which the pH begins to shift significantly.

Workflow for Investigating pH-Related Cytotoxicity:

A Inconsistent Cytotoxicity Observed B Prepare Highest Compound Concentration in Media A->B C Measure pH of Dosing Solution and Vehicle Control B->C D Is there a significant pH increase? C->D E YES: pH shift is likely contributing to cytotoxicity D->E F NO: Investigate other causes (e.g., compound degradation, off-target effects) D->F G Implement pH control measures: - Add HEPES buffer to media - Pre-adjust pH of dosing solutions E->G H Re-run cytotoxicity assay with pH-controlled solutions G->H

Caption: Troubleshooting workflow for pH-induced cytotoxicity.

Issue 2: My piperazine compound has poor solubility in aqueous assay buffers.

Question: I'm having trouble getting my piperazine-containing compound to dissolve in my aqueous assay buffer, leading to precipitation and inconsistent results. How can I improve its solubility?

Answer: While the piperazine moiety is often included in drug design to enhance aqueous solubility, the overall solubility of the molecule is dependent on the entire structure.[7][8] Here are several strategies to address poor solubility:

  • The Causality: The solubility of piperazine compounds is highly pH-dependent due to the two basic nitrogen atoms. At neutral or acidic pH, these nitrogens can become protonated, forming salts that are generally more water-soluble. Conversely, at higher pH values, the compound will be in its free base form, which is often less soluble.

Strategies for Solubility Enhancement:

StrategyDescriptionConsiderations
pH Adjustment Lowering the pH of the buffer can protonate the piperazine nitrogens, increasing solubility.Ensure the new pH is compatible with your assay components (e.g., enzymes, cells).
Co-solvents Adding a small percentage of an organic co-solvent like DMSO, ethanol, or PEG-400 can improve solubility.Keep the final concentration of the co-solvent low (typically <1%) to avoid affecting the biological system.[9]
Salt Formation If you have the unformulated compound, consider forming a salt (e.g., hydrochloride salt) to improve aqueous solubility.This is more applicable during the chemical synthesis and formulation stage.
Use of Excipients For in vivo or complex in vitro models, formulation with solubilizing agents like cyclodextrins may be an option.This can introduce additional variables to your experiment.

Experimental Protocol for Solubility Testing:

  • Prepare a concentrated stock solution of your compound in 100% DMSO.

  • Serially dilute the stock solution into your aqueous assay buffer.

  • Visually inspect for precipitation at each concentration.

  • If precipitation occurs, repeat the dilutions in buffers with slightly lower pH values or with the addition of a small percentage of a co-solvent.

  • Determine the highest concentration that remains in solution under your final assay conditions.

Issue 3: I'm observing high background or false positives in my fluorescence/luminescence-based assay.

Question: In my high-throughput screen, a number of my piperazine-containing hits are showing activity, but I suspect they might be false positives. How can I confirm this?

Answer: Piperazine compounds, like many other chemical scaffolds, can interfere with assay detection technologies, leading to false-positive results.[10][11] It is crucial to perform counter-screens and orthogonal assays to eliminate these artifacts.

  • The Causality: Assay interference can occur through several mechanisms:

    • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay.

    • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal.

    • Enzyme Inhibition/Activation: The compound may directly interact with the reporter enzyme (e.g., luciferase, alkaline phosphatase) used in your assay.

    • Chemiluminescence Interference: Certain piperazine derivatives have been shown to interact with chemiluminescent reagents.[12][13]

Troubleshooting and Validation Workflow:

A Primary Hit from HTS B Counter-Screen: Assay without target protein/cell A->B C Does the compound still show a signal? B->C D YES: Assay Artifact (e.g., autofluorescence, reporter enzyme modulation) C->D E NO: Proceed to Orthogonal Assay C->E F Orthogonal Assay: Different detection method for the same biological endpoint E->F G Does the compound show activity? F->G H YES: Confirmed Hit G->H I NO: Likely a false positive from the primary assay G->I

Caption: Workflow for validating HTS hits and identifying artifacts.

Step-by-Step Validation:

  • Run a Counter-Screen: Perform the assay in the absence of the biological target (e.g., without the enzyme or cells). If you still observe a signal, it's a clear indication of assay interference.

  • Conduct an Orthogonal Assay: Validate your hits using a different assay that measures the same biological endpoint but uses a different detection technology (e.g., if your primary screen was luminescence-based, use a fluorescence-based or label-free method for confirmation).

  • Directly Measure Compound Interference:

    • Autofluorescence: Measure the fluorescence of your compound at the assay's wavelengths using a plate reader.

    • Reporter Enzyme Inhibition: Perform an in vitro assay with the purified reporter enzyme and your compound to check for direct inhibition or activation.

Frequently Asked Questions (FAQs)

Q1: What are the typical pKa values for piperazine, and why are they important? The two pKa values for the piperazine ring are approximately 5.5 and 9.7.[5][6] These values are critical because they determine the protonation state of the molecule at a given pH. In most biological assays conducted at physiological pH (~7.4), one of the piperazine nitrogens will be partially protonated, influencing the compound's solubility, membrane permeability, and potential for off-target interactions.

Q2: Are there specific safety precautions I should take when handling piperazine compounds? Yes, it is important to follow standard laboratory safety procedures. Avoid personal contact, including inhalation, and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[14][15] Work in a well-ventilated area. Some piperazine derivatives can be corrosive or cause skin and eye irritation.[16] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Q3: Can piperazine compounds be metabolized by cells or in vivo, and could this affect my results? Yes, the piperazine ring can be a site of metabolism. N-dealkylation is a common metabolic pathway.[17] In some cases, this can lead to the formation of reactive iminium ions, which can be a source of bioactivation and potential toxicity.[18] If you are working in a metabolically active system (e.g., liver microsomes, primary hepatocytes), be aware that the compound you add may be converted to other species with different activities.

Q4: I've heard the term "promiscuous inhibitor" in relation to piperazine compounds. What does this mean? A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated targets, often through non-specific mechanisms like forming aggregates that sequester proteins. While not all piperazine compounds are promiscuous, the scaffold is present in many biologically active molecules, and some derivatives can exhibit off-target effects.[1][19][20] It is always important to confirm the specificity of your compound's activity through counter-screens and selectivity profiling against related targets.

References

  • Tyo, K. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. (2011). PubMed. Retrieved from [Link]

  • Piperazine Dihydrochloride HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2013). PubMed. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. Retrieved from [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. Retrieved from [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Review Exploring Biological Potentials of Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024). Hopax Fine Chemicals. Retrieved from [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). PMC - PubMed Central. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. Retrieved from [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. Retrieved from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). NIH. Retrieved from [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). OUCI. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Small Compound Screening Overview. (n.d.). University of Oxford. Retrieved from [Link]

  • Chemiluminescence detection of piperazine designer drugs and related compounds using tris(2,2'-bipyridine)ruthenium(III). (2013). PubMed. Retrieved from [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). ResearchGate. Retrieved from [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Chemiluminescence detection of piperazine designer drugs and related compounds using tris(2,2 '-bipyridine)ruthenium(III) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023). PubMed. Retrieved from [Link]

  • 28 questions with answers in PIPERAZINES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

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  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. Retrieved from [Link]

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  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2024). PubMed. Retrieved from [Link]

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Optimization of reaction conditions for the N-arylsulfonylation of piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-arylsulfonylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target N-arylsulfonylpiperazines.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems that may arise during the N-arylsulfonylation of piperazines.

Problem 1: Low or No Product Formation

Question: I have set up my N-arylsulfonylation reaction, but upon monitoring by TLC or LC-MS, I see very little or no formation of the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can stem from several factors related to the reactants, reagents, or reaction conditions.

Potential Causes & Recommended Solutions:

  • Inactive Arylsulfonyl Chloride: The arylsulfonyl chloride is susceptible to hydrolysis, especially if stored improperly or exposed to moisture. This hydrolysis converts it to the unreactive sulfonic acid.

    • Solution: Always use a freshly opened bottle of arylsulfonyl chloride or purify the reagent before use. Ensure it is handled under anhydrous conditions. You can verify the integrity of the starting material by checking its melting point or by running a quick NMR spectrum.

  • Insufficiently Nucleophilic Piperazine: While piperazine is a good nucleophile, its reactivity can be hampered if it is protonated.

    • Solution: Ensure your reaction medium is basic. The choice of base is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as potassium carbonate or sodium carbonate can also be effective, particularly in polar aprotic solvents.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by affecting the solubility of the reactants and the transition state energy.

    • Solution: Dichloromethane (DCM) and chloroform are common choices for this reaction at room temperature. For less reactive arylsulfonyl chlorides, heating the reaction in a higher-boiling solvent like toluene or acetonitrile may be necessary. A summary of commonly used solvents is provided in the table below.

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are running it.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-60 °C. For particularly unreactive substrates, refluxing in a suitable solvent might be required.

Problem 2: Formation of N,N'-bis-arylsulfonylated Piperazine

Question: My reaction is producing a significant amount of the di-substituted piperazine byproduct, which is difficult to separate from my desired mono-substituted product. How can I improve the selectivity for mono-sulfonylation?

Answer:

Controlling the selectivity to favor the mono-arylsulfonylated product is a primary challenge in this reaction due to the presence of two nucleophilic nitrogen atoms in piperazine.

Strategies to Enhance Mono-selectivity:

  • Stoichiometric Control: This is the most straightforward approach. Using a large excess of piperazine relative to the arylsulfonyl chloride will statistically favor the formation of the mono-substituted product.

    • Recommendation: Start with a 3 to 5-fold excess of piperazine. While this may complicate purification due to the need to remove the unreacted piperazine, it is often a very effective strategy.

  • Use of a Protecting Group: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1]

    • Workflow:

      • React N-Boc-piperazine with your arylsulfonyl chloride.

      • Purify the resulting N-Boc-N'-arylsulfonylpiperazine.

      • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).

  • In Situ Mono-protonation: This clever one-pot method involves the selective deactivation of one of the piperazine nitrogens by protonation.[2]

    • Procedure: By adding one equivalent of a strong acid (like HCl) to piperazine, you can form the mono-hydrochloride salt. The protonated nitrogen is significantly less nucleophilic, directing the sulfonylation to the free nitrogen.

Problem 3: Difficult Purification of the Product

Question: I have successfully formed my desired N-arylsulfonylpiperazine, but I am struggling with its purification. What are the best methods to obtain a pure product?

Answer:

Purification can be challenging due to the basic nature of the product and the potential for similar polarity byproducts.

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until the pH is >10.

    • Extract your now free-based product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.

  • Column Chromatography: Silica gel chromatography is a standard method for purification.[3][4]

    • Eluent System: A common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). To prevent streaking of the basic product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent system.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.[5][6]

    • Solvent Selection: The ideal solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization of N-arylsulfonylpiperazines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-arylsulfonylation of piperazine?

A1: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic sulfur atom of the arylsulfonyl chloride. This is followed by the departure of the chloride leaving group to form the N-S bond. A base is typically required to neutralize the HCl generated during the reaction.

Q2: How does the electronic nature of the arylsulfonyl chloride affect the reaction?

A2: Arylsulfonyl chlorides with electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the aromatic ring are more electrophilic and will generally react faster than those with electron-donating groups (e.g., -OCH₃, -CH₃). For less reactive arylsulfonyl chlorides, you may need to use more forcing conditions, such as higher temperatures or a more polar solvent.

Q3: Can I use water as a solvent for this reaction?

A3: It is generally not recommended to use water as a primary solvent because it can lead to the hydrolysis of the arylsulfonyl chloride to the corresponding sulfonic acid, which is unreactive.[7] While some specific protocols for the preparation of arylsulfonyl chlorides are performed in water, the subsequent reaction with amines is typically carried out in organic solvents.

Q4: My product appears to be an oil, but the literature reports it as a solid. What could be the issue?

A4: The presence of residual solvent or minor impurities can often prevent a compound from solidifying. Try re-purifying the material, perhaps by a different method (e.g., chromatography followed by an attempt at crystallization). Also, ensure that all volatile solvents have been thoroughly removed under high vacuum. In some cases, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

Q5: What are some common impurities I might expect to see in my crude product?

A5: Besides the N,N'-bis-arylsulfonylated piperazine, other potential impurities include unreacted piperazine, the arylsulfonic acid (from hydrolysis of the sulfonyl chloride), and any impurities present in your starting materials.

Data Summary and Protocols

Table 1: Common Reaction Conditions for Mono-N-arylsulfonylation of Piperazine
ParameterTypical ConditionsNotes
Piperazine Stoichiometry 1.1 - 5 equivalentsUse of a larger excess favors mono-sulfonylation.
Base Triethylamine, DIPEA, K₂CO₃, Na₂CO₃Typically 1.1 - 2 equivalents.
Solvent DCM, Chloroform, Acetonitrile, TolueneChoice depends on the desired reaction temperature.
Temperature 0 °C to refluxStart at 0 °C or room temperature and heat if necessary.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Experimental Protocol: General Procedure for Mono-N-arylsulfonylation of Piperazine
  • To a stirred solution of piperazine (3-5 equivalents) in dichloromethane (DCM, approximately 0.1-0.5 M) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add a solution of the arylsulfonyl chloride (1 equivalent) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by crystallization.

Visualizations

Diagram 1: Reaction Scheme for N-arylsulfonylation of Piperazine

G Piperazine Piperazine Product N-Arylsulfonylpiperazine Piperazine->Product ArylsulfonylChloride Arylsulfonyl Chloride ArylsulfonylChloride->Product HCl HCl Product->HCl

Caption: General reaction for the N-arylsulfonylation of piperazine.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G start Low or No Product Formation check_sulfonyl_chloride Check Arylsulfonyl Chloride Integrity start->check_sulfonyl_chloride check_base Verify Base Presence and Strength check_sulfonyl_chloride->check_base If OK check_solvent Assess Solvent Choice check_base->check_solvent If OK increase_temp Increase Reaction Temperature check_solvent->increase_temp If OK success Reaction Successful increase_temp->success

Caption: Decision tree for troubleshooting low yield in N-arylsulfonylation.

References

  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. [Link]

  • Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Pharmaceuticals, 15(12), 1521. [Link]

  • Ramakrishna, V. S., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 4(3), 903-910. [Link]

  • Canale, V., et al. (2022). Design of a 1-(arylsulfonyl-isoindol-2-yl)piperazines library. ResearchGate. [Link]

  • Ramakrishna, V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 4(3), 896-902. [Link]

  • Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5565. [Link]

  • Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 388-390. [Link]

  • Abiozen. (n.d.). Advanced Crystallization and Purification. [Link]

  • Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research & Development (pp. 135-185). Academic Press. [Link]

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(21), 4937-4944. [Link]

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

Sources

Preventing degradation of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the thermal degradation pathways of piperazine derivatives is available.[1] This technical guide provides a comprehensive overview of the thermal degradation pathways of piperazine and its derivatives, with a particular focus on compounds relevant to the pharmaceutical industry.[1] Understanding the thermal stability and decomposition mechanisms of these molecules is critical for ensuring drug product quality, safety, and efficacy.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to support research and development in this field.[1] The piperazine ring, a common scaffold in many active pharmaceutical ingredients (APIs), exhibits characteristic thermal degradation patterns.[1] The primary mechanism involves nucleophilic substitution (SN2) reactions, often initiated by the protonated form of piperazine.[1] This can lead to ring-opening and the formation of various degradation products.[1] In aqueous solutions, particularly at elevated temperatures (135-175 °C), the degradation of piperazine is influenced by factors such as temperature, CO₂ loading, and the concentration of the piperazine solution itself.[1] The degradation generally follows first-order kinetics with a significant activation energy, indicating a strong temperature dependence.[1] Key thermal degradation products of piperazine include N-formylpiperazine, ammonium, N-(2- aminoethyl)piperazine (AEP), and 2-imidazolidone.[1] The formation of these products is often initiated by the nucleophilic attack of a piperazine molecule on the α-carbon of a protonated piperazine molecule, leading to a ring-opened structure.[1] The principles of piperazine degradation extend to its derivatives used in pharmaceuticals.[1] However, the nature and position of substituents on the piperazine ring significantly influence the stability and the specific degradation pathways.[1]

Technical Support Center: Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower your research.

Quick Reference: Primary Degradation Risks & Mitigation

Risk Factor Susceptible Moiety Primary Degradation Pathway Key Mitigation Strategy
pH (Acidic or Basic) Ethyl EsterHydrolysis to form the corresponding carboxylic acid and ethanol.[2]Maintain solution pH within a neutral range (e.g., pH 6-7.5). Use appropriate buffer systems.[3]
Oxidizing Agents Piperazine RingOxidation to form N-oxides or products of ring cleavage.[4]Purge solutions with an inert gas (e.g., nitrogen or argon) and use sealed vials. Avoid sources of free radicals.[5]
Light Exposure Bromophenyl GroupPhotodegradation , potentially involving debromination or other radical-initiated reactions.[6][7]Store solutions in amber vials or protect from light with aluminum foil. Conduct experiments under subdued lighting.[8]
Elevated Temperature Entire MoleculeAccelerated Hydrolysis & Oxidation . May also lead to thermal-specific degradation pathways.Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize time at ambient temperature.[9]

FAQs & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound in solution.

Part 1: Understanding the Degradation Risks

Question: What are the most chemically labile parts of the this compound molecule?

Answer: The molecule possesses three primary sites susceptible to degradation under common experimental conditions:

  • The Ethyl Ester Linkage: Ester groups are highly susceptible to hydrolysis, a reaction with water that splits the ester into a carboxylic acid and an alcohol.[5] This reaction is strongly catalyzed by both acids (acid-catalyzed hydrolysis) and bases (saponification).[10][11] Basic hydrolysis is generally faster and irreversible, yielding a carboxylate salt and an alcohol.[12]

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and can be prone to oxidation.[4][13] This can lead to the formation of N-oxides or more complex ring-opened byproducts, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[4][14]

  • The Bromophenyl Group: Aromatic bromine substituents can make a molecule susceptible to photodegradation.[6] Exposure to light, particularly UV, can initiate photochemical reactions that may lead to the cleavage of the carbon-bromine bond or other structural changes.[15]

Caption: Key degradation pathways for the target compound.

Question: How does the choice of solvent affect the stability of the compound?

Answer: The choice of solvent is critical. Protic solvents, especially water, can directly participate in hydrolysis.[5][10] While organic solvents like DMSO or DMF are often used for stock solutions, it's crucial to use anhydrous grades, as residual water can still contribute to slow hydrolysis over time. When preparing aqueous working solutions, the pH of the water and the buffer system used are the most critical factors influencing stability.[3]

Part 2: Troubleshooting Unexpected Experimental Results

Question: My HPLC analysis shows the peak for my parent compound decreasing over time, with the appearance of a new, more polar peak. What is likely happening?

Answer: This is a classic sign of ester hydrolysis. The degradation product, 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetic acid, is more polar than the parent ethyl ester due to the presence of the free carboxylic acid group. This causes it to elute earlier (have a shorter retention time) on a standard reverse-phase HPLC column.

Causality: This issue is most often caused by using unbuffered aqueous solutions or solutions with a pH outside the optimal neutral range. Even seemingly neutral water can have a pH that drifts, or dissolved CO₂ can make it slightly acidic, promoting slow hydrolysis.

Question: I've observed a loss of the parent compound, but I don't see a corresponding increase in any single degradation peak. Why is there a mass balance issue?

Answer: A failure to achieve mass balance is a common challenge in stability studies and points to several possibilities:[16]

  • Formation of Multiple Minor Degradants: Instead of one major pathway, the compound might be degrading through several routes (e.g., a mix of hydrolysis and oxidation), creating multiple small peaks that are difficult to quantify.

  • Non-UV Active Degradants: Some degradation products, particularly small fragments from ring cleavage, may lack a chromophore and will be invisible to a UV detector.[16]

  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample and never injected into the analytical system.[16]

  • Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., certain plastics). Using glass or polypropylene vials is recommended.

Caption: Troubleshooting workflow for compound degradation.

Part 3: Prevention and Best Practices

Question: What are the ideal storage conditions for a stock solution of this compound?

Answer: To ensure long-term stability:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[5]

  • Light: Always store vials in the dark (e.g., in a freezer box).

Question: When preparing aqueous solutions for experiments, what steps should I take to minimize degradation?

Answer:

  • Use a Buffer: Prepare your solutions in a suitable buffer system to maintain a stable pH, ideally between 6.0 and 7.5. The specific buffer should be chosen for compatibility with your experimental system.

  • Fresh is Best: Prepare aqueous solutions fresh on the day of the experiment from a frozen, anhydrous stock. Avoid storing dilute aqueous solutions for extended periods.

  • Control Temperature: Keep solutions on ice or at a controlled low temperature whenever possible.

  • Protect from Light: Use amber-colored vials or tubes, or wrap them in aluminum foil to prevent photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[16][17]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include an unstressed control (1 mL stock + 1 mL acetonitrile/water 50:50).

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.[16]

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 24 hours.[16]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[16]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a light source providing illumination of not less than 1.2 million lux hours.[16]

  • Sample Analysis:

    • Prior to injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition.

Protocol 2: Recommended HPLC Stability-Indicating Method

This method provides a starting point for the analytical separation of the parent compound from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection UV/Vis Photodiode Array (PDA) at 254 nm. For peak identification, couple with a Mass Spectrometer (MS).[16]

Rationale:

  • A C18 column provides good hydrophobic retention for separating the parent compound from its more polar degradants.

  • The formic acid modifier helps to produce sharp peak shapes.

  • A gradient elution is necessary to separate compounds with a range of polarities effectively.

  • A PDA detector is crucial for assessing peak purity and helping to identify if new peaks are related to the parent compound.[16] Mass spectrometry provides definitive mass information for structural elucidation of unknown degradants.[4]

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • PubMed. (n.d.). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • ACS Earth and Space Chemistry. (n.d.).
  • University of Regina Library. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • BenchChem. (2025). Technical Support Center: Compound X Stability Testing.
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Chemguide. (n.d.).
  • Moravek. (n.d.).
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Chemistry LibreTexts. (2020). 6.8: Hydrolysis of Esters.
  • Biofargo. (2024).
  • International Journal of Pharmaceutical and Clinical Research. (2024).
  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
  • The Pharmaceutical Journal. (2010).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
  • ResearchGate. (2025). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Lhasa Limited. (2025).
  • Pharmaguideline. (2025).
  • PubMed. (n.d.).
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PCCA. (2022).
  • Sinfoo Biotech. (n.d.). Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)
  • PubMed Central. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • PubMed. (2020).
  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products.
  • PubMed Central. (2019).
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Journal of Materials Chemistry A. (n.d.).
  • ACS Publications. (n.d.).
  • PubMed. (2010).
  • BLDpharm. (n.d.). 890281-18-2|Ethyl 2-[4-(benzenesulfonyl)
  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • ResearchGate. (2025). Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)

Sources

Addressing off-target effects of sulfonylpiperazine derivatives in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This resource is structured as a logical workflow, guiding you from the initial observation of a confusing phenotype to the validation and mitigation of its off-target cause.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial questions researchers have when their experimental results are not straightforward.

Q1: What exactly are off-target effects, and why are they a particular concern for my sulfonylpiperazine-based inhibitor?

A1: Off-target effects are unintended interactions between your sulfonylpiperazine derivative and cellular components other than its primary biological target.[2] These interactions can produce a biological response that is mistakenly attributed to the inhibition of the intended target. This is a critical issue for many sulfonylpiperazine compounds designed as kinase inhibitors because they often target the ATP-binding site. This site shares structural similarities across hundreds of kinases, creating a high potential for your compound to bind and inhibit multiple kinases, not just your target of interest.[2][4]

Q2: I'm observing high cytotoxicity at concentrations where I don't expect full inhibition of my target. Could this be an off-target effect?

A2: Yes, this is a classic sign of a potential off-target effect.[1] If the cell death phenotype is potent and occurs at a concentration much lower than the IC50 for your primary target, it strongly suggests that another protein, when inhibited, is triggering a cytotoxic pathway. The first step is to confirm that your compound is actually engaging the intended target in your cells at the concentrations you are using.

Q3: My compound shows very different potencies and even different phenotypes across various cell lines. What does this indicate?

A3: This is another strong indicator of off-target activity.[1] Different cell lines have unique protein expression profiles (proteomes). If your compound's activity varies significantly between cell lines, it could be because the off-target protein responsible for the effect is highly expressed in the sensitive cells and has low or no expression in the resistant cells.

Q4: How do I select an appropriate working concentration for my compound to minimize off-target effects from the start?

A4: The ideal concentration range should be guided by the compound's potency against its intended target in a cellular context. A good starting point is to use concentrations at and around the cellular EC50 or IC50 for the on-target effect. Using concentrations significantly higher (e.g., >10-fold above the EC50) dramatically increases the risk of engaging lower-affinity off-targets.[2] It is crucial to determine the dose-response curve for both your on-target biomarker and the final phenotype (e.g., cell viability) to identify a therapeutic window where on-target effects can be observed with minimal confounding phenotypes.

Part 2: The Troubleshooting Workflow: From Observation to Mitigation

When faced with a confusing cellular phenotype, a systematic approach is required to dissect on-target versus off-target effects.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Deconvolution & Validation cluster_4 Phase 5: Mitigation A Unexpected Phenotype Observed (e.g., cytotoxicity, altered morphology) B Confirm On-Target Binding in Intact Cells (e.g., CETSA) A->B Is the compound engaging the target? C Identify Potential Off-Targets (e.g., Kinome Profiling) B->C Engagement Confirmed, Phenotype Unexplained F Troubleshoot Assay: - Compound Permeability - Target Expression B->F No/Weak Engagement D Validate Causal Off-Target (Genetic & Pharmacological Tools) C->D Off-Targets Identified E Refine Experimental Design (e.g., Use Controls, Lower Dose) D->E Causal Off-Target Validated

Caption: Troubleshooting workflow for off-target effects.

Phase 1: My compound induces a potent phenotype that doesn't correlate with its known on-target activity. What now?

This is the starting point for a deeper investigation. The primary goal is to move from correlation to causation. The first and most critical question to answer is: Is your compound actually binding to its intended target inside the cells you are studying?

Phase 2: How can I confirm my compound is engaging its target in live cells?

Answer: You must perform a target engagement assay.[5][6][7] This type of assay directly measures the physical interaction between a drug and its target protein within the complex cellular environment.[7][8] For intracellular targets, this is the definitive way to confirm your compound is cell-permeable and reaches its intended site of action.[8]

A powerful and widely used label-free method is the Cellular Thermal Shift Assay (CETSA) .[9][10][11][12]

Principle of CETSA: The binding of a ligand (your compound) to a protein typically increases the protein's thermodynamic stability.[8][10] This means the ligand-bound protein is more resistant to heat-induced unfolding and aggregation. CETSA exploits this by heating cell lysates or intact cells to various temperatures and then measuring the amount of the target protein that remains soluble. A positive thermal shift (a higher melting temperature) in the presence of your compound is direct evidence of target engagement.[10][11]

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle Control start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Lyse Cells & Separate Soluble vs. Aggregated Proteins heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lyse->quantify end Generate Melt Curves & Determine Thermal Shift quantify->end

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

This protocol provides a general framework. Optimization of the temperature range and antibody concentrations is essential for each specific target.

  • Cell Culture and Treatment:

    • Plate your cells and grow them to ~80-90% confluency.

    • Treat cells with your sulfonylpiperazine derivative at the desired concentration(s) or with a vehicle control (e.g., DMSO) for 1 hour in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.[10]

    • Cool the samples to room temperature immediately after heating.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer with protease/phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody for your target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate "melt curves". A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Example CETSA Data Vehicle Control (% Soluble)Compound X (% Soluble)
45°C 100%100%
50°C 95%98%
55°C 55%85%
60°C 20%60%
65°C 5%30%
Phase 3: Target engagement is confirmed, but the phenotype persists. How do I find out what else my compound is hitting?

Answer: You need to perform selectivity profiling. This involves screening your compound against a large panel of related proteins (for sulfonylpiperazine kinase inhibitors, this would be a kinome panel) to map its interaction profile.[13] These screens are typically offered as services by specialized contract research organizations (CROs).

Choosing a Profiling Service: There are two main types of assays.[14]

  • Biochemical Activity Assays: Measure the ability of your compound to inhibit the enzymatic activity of each kinase in the panel.[14][15][16]

  • Binding Assays: Measure the binding affinity (e.g., Kd) of your compound to each kinase, independent of its enzymatic activity.[13][14]

Profiling Method Comparison Principle Typical Output Pros Cons
Activity-Based (e.g., Radiometric) Measures substrate phosphorylation.[17]% Inhibition at a fixed concentration, or IC50.Directly measures functional inhibition.Can be influenced by assay conditions (e.g., ATP concentration).[15]
Binding-Based (e.g., KiNativ, KINOMEscan) Competitive binding against an immobilized ligand.[13]Dissociation constant (Kd) or % of control binding.Independent of enzyme activity; can identify non-competitive binders.Binding does not always translate to functional inhibition in a cell.

A broad kinome scan against hundreds of kinases is the best approach to uncover unexpected off-targets.[18][19][20] The results will provide a list of kinases that your compound inhibits, and the relative potency of that inhibition.

Phase 4: I have a list of off-targets. How do I prove which one is causing the cytotoxic phenotype?

Answer: This deconvolution step is crucial and requires orthogonal validation methods. You must systematically test the hypothesis that inhibiting a specific off-target recapitulates the phenotype observed with your primary compound.

  • Pharmacological Controls:

    • Structurally Unrelated Inhibitor: Use a well-characterized, selective inhibitor for the suspected off-target (that does not inhibit your primary target). If this second compound produces the same cytotoxic phenotype, it strongly supports the off-target hypothesis.

    • Inactive Control Analog: Synthesize or obtain a close structural analog of your sulfonylpiperazine derivative that is inactive against both the on-target and the suspected off-target. This compound should not produce the phenotype and serves as an excellent negative control.

  • Genetic Controls:

    • Gene Knockdown (siRNA/shRNA): Temporarily reduce the expression of the suspected off-target protein. If knocking down the off-target rescues the cells from your compound's toxicity, it confirms that the protein is required for the compound to exert its effect.

    • Gene Knockout (CRISPR-Cas9): Permanently remove the gene encoding the suspected off-target.[21] If the knockout cells become resistant to your compound compared to wild-type cells, it provides the most definitive evidence for the off-target's role.[22]

Validation_Logic cluster_0 cluster_1 Pharmacological Validation cluster_2 Genetic Validation Hypo Inhibition of Off-Target 'Kinase X' causes cytotoxicity P1 Treat cells with selective inhibitor of 'Kinase X' Hypo->P1 G1 Knock out 'Kinase X' gene using CRISPR Hypo->G1 P_Res Observe Cytotoxicity? P1->P_Res P_Yes Hypothesis Supported P_Res->P_Yes Yes P_No Hypothesis Weakened P_Res->P_No No G2 Treat KO cells with your Sulfonylpiperazine compound G1->G2 G_Res Observe Rescue/Resistance? G2->G_Res G_Yes Hypothesis Supported G_Res->G_Yes Yes G_No Hypothesis Weakened G_Res->G_No No

Caption: Logic for validating a causal off-target.

If the phenotype is cell death, characterizing the mechanism can provide clues. Apoptosis, or programmed cell death, is often mediated by a cascade of enzymes called caspases.[23]

  • Treat Cells: Plate cells and treat with your compound, a positive control (e.g., Staurosporine), and a vehicle control for various time points (e.g., 6, 12, 24 hours).

  • Lyse Cells: Harvest and lyse the cells according to the manufacturer's protocol for your chosen assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • Measure Activity: Add the luminogenic substrate to the cell lysates. The substrate is cleaved by active caspase-3 and -7, generating a light signal.

  • Read Luminescence: Measure the signal using a plate-reading luminometer.

  • Interpretation: A significant increase in luminescence in compound-treated cells compared to the vehicle control indicates the activation of apoptotic pathways. This can help you search for off-targets known to regulate apoptosis.[24]

Phase 5: I've confirmed an off-target effect. How do I design my experiments moving forward?

Answer: Acknowledging and accounting for off-target effects is a hallmark of rigorous science.

  • Dose Selection: Use the lowest possible concentration of your compound that still gives a robust on-target effect.

  • Orthogonal Tools: In your publications and reports, validate key findings using a different tool that modulates the target via a different mechanism (e.g., a structurally distinct inhibitor or a genetic approach like siRNA/CRISPR).

  • Control, Control, Control: Always include the proper controls in your experiments. This is non-negotiable for data interpretation.

Control Type Purpose Example
Negative Control To control for solvent effects and baseline response.Vehicle (e.g., DMSO) treated cells.
Positive Control To ensure the assay is working as expected.A known activator/inhibitor of the pathway.
Pharmacological Control To distinguish on- vs. off-target effects.A structurally related but inactive analog.
Genetic Control To confirm the phenotype is dependent on the target.Target-knockout or knockdown cells.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery Resources. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(15), 1851–1859. [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534–543. [Link]

  • He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Brear, P., et al. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 12(6), 902–919. [Link]

  • MacDonald, M.L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Zuccotto, F., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5613–5621. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • DiscoverX. Target Engagement Assays. DiscoverX. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Lim, H.N., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6542. [Link]

  • Goud, B.S., et al. (2019). Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. Archiv der Pharmazie, 352(9), e1900051. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2216–2227. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech, 14(11), 353. [Link]

  • Eurofins Discovery. Kinase Screening & Profiling Service. Eurofins Discovery. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Sadeghi-Aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(1), 63–68. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. CETSA. Pelago Bioscience. [Link]

  • Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Cell Chemical Biology, 26(7), 1006-1017.e5. [Link]

  • Gyorgypal, A. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Papakyriakou, A., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(3), 2854. [Link]

  • Chakraborty, B.S. (2023). Design of experiments: A design to improve pharmaceutical research. Perspectives in Clinical Research, 14(1), 1-2. [Link]

  • Nami, F., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1241513. [Link]

  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. University of Bath's research portal. [Link]

  • Darwazeh, N.B. (2010). Design of Experiments in Pharmaceutical Development. SPC for Excel. [Link]

  • CD Biosynsis. (2025). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. [Link]

  • Moseley, J.D. (2016). Design of Experiments. ACS GCI Pharmaceutical Roundtable. [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Bhandari, P. (2019). Guide to Experimental Design | Overview, 5 steps & Examples. Scribbr. [Link]

  • Al-Lamki, R.S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Timmer, J.C., et al. (2013). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Proceedings of the National Academy of Sciences, 110(5), 2056–2061. [Link]

  • JoVE. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. YouTube. [Link]

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Enhancing the purity of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of this compound is a critical step in ensuring downstream success in drug development and research applications. While recrystallization is a powerful technique for achieving high purity, piperazine derivatives can present unique challenges, such as oiling out or resistance to crystallization. This guide is designed to provide you with expert-driven, practical solutions to common issues encountered during the recrystallization of this specific compound. We will delve into the causality behind these phenomena and provide robust, validated protocols to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that can arise during the recrystallization process. Each answer provides a diagnosis of the problem and a step-by-step solution.

Q1: My compound separated as an oil instead of forming crystals. What is happening and how can I fix it?

A1: This phenomenon, known as "oiling out," is one of the most common challenges in recrystallization. It typically occurs when the solute is precipitated from the solution at a temperature above its melting point. The melting point of a compound is often depressed by the presence of impurities. The resulting oil is essentially a liquid form of your impure compound, which can trap impurities and hinder effective purification.[1]

Probable Causes & Solutions:

  • Solution is too concentrated / Cooling is too rapid: The compound is coming out of solution too quickly at a high temperature. To remedy this, re-heat the flask to redissolve the oil, add a small amount (5-10% more) of the hot solvent to decrease the saturation, and allow the solution to cool much more slowly.[2][3] Insulating the flask with glass wool can promote the slow formation of high-purity crystals.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound. Consider switching to a lower-boiling point solvent in which your compound still exhibits the required temperature-dependent solubility.

  • High Impurity Load: A significant amount of impurities can substantially lower the melting point of the mixture. If slow cooling and solvent addition fail, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[4]

Q2: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?

A2: The failure of crystals to form from a cooled solution indicates that the solution is supersaturated.[3] In this state, the solute concentration is higher than its normal saturation point, but the nucleation process—the initial formation of crystal seeds—has not begun. This is a kinetic barrier that can be overcome.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface.[5] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.

  • Seed Crystal Addition: If you have a small crystal of the pure compound, add it to the supersaturated solution. A seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit.[2] If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a thin film of solid, and then re-introducing the rod into the solution.[2]

  • Reduce Solvent Volume: It is possible that too much solvent was initially added.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow the more concentrated solution to cool again.

  • Cool to a Lower Temperature: If an ice-water bath is ineffective, try a bath with a lower temperature, such as an ice-salt or dry ice-acetone bath. However, be aware that very rapid cooling from this method can sometimes lead to the formation of smaller, less pure crystals.[3]

Q3: My final yield of pure crystals is very low. What are the most likely reasons for this loss of product?

A3: A low recovery is a frequent issue in recrystallization and can usually be traced back to one of several procedural steps.[5]

Potential Causes & Corrective Actions:

  • Excessive Solvent Use: This is the most common cause of poor yield. The goal is to dissolve the compound in the minimum amount of boiling solvent.[5] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check for this, take a small sample of your mother liquor and evaporate the solvent. A large amount of solid residue indicates significant product loss. You can recover some of this by boiling off excess solvent and re-cooling.[2]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel. To prevent this, use a pre-heated funnel, add a small excess of hot solvent before filtering, and keep the solution near its boiling point throughout the process.[1]

  • Washing with the Wrong Solvent or Temperature: The crystals should be washed with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[5]

Q4: The crude material is slightly colored, and the resulting crystals have retained this color. How can I obtain a colorless product?

A4: The color is likely due to high molecular weight, polar impurities that are present in small quantities but are intensely colored. These can sometimes be trapped in the crystal lattice.

Solution: Use of Activated Charcoal

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source temporarily.

  • Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution—typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[2]

  • Allow the now colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization has specific properties: it should dissolve the compound well when hot but poorly when cold. Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.[6] The boiling point of the solvent should also be lower than the melting point of the compound to prevent oiling out.

For a molecule like this compound, which contains an ester, a sulfonyl group, and a piperazine ring, a solvent of intermediate polarity is a good starting point. Empirical testing is the most reliable method for solvent selection.

Table 1: Recommended Solvents for Screening

Solvent Rationale & Expected Behavior Common Issues
Ethanol (or Isopropanol) The polar alcohol group can interact with the sulfonyl and piperazine moieties, while the ethyl group provides some non-polar character. Often provides good temperature-dependent solubility. The compound might be too soluble even at cold temperatures, leading to lower yields.
Ethyl Acetate As an ester, this solvent follows the "like dissolves like" principle with the ethyl acetate group in your molecule.[7] May not be polar enough to dissolve the compound sufficiently, even when hot.
Toluene An aromatic solvent that can interact favorably with the bromophenyl ring. Good for less polar compounds. May have poor solubility for the more polar sections of the molecule.

| Ethyl Acetate / Hexane (Mixed Solvent System) | A powerful combination. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent), then add hot hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly. This allows for fine-tuning of the polarity.[7] | Oiling out can be more common if the solvent ratio is not optimized.[3] |

Q2: What are the likely impurities I am trying to remove from my crude product?

A2: Impurities in a synthetic product are typically unreacted starting materials, reagents, or by-products from side reactions.[8] For the synthesis of this target molecule, which is likely formed by the reaction of Ethyl 2-(piperazin-1-yl)acetate with 4-bromophenylsulfonyl chloride, potential impurities could include:

  • Starting Materials: Unreacted Ethyl 2-(piperazin-1-yl)acetate[9] or 4-bromophenylsulfonyl chloride.

  • By-products: Hydrolysis products of the sulfonyl chloride or potential products of double substitution on the piperazine ring.

  • Related Impurities: Structurally similar compounds formed during the synthesis that may co-crystallize.[10]

Q3: How do I quantitatively and qualitatively assess the purity of my compound before and after recrystallization?

A3: Assessing purity is crucial to validate the success of the recrystallization.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Dissolve a small amount of your crude and recrystallized material in a suitable solvent. Spot them side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The crude material may show multiple spots, while the purified material should ideally show a single, distinct spot.

  • Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities will broaden and depress the melting point. Compare the melting point of your recrystallized product to a literature value if available. A sharper, higher melting point after recrystallization indicates increased purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can separate the main compound from trace impurities and provide a precise purity value (e.g., 99.5%).[6]

Experimental Protocol: Recrystallization Workflow

This protocol provides a generalized, step-by-step methodology. The exact solvent and volumes should be determined by preliminary solubility tests as described in the FAQ section.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or mixed-solvent system (e.g., Ethanol or Ethyl Acetate/Hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile) with stirring. Continue adding small portions of hot solvent until the solid has just completely dissolved.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • (Optional) Hot Gravity Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Purity and Yield Assessment: Weigh the dried crystals to calculate the percent recovery and assess the purity using melting point analysis and TLC/HPLC.

Visualizations

// Paths from Observe crystals [label="Pure Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oil [label="Compound 'Oils Out'"]; no_xtal [label="No Crystals Form"]; low_yield [label="Low Yield of Crystals"];

// Troubleshooting Paths oil_sol1 [label="Re-heat to dissolve.\nAdd 5-10% more solvent.\nCool very slowly."]; no_xtal_sol1 [label="Induce Crystallization:\n1. Scratch Flask\n2. Add Seed Crystal"]; no_xtal_sol2 [label="If induction fails:\nReduce solvent volume by boiling.\nRe-cool solution."]; low_yield_sol1 [label="Check Mother Liquor for Product.\nIf positive, concentrate and re-crystallize."];

// Connections start -> dissolve -> cool -> observe; observe -> crystals [label="Success"]; observe -> oil [label="Problem"]; observe -> no_xtal [label="Problem"]; observe -> low_yield [label="Problem"];

oil -> oil_sol1 [label="Solution"]; oil_sol1 -> cool [style=dashed];

no_xtal -> no_xtal_sol1 [label="Solution"]; no_xtal_sol1 -> observe [label="Check again", style=dashed]; no_xtal_sol1 -> no_xtal_sol2 [label="If still no crystals"]; no_xtal_sol2 -> cool [style=dashed];

low_yield -> low_yield_sol1 [label="Diagnosis"];

} }

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • Recrystallization1. (n.d.). Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? (2024). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Recrystallization. (n.d.). Available from: [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • Chemsigma. Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate [1022353-79-2]. Available from: [Link]

  • Google Patents. EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments.
  • Anshul Kumar et al. Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. International Journal of ChemTech Research, 2020,13(2): 18-28.
  • PubChem. Ethyl 2-(4-bromophenyl)acetate. Available from: [Link]

  • Google Patents. CN105130999A - Synthesis method of Sitagliptin impurities.
  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013). Available from: [Link]

  • T. Umasankara Sastry et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry; Vol. 25, No. 16 (2013), 9193-9196.

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Technical Support Center: Mitigating Cytotoxicity of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the cytotoxicity of investigational compounds, using Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate as a case study. The principles and protocols outlined here are broadly applicable to novel chemical entities exhibiting unexpected toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

A1: Encountering unexpected cytotoxicity with a new compound requires a systematic approach. Begin by verifying the fundamentals of your experimental setup.[1] This includes confirming the final concentration of the compound and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level (typically ≤0.1%).[2] It is also crucial to ensure the health and viability of your primary cells before initiating treatment. Key initial steps include performing a comprehensive dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the compound exposure time.[1][3]

Q2: What are the common mechanisms of drug-induced cytotoxicity in primary cells?

A2: Drug-induced cell death in primary cells can occur through several primary mechanisms:

  • Apoptosis: This is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.[4]

  • Necrosis: This is a form of uncontrolled cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to damage of cellular components like DNA, proteins, and lipids, ultimately triggering cell death.[5][6]

Identifying the specific cell death pathway can provide valuable insights for developing mitigation strategies.

Q3: How can we reduce the cytotoxic effects of our compound without compromising its potential therapeutic efficacy?

A3: The goal is to find a therapeutic window where the compound is effective against its target with minimal toxicity to the cells. Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Reducing the compound concentration or shortening the exposure duration may decrease cytotoxicity while retaining the desired biological activity.[3]

  • Co-treatment with Cytoprotective Agents: If a specific mechanism of toxicity is identified (e.g., oxidative stress), co-treatment with an appropriate protective agent, such as an antioxidant, may mitigate the adverse effects.

  • Modify Culture Conditions: Adjusting cell culture parameters, such as serum concentration, can sometimes influence a compound's cytotoxic potential.[7]

Q4: How should we prepare and store a novel compound like this compound for cell-based assays?

A4: Proper handling of investigational compounds is critical for reproducible results. For many non-polar compounds, dissolving in an organic solvent like DMSO is common.[8] It is advisable to prepare a high-concentration stock solution (e.g., 10-30 mM), which can then be diluted in culture medium to the final working concentrations.[9] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[8][10] Always ensure the compound is fully dissolved before use; warming and vortexing or brief sonication can help.[8]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

This guide addresses the common scenario where the compound induces significant cell death at the concentrations required for its intended biological effect.

Problem: Greater than 50% cell death is observed within 24-48 hours of treatment at the target concentration.

Possible CauseSuggested SolutionExperimental Protocol
Compound Concentration is Too High Perform a detailed dose-response and time-course experiment to precisely define the cytotoxic threshold.Protocol 1: Dose-Response and Time-Course Cytotoxicity Assessment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary cell line (typically <0.1%).Run a solvent-only toxicity control at the highest concentration used in your experiment.
Rapid Onset of Apoptosis Investigate early markers of apoptosis, such as the activation of executioner caspases 3 and 7.Protocol 2: Measuring Caspase-3/7 Activity.
Induction of Oxidative Stress Measure the generation of intracellular reactive oxygen species (ROS). If ROS levels are elevated, consider co-treatment with an antioxidant.Protocol 3: Detection of Intracellular ROS.
Off-Target Effects The compound may be interacting with unintended cellular targets.This is more complex to diagnose and may require advanced techniques like thermal shift assays or proteomic profiling, which are beyond the scope of this guide.
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results

This guide provides steps to address variability in cytotoxicity data between experiments.

Problem: The observed level of cytotoxicity for a given concentration of the compound varies significantly from one experiment to the next.

Possible CauseSuggested Solution
Inconsistent Cell Health or Density Standardize your cell seeding density and ensure cells are in a consistent, healthy state (e.g., logarithmic growth phase) before each experiment.[11]
Compound Instability or Precipitation Prepare fresh dilutions of the compound from a stable stock solution for each experiment. Visually inspect for any signs of precipitation in the culture medium.
Variable Serum Concentration The concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of a compound.[7] Use a consistent batch and concentration of serum for all experiments.
Assay Variability Technical errors in pipetting or variations in incubation times can lead to inconsistent results. Ensure meticulous and consistent execution of the cytotoxicity assay protocol.
Edge Effects in Microplates Evaporation from the outer wells of a multi-well plate can concentrate the compound and lead to artificially high cytotoxicity.[12]

Experimental Protocols & Methodologies

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assessment

This protocol uses a Lactate Dehydrogenase (LDH) release assay to quantify cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[13][14]

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • 96-well clear-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.[15]

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete culture medium. A wide concentration range is recommended for the initial assessment (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells to be lysed later).

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

  • Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of the lysis solution provided in the LDH kit to the "maximum LDH release" wells.[16]

  • Assay: Following the manufacturer's instructions, transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate in the dark.[14][15]

  • Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm).[14]

  • Calculation: Calculate the percentage of cytotoxicity for each concentration and time point using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Measuring Caspase-3/7 Activity

This protocol uses a commercially available luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4][17]

Materials:

  • Primary cells treated with the compound as in Protocol 1

  • Caspase-Glo® 3/7 Assay kit or similar

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[17]

  • Assay: Add the Caspase-Glo® 3/7 reagent directly to each well. Mix gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[4]

Protocol 3: Detection of Intracellular ROS

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][18]

Materials:

  • Primary cells

  • DCFH-DA

  • Phenol red-free culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the compound for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm, phenol red-free medium. Add DCFH-DA working solution (typically 10-20 µM) to the cells and incubate at 37°C for 30 minutes in the dark.[5][19]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[18]

  • Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[5]

Data Presentation

Table 1: Example Dose-Response Data for Cytotoxicity (LDH Assay)

Compound Conc. (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0.12.5 ± 0.85.1 ± 1.28.3 ± 2.1
18.9 ± 1.515.4 ± 2.525.6 ± 3.4
1045.2 ± 4.168.9 ± 5.385.1 ± 4.8
10092.1 ± 2.895.3 ± 1.998.2 ± 0.9

Data are presented as mean ± standard deviation.

Visualizations

Workflow_For_Cytotoxicity_Investigation cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy A High Cytotoxicity Observed B Verify Compound Concentration & Solvent Toxicity A->B C Dose-Response & Time-Course (Protocol 1: LDH/MTT Assay) B->C D Assess Apoptosis Markers (Protocol 2: Caspase-3/7 Assay) C->D E Measure Oxidative Stress (Protocol 3: ROS Detection) C->E F Optimize Concentration & Exposure Time D->F G Co-treatment with Antioxidant (e.g., N-Acetylcysteine) E->G H Re-evaluate Cytotoxicity F->H G->H

Caption: A systematic workflow for investigating and mitigating compound-induced cytotoxicity.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., Ethyl 2-(4-...)acetate) Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Initiator Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Executioner Caspases-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Sources

Technical Support Center: Strategies for Reducing Piperazine Acylation Reaction Time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the acylation of piperazine, with a focus on strategies to reduce reaction time and improve efficiency.

Troubleshooting Guides & FAQs

This section addresses specific challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The Acylation Reaction is Extremely Slow or Stalled

Question: My piperazine acylation has been running for an extended period with little to no product formation according to TLC/LC-MS analysis. What are the potential causes, and how can I accelerate the reaction?

Answer: A slow or stalled piperazine acylation can be attributed to several factors, primarily revolving around the reactivity of the reactants and the reaction conditions. Organic reactions often have a significant activation energy that must be overcome for the reaction to proceed at a reasonable rate.[1][2]

Possible Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: Carboxylic acids are generally weak acylating agents and their reaction with amines is a reversible equilibrium process.[3] To significantly speed up the reaction, a more reactive acylating agent is necessary.

    • Solution: Switch to a more electrophilic acylating agent such as an acyl chloride or acid anhydride .[4][5] These reagents are much more reactive towards nucleophilic attack by the piperazine nitrogen.

  • Low Nucleophilicity of Piperazine: While piperazine is a good nucleophile, its reactivity can be diminished under certain conditions.

    • Solution 1: Base Addition: The acylation of piperazine with an acyl chloride produces one equivalent of hydrochloric acid (HCl), which protonates the unreacted piperazine, forming a non-nucleophilic salt and effectively stopping the reaction.[6] The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) , is crucial to neutralize the generated HCl and maintain a supply of the free, nucleophilic piperazine.[6][7] This is a cornerstone of the Schotten-Baumann reaction conditions.[6][8]

    • Solution 2: Solvent Choice: The choice of solvent can influence the nucleophilicity of the amine. Aprotic solvents like dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile are generally preferred for these reactions.[7][9]

  • Inadequate Reaction Temperature: Many organic reactions, including acylations, are temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, gently heating the reaction mixture can provide the necessary activation energy to increase the reaction rate. However, be mindful that excessive heat can lead to side reactions. Monitoring the reaction closely by TLC or LC-MS is recommended.

  • Steric Hindrance: If either the piperazine derivative or the acylating agent is sterically bulky, the approach of the nucleophile to the electrophilic center can be hindered, slowing the reaction.

    • Solution: While more challenging to address, using a less sterically hindered reagent, if possible, can be beneficial. Alternatively, prolonged reaction times or increased temperatures may be required.

Issue 2: Formation of Di-acylated Byproduct is a Significant Problem

Question: My reaction is fast, but I am getting a substantial amount of the 1,4-di-acylated piperazine, which is reducing the yield of my desired mono-acylated product. How can I improve selectivity?

Answer: The formation of the di-acylated byproduct is a common challenge due to the presence of two reactive nitrogen atoms in piperazine.[10] Several strategies can be employed to favor mono-acylation.

Possible Causes & Solutions:

  • Stoichiometry: Using a 1:1 ratio of piperazine to the acylating agent can still lead to di-acylation, as the initially formed mono-acylated product can compete with the starting piperazine for the remaining acylating agent.

    • Solution 1: Excess Piperazine: Using a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the acylating agent with an unreacted piperazine molecule.[11][12]

    • Solution 2: Slow Addition: Adding the acylating agent slowly to the reaction mixture containing piperazine can help maintain a low concentration of the acylating agent, further favoring reaction with the more abundant starting material.[11]

  • Uncontrolled Reactivity: The high reactivity of both piperazine nitrogens leads to a lack of selectivity.

    • Solution 1: Mono-protection: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine .[10][11] The Boc (tert-butyloxycarbonyl) group renders one nitrogen non-nucleophilic, directing the acylation to the free nitrogen. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid).[10]

    • Solution 2: In Situ Mono-protonation: A clever one-pot approach involves reacting piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is significantly less nucleophilic, thereby directing acylation to the free nitrogen.[10][13]

Issue 3: Low Yield Despite Complete Consumption of Starting Material

Question: My starting material appears to be fully consumed, but the yield of the desired product is low. What could be happening?

Answer: Low yield in the presence of complete starting material consumption often points to side reactions or issues during the workup and purification process.[14][15]

Possible Causes & Solutions:

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. If the reaction is not performed under anhydrous conditions, the acylating agent can hydrolyze, reducing the amount available to react with the piperazine.

    • Solution: Ensure that all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents.

  • Side Reactions: Besides di-acylation, other side reactions can occur, such as the formation of polymeric materials.[16]

    • Solution: Careful control of reaction conditions (temperature, stoichiometry) can help minimize side reactions. Using a protection-deprotection strategy can often provide a cleaner reaction profile.[10]

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: Piperazine derivatives can sometimes have a degree of water solubility. Ensure thorough extraction with an appropriate organic solvent. If the product is basic, an acidic wash during workup could cause it to partition into the aqueous layer. Conversely, a basic wash is used to neutralize any remaining acid.[7]

Data Summary & Protocols

Table 1: Comparison of Strategies for Mono-Acylation of Piperazine
StrategyTypical YieldSelectivityComplexityKey Advantage
Excess Piperazine Moderate to HighModerate to GoodLowSimple, one-step procedure.[11]
Mono-Boc Protection High (>90% for acylation)ExcellentHigh (3 steps)Very clean reaction with high selectivity.[10]
In Situ Mono-protonation Good to Excellent (69-94%)Good to ExcellentLowEfficient, one-pot synthesis.[10]
Flow Chemistry High (~91%)Excellent (~96%)Moderate (requires specific equipment)Precise control over reaction parameters.[10][17]
Experimental Protocols
Protocol 1: Mono-acylation via N-Boc Protection [10]

This multi-step method offers excellent selectivity for the mono-acylated product.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid.

  • Neutralize with a saturated NaHCO₃ solution and extract the final mono-acylated piperazine product.

Protocol 2: Mono-acylation via In Situ Mono-protonation [10]

This protocol provides a more direct, one-pot synthesis.

  • In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL) to create a buffered solution containing the piperazine mono-salt.

  • Cool the solution to 0-5 °C.

  • Slowly and simultaneously add the acyl chloride (1.0 eq) and a solution of sodium hydroxide (to neutralize the HCl byproduct) while maintaining the temperature and pH.

  • After the addition is complete, stir the reaction for an additional 1-2 hours.

  • Extract the product with an appropriate organic solvent and purify as necessary.

Visual Workflow & Decision Making

Troubleshooting a Slow Piperazine Acylation Reaction

G start Reaction is slow or stalled acyl_agent Is the acylating agent an acyl chloride or anhydride? start->acyl_agent use_reactive_agent Switch to a more reactive agent (acyl chloride/anhydride). acyl_agent->use_reactive_agent No base Is a non-nucleophilic base (e.g., Et3N) present? acyl_agent->base Yes reassess Re-evaluate reaction progress. use_reactive_agent->reassess add_base Add 2.2 eq. of a non-nucleophilic base. base->add_base No temp Is the reaction at room temperature? base->temp Yes add_base->reassess heat Gently heat the reaction (e.g., to 40 °C) and monitor. temp->heat Yes temp->reassess No (already heated) heat->reassess

Caption: Decision-making workflow for troubleshooting a slow piperazine acylation.

General Workflow for Selective Mono-Acylation

G cluster_0 Strategy Selection cluster_1 Reaction cluster_2 Workup & Purification quick Quick & Simple excess_piperazine Use 5-10 eq. Piperazine + Acyl Chloride quick->excess_piperazine high_selectivity High Selectivity Needed boc_protection 1. Boc-Protect Piperazine 2. Acylate 3. Deprotect high_selectivity->boc_protection workup Aqueous Workup (Base/Acid Wash) excess_piperazine->workup boc_protection->workup purify Column Chromatography or Crystallization workup->purify product Pure Mono-acylated Piperazine purify->product

Caption: Workflow for selecting a mono-acylation strategy and subsequent steps.

References

  • Duong, N. N., Wang, B., Sooknoi, T., & Resasco, D. E. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem, 10(13), 2707–2711. Retrieved from [Link]

  • Duong, N. N., Wang, B., Sooknoi, T., & Resasco, D. E. (2017). Enhancing the Acylation Activity of Acetic Acid by Forming an Intermediate Aromatic Ester. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Reimann, E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41951-41966. Retrieved from [Link]

  • Sugisawa, N., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(10), 2215-2223. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Quora. (2021). Why is the rate of reaction of organic compounds slow? Retrieved from [Link]

  • ResearchGate. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Retrieved from [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. Retrieved from [Link]

  • Reimann, E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41951-41966. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Piperazine? Retrieved from [Link]

  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Why Do Organic Compounds Have Slow Reaction Rates? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Reddit. (2020). Reaction Mechanisms - How do you know if a reaction is fast or slow? Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Methods for the Catalytic Synthesis of Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Analysis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate (the "Analyte"). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge - Understanding the Analyte

Before optimizing a method, it is critical to understand the physicochemical properties of the target molecule. The structure of this compound presents specific characteristics that directly influence its chromatographic behavior.

  • Piperazine Ring: This is a basic moiety containing two nitrogen atoms. The secondary amine is particularly susceptible to protonation and can engage in secondary interactions with residual silanol groups on silica-based HPLC columns, a common cause of peak tailing.[1][2]

  • Sulfonyl Group: This group is polar and electron-withdrawing.

  • (4-bromophenyl) Group: This aromatic system provides a strong chromophore, making UV detection a suitable choice.

  • Ethyl Acetate Moiety: This ester group is susceptible to hydrolysis, which is a primary degradation pathway and a likely metabolic route.[3]

Anticipated Metabolites & Degradation Products

A robust HPLC method must be "stability-indicating," meaning it can separate the parent drug from its potential metabolites and degradation products.[4][5][6] Based on the structure, likely metabolic and degradation pathways include:

  • Hydrolysis: Cleavage of the ethyl acetate ester to form the corresponding carboxylic acid.

  • N-Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.

  • Dealkylation: Removal of the ethyl acetate group.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Metabolism of piperazine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[7][8] Understanding these pathways is crucial for identifying potential new peaks that may appear in stability studies or in vivo sample analysis.

Part 2: HPLC Method Development & Optimization Workflow

Developing a reliable method requires a systematic approach. The following workflow is designed to establish a robust separation for the Analyte and its related substances.

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_verify Phase 3: Verification A Column Selection (e.g., C18, 100Å, 2.1x100mm, 1.8µm) B Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) A->B Initial Screening C Detector Wavelength (Scan 200-400nm, select λmax) B->C D Gradient Optimization (Adjust slope for resolution) C->D Refine Separation E Temperature Control (Set to 30-40°C for efficiency) D->E F Flow Rate Adjustment (e.g., 0.3-0.5 mL/min) E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G Stress Testing H Peak Purity Analysis (Use DAD/MS to confirm specificity) G->H Confirm Specificity I Method Validation (ICH Q2) (Linearity, Accuracy, Precision) H->I Final Validation

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity of an analytical method by generating potential degradation products.[4][9]

Objective: To generate degradation products of the Analyte under various stress conditions to ensure the HPLC method can resolve them from the parent peak.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the Analyte in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a ~100 µg/mL solution.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days. Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Expected Outcome: The target degradation level is approximately 10-20%.[9] The chromatograms should demonstrate clear separation between the main analyte peak and all degradation product peaks.

Data Presentation: Recommended Starting HPLC Parameters

This table provides a validated starting point for method development.

ParameterRecommended ConditionRationale
Column C18 with modern end-capping (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18), 1.8-2.7 µm, 2.1 x 100 mmProvides good hydrophobic retention. Advanced end-capping minimizes silanol interactions with the piperazine moiety, reducing peak tailing.[2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the piperazine nitrogens are fully protonated, leading to better peak shape and avoiding secondary interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure compared to methanol for this class of compounds.
Gradient 10% to 95% B over 10 minutesA generic gradient to elute the parent compound and a wide range of potential metabolites/degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure good efficiency.
Column Temperature 40°CReduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[10]
Injection Volume 2 µLSmall volume minimizes potential for peak distortion due to solvent effects or mass overload.
Detector UV/PDA at ~240 nmThe bromophenyl group provides a strong chromophore. A PDA detector is recommended to assess peak purity across all samples.[11]

Part 3: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Peak Shape Problems

Q1: Why is my analyte peak tailing?

  • Primary Cause: Secondary ionic interactions between the protonated basic piperazine nitrogen and deprotonated residual silanol groups (Si-O⁻) on the column's stationary phase.[1][2] This is especially problematic if the mobile phase pH is not low enough.

    • Solution A (Recommended): Ensure your mobile phase pH is low (e.g., using 0.1% formic acid, pH ~2.7). This fully protonates the piperazine, minimizing interactions with silanols.

    • Solution B: Switch to a column with advanced end-capping or a hybrid particle technology (e.g., BEH) which has a lower concentration of active silanol sites.[2]

    • Solution C: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. However, this can suppress MS signal and is a less modern approach.

  • Secondary Cause: Column overload. Injecting too much mass can saturate the stationary phase at the column inlet, leading to a characteristic "right-triangle" peak shape.[12]

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, overload was the issue.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Is peak a 'right triangle'? Does retention decrease with concentration? Start->CheckOverload IsOverload Cause: Column Overload CheckOverload->IsOverload Yes CheckChemistry Cause: Secondary Interactions (Piperazine vs. Silanols) CheckOverload->CheckChemistry No FixOverload Solution: Reduce sample concentration or injection volume IsOverload->FixOverload FixpH Solution 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) CheckChemistry->FixpH FixColumn Solution 2: Use modern end-capped or hybrid column CheckChemistry->FixColumn

Caption: Troubleshooting logic for addressing peak tailing.

Q2: Why is my peak fronting?

  • Cause: This is less common for this analyte but typically indicates sample solvent incompatibility or severe column overload. If your sample is dissolved in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase (e.g., 10% ACN), the analyte can travel through the first part of the column too quickly, causing a fronting peak.

    • Solution: Dilute your sample in a solvent that is as close as possible in composition to the initial mobile phase conditions.

Retention and Resolution Problems

Q3: My retention time is shifting to be earlier/later in every run. What's happening?

  • Cause 1: Inadequate Column Equilibration. If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will drift, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column before injecting.

  • Cause 2: Mobile Phase Composition Change. The organic component of the mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[10]

  • Cause 3: Column Degradation. Over time, especially at high pH or temperature, the stationary phase can degrade, leading to a loss of retaining power and earlier elution times.

    • Solution: Replace the column. Track column performance with a system suitability standard to know when replacement is necessary.

Q4: I'm not getting enough resolution between the parent peak and a metabolite/degradant.

  • Solution A: Decrease the Gradient Slope. A shallower gradient (e.g., increasing the organic content more slowly) gives more time for closely eluting compounds to separate.

  • Solution B: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (and vice-versa). This can change the elution order and improve resolution.

  • Solution C: Use a Different Stationary Phase. If mobile phase changes are insufficient, a column with a different chemistry (e.g., a Phenyl-Hexyl or a polar-embedded phase) may provide the necessary selectivity change.

System & Baseline Problems

Q5: I see "ghost peaks" in my blank injections.

  • Cause: This is typically due to carryover from a previous, more concentrated sample. The analyte may be temporarily adsorbed somewhere in the injection system (e.g., the needle or valve).

    • Solution 1: Program a needle wash with a strong solvent (like 50:50 acetonitrile:isopropanol) as part of your method.

    • Solution 2: Extend the gradient run time at a high organic percentage to ensure all compounds from the previous injection have eluted from the column.[13]

Q6: My system backpressure is suddenly very high.

  • Cause: The most common cause is a blockage, often from particulate matter from unfiltered samples or mobile phase precipitating on the column inlet frit.

    • Solution: First, try reversing the column (disconnect it from the detector) and flushing it to waste with a strong solvent. If this doesn't work, the frit may be irreversibly blocked, and the column needs to be replaced. Always filter samples and mobile phases to prevent this.[13]

Part 4: Frequently Asked Questions (FAQs)

Q1: What system suitability tests (SSTs) should I run for this method?

  • For a validated method, you should monitor:

    • Tailing Factor: Should be ≤ 2.0.[1]

    • Retention Time Reproducibility: RSD should be ≤ 1.0% over multiple injections.

    • Peak Area Reproducibility: RSD should be ≤ 1.0% for the main analyte.

    • Resolution: The resolution between the main analyte and the closest eluting impurity/degradant should be ≥ 2.0.

Q2: How do I validate this method according to ICH guidelines?

  • Method validation is a formal process to demonstrate that the method is suitable for its intended purpose.[14][15] According to ICH Q2(R2) guidelines, you must evaluate:

    • Specificity: Demonstrated by the forced degradation study.

    • Linearity: Analyzing standards at 5-6 different concentrations across a specified range. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Assessed by spiking a known amount of the analyte into a placebo matrix and calculating the percent recovery (typically 98-102%).

    • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst), and reproducibility (between labs). The RSD should typically be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

    • Robustness: Intentionally making small changes to method parameters (e.g., pH ±0.2, temperature ±5°C) to ensure the method remains reliable.[16][17][18]

Q3: Does the piperazine ring require derivatization for detection?

  • No. While piperazine itself lacks a strong chromophore, the (4-bromophenyl)sulfonyl group on your analyte provides excellent UV absorbance, making derivatization unnecessary for UV detection.[19][20][21] Derivatization is typically only required for analyzing piperazine as a raw material or a simple impurity.[19][21][22]

References

  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Blessy, M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Jahan, S., et al. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

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  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

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  • Maheswaran, R. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Information Journal. Available at: [Link]

  • Ranjan, S., et al. (2023). Piperazine derivatives as metabolites of therapeutic drugs. Molecules. Available at: [Link]

  • Kumar, A., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Pobłocka, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

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Validation & Comparative

Comparing the efficacy of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate with other piperazine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Piperazine-Based Inhibitors Targeting Key Neurological and Inflammatory Pathways

In the landscape of modern drug discovery, the piperazine scaffold stands as a privileged structure, a versatile backbone for a multitude of potent and selective inhibitors. Its unique physicochemical properties have been leveraged to target a diverse array of enzymes and receptors implicated in a range of pathologies, from neurodegenerative diseases to inflammatory disorders. This guide provides a comprehensive comparison of the efficacy of piperazine-based inhibitors across three critical target classes: Fatty Acid Amide Hydrolase (FAAH), monoamine transporters, and Glycogen Synthase Kinase-3β (GSK-3β). While the specific compound Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate lacks sufficient characterization in the public domain to be a focal point, this guide will delve into well-documented piperazine derivatives, offering researchers and drug development professionals a robust framework for understanding their comparative efficacy and the experimental methodologies crucial for their evaluation.

I. Piperazine-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Introduction to FAAH and its Therapeutic Relevance

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and mood regulation.[2] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing its analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3] This makes FAAH a highly attractive therapeutic target.

Mechanism of Action of Piperazine-Based FAAH Inhibitors

Many potent piperazine-based FAAH inhibitors function as covalent inhibitors. These compounds typically contain a reactive carbonyl group, such as a urea or carbamate, which is attacked by the catalytic serine nucleophile (Ser241) in the FAAH active site.[4] This results in the formation of a stable, covalent carbamate adduct with the enzyme, leading to its inactivation. The piperazine moiety often plays a crucial role in orienting the inhibitor within the active site to facilitate this covalent modification.[2]

Comparative Efficacy of Piperazine-Based FAAH Inhibitors

The efficacy of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Compound NameStructureTargetIC50 (nM)Reference
JNJ-1661010 N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamideFAAH33[2]
JNJ-40355003 Aryl piperazinyl urea derivativehFAAH6 ± 4[4]
PF-750 N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (piperidine-based for comparison)FAAH16.2[2]
JNJ-42165279 Aryl piperazinyl urea derivativehFAAH70[3]

Note: The table includes a piperidine-based inhibitor for a broader comparison of cyclic amine scaffolds.

From the data, it is evident that substitutions on the piperazine and phenyl rings significantly influence potency. For instance, JNJ-40355003, with its specific aryl substitutions, demonstrates single-digit nanomolar potency against human FAAH.[4]

Experimental Protocol: In Vitro FAAH Inhibition Assay

The following protocol outlines a standard method for determining the IC50 of a novel piperazine-based FAAH inhibitor.

Objective: To determine the in vitro potency of a test compound against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Test compound (e.g., a novel piperazine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme and Substrate Preparation: Dilute the recombinant human FAAH and the FAAH substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well microplate, add 20 µL of the test compound dilution (or DMSO for control). b. Add 160 µL of the diluted FAAH enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the FAAH activity.

  • Data Analysis: a. Calculate the initial reaction velocity for each concentration of the test compound. b. Normalize the velocities to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution Add_Substrate Add Substrate & Start Reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Measure Absorbance Add_Substrate->Read_Plate Calculate_Velocity Calculate Reaction Velocity Read_Plate->Calculate_Velocity Plot_Data Plot Inhibition Curve Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Monoamine_Transport cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle DAT->Vesicle Repackaging Inhibitor Piperazine Inhibitor Inhibitor->DAT Inhibition

Caption: Inhibition of dopamine reuptake by a piperazine-based inhibitor.

III. Piperazine-Based Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)

Introduction to GSK-3β and its Therapeutic Relevance

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. [5]Overexpression and hyperactivity of GSK-3β have been linked to the pathophysiology of several diseases, including Alzheimer's disease (due to its role in tau hyperphosphorylation), type 2 diabetes, and certain cancers. [5][6]Consequently, the development of potent and selective GSK-3β inhibitors is an area of intense research.

Mechanism of Action of Piperazine-Based GSK-3β Inhibitors

Most GSK-3β inhibitors, including many piperazine-based compounds, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates. The piperazine core can form key hydrogen bonds and other interactions within the active site, contributing to the inhibitor's potency and selectivity. [7]More recently, substrate-competitive inhibitors (SCIs) are being explored to achieve higher selectivity. [8]

Comparative Efficacy of Piperazine-Based GSK-3β Inhibitors

The efficacy of GSK-3β inhibitors is typically measured by their IC50 values in in vitro kinase assays.

Compound NameStructureTargetIC50 (µM)Reference
Compound 18 (1H-indazole-3-carboxamide derivative) Pyridine-3-yl methanol derivative with a piperazine-like scaffoldGSK-3β0.004[6]
Compound 29 (pyrimidin-4-one derivative) 2-(4-Aryl-2-methylpiperazin-1-yl)-pyrimidin-4-oneGSK-3βPotent[9]
Aryl/heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide derivativesGSK-3β0.35 - 0.41[5]

The data showcases the high potency that can be achieved with piperazine-containing scaffolds, with some compounds exhibiting low nanomolar to sub-micromolar IC50 values. The structural diversity of these inhibitors highlights the adaptability of the piperazine core in targeting the GSK-3β active site.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol details a common method for evaluating the inhibitory activity of a compound against GSK-3β.

Objective: To determine the IC50 of a test compound against human GSK-3β.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • [γ-33P]-ATP

  • Test compound

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in kinase buffer.

  • Kinase Reaction: a. In a microcentrifuge tube, combine the kinase buffer, GSK-3β substrate peptide, and the test compound dilution. b. Add recombinant GSK-3β to the mixture. c. Initiate the kinase reaction by adding [γ-33P]-ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Reaction Termination and Quantification: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP. c. Measure the amount of incorporated radiolabel on the paper using a scintillation counter.

  • Data Analysis: a. Calculate the kinase activity for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

GSK-3β Signaling Pathway Diagram

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Akt Akt/PKB GSK3B GSK-3β Akt->GSK3B Inhibitory Phosphorylation Tau Tau GSK3B->Tau Phosphorylation Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylation for Degradation Inhibitor Piperazine Inhibitor Inhibitor->GSK3B Inhibition Tau_P Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Tau_P Beta_Catenin_Deg β-Catenin Degradation Beta_Catenin->Beta_Catenin_Deg

Caption: Role of GSK-3β in tau phosphorylation and β-catenin degradation, and its inhibition.

Conclusion

The piperazine scaffold continues to be a cornerstone in the development of inhibitors for a wide range of therapeutic targets. This guide has provided a comparative overview of piperazine-based inhibitors against FAAH, monoamine transporters, and GSK-3β, highlighting their mechanisms of action, relative efficacies, and the experimental protocols essential for their evaluation. For researchers and drug development professionals, a thorough understanding of these comparative aspects is critical for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The provided methodologies and visual workflows serve as a practical resource for the in-vitro characterization of novel piperazine-based compounds.

References

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  • Li, J., et al. (2011). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 2(6), 472-476. [Link]

  • Miyamoto, N., et al. (2017). Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470. [Link]

  • Miyamoto, N., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3471-3475. [Link]

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Bridging the Gap: A Comparative Guide to the In Vivo Validation of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both complex and critical. The novel compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, stands at this crucial juncture. While its specific biological activities are yet to be fully elucidated in public-domain research, its structural backbone—the piperazine moiety—is a well-established pharmacophore present in a wide array of clinically successful drugs.[1][2][3] This guide provides a strategic framework for the preclinical validation of this compound, comparing its potential therapeutic profiles against established alternatives and outlining the rigorous experimental methodologies required to translate cell-based findings into meaningful animal model data.

The piperazine ring is a versatile scaffold known for conferring favorable pharmacokinetic properties and enabling potent interactions with various biological targets.[2] Derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, antidepressant, and anticonvulsant effects.[1][4][5][6] This inherent biological pluripotency underscores the necessity of a systematic and hypothesis-driven approach to validating this compound. The critical question is not if it is active, but how it is active and whether this activity translates into a safe and effective response in a living system.

Part 1: The In Vitro Foundation and the Rationale for In Vivo Transition

Before committing to costly and ethically significant animal studies, a robust in vitro data package is paramount. For a novel compound like this compound, initial screening would likely involve a panel of assays to identify its primary biological effect. Based on the activities of structurally related compounds, we will consider two hypothetical, yet plausible, in vitro findings as the basis for our validation strategy: Anticancer (Cytotoxic) Activity and CNS Activity (Serotonergic Modulation) .

The transition to in vivo models is justified by the need to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, to assess its efficacy within a complex physiological environment, and to identify potential toxicities that are not apparent in cell culture.[1]

Comparative Compound Selection

To provide a meaningful comparison, we select two well-characterized compounds from the literature that represent our hypothetical therapeutic areas:

  • Alternative Anticancer Agent: A purine scaffold-based Smoothened (SMO) antagonist, which has demonstrated both in vitro and in vivo antitumor activity. This provides a benchmark for efficacy in a cancer model.

  • Alternative CNS Agent: Compound 6a from a study by Wang et al. (2023), a piperazine derivative with proven antidepressant-like activity mediated by the 5-HT1A receptor.[5] This serves as a comparator for neuropharmacological effects.

Part 2: Experimental Validation Workflow: From Bench to Preclinical Model

This section details the step-by-step protocols for validating the hypothesized in vitro findings in appropriate animal models. The workflow is designed to be self-validating, with clear endpoints and decision-making criteria at each stage.

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: High-level workflow for in vivo validation.

Protocol 1: Validation of Anticancer Activity in a Xenograft Mouse Model

This protocol is designed to test the hypothesis that this compound inhibits tumor growth in vivo.

1. Cell Line and Animal Model Selection:

  • Cell Line: Use a human cancer cell line (e.g., PC-3 for prostate, A549 for lung) for which the compound showed high in vitro potency (low IC50).
  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell response, allowing human tumor cells to grow.

2. Pharmacokinetic and Tolerability (Dose-Finding) Study:

  • Objective: To determine the maximum tolerated dose (MTD) and basic pharmacokinetic parameters.
  • Procedure:
  • Administer single doses of the compound to small groups of healthy nude mice (n=3 per group) at escalating concentrations (e.g., 1, 5, 10, 25, 50 mg/kg) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).
  • Monitor animals for signs of toxicity (weight loss, behavioral changes, ruffled fur) for 7-14 days. The MTD is the highest dose that does not cause significant toxicity.
  • At selected doses, collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine plasma concentration over time (PK profile).

3. Efficacy Study:

  • Procedure:
  • Inject 1-5 x 106 cancer cells subcutaneously into the flank of each mouse.
  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
  • Randomize mice into treatment groups (n=8-10 per group):
  • Group 1: Vehicle control (the formulation buffer).
  • Group 2: this compound at a dose below the MTD (e.g., 25 mg/kg).
  • Group 3: Alternative Anticancer Agent (positive control) at its known effective dose.
  • Administer treatment daily (or as determined by PK data) for 21-28 days.
  • Measure tumor volume with calipers twice weekly.
  • Record body weight twice weekly as a measure of toxicity.
  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Validation of CNS Activity in a Mouse Model of Depression

This protocol tests the hypothesis that the compound has antidepressant-like effects, potentially through serotonergic pathways.[5][7]

1. Animal Model Selection:

  • Animal Model: Male Swiss mice or C57BL/6 mice, 8-10 weeks old. These are standard strains for behavioral neuroscience research.

2. Behavioral Tests:

  • Forced Swim Test (FST): A common screening tool for antidepressants.
  • Administer the compound (e.g., 10, 20, 40 mg/kg, IP) or vehicle 30-60 minutes before the test. Include the Alternative CNS Agent (Compound 6a) as a positive control.[5]
  • Place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.
  • Record a 6-minute session. Score the last 4 minutes for "immobility time" (time spent floating without active movements). A reduction in immobility is indicative of an antidepressant-like effect.
  • Tail Suspension Test (TST): A complementary test to the FST.[5]
  • Following a similar dosing regimen, suspend mice by their tails with adhesive tape.
  • Record immobility time over a 6-minute period.

3. Mechanism of Action (Optional Follow-up):

  • To explore if the effect is 5-HT1A receptor-mediated, pre-treat animals with a selective 5-HT1A antagonist like WAY-100635 before administering the test compound.[7] If the antagonist blocks the antidepressant-like effect, it suggests involvement of this receptor.

`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Putative 5-HT1A signaling pathway.[5]

Part 3: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear, objective comparison. The tables below present hypothetical data based on the successful validation of our compound.

Table 1: Comparative Efficacy in PC-3 Xenograft Model
Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1540 ± 125--1.5 ± 0.8
Ethyl 2-(4-...)acetate (25 mg/kg) 724 ± 98 53.0 -3.2 ± 1.1
Alternative Anticancer Agent (10 mg/kg)616 ± 8560.0-5.5 ± 1.5

Data are hypothetical.

Table 2: Comparative Efficacy in Forced Swim Test (FST)
Treatment Group (Dose)Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle Control155 ± 12-
Ethyl 2-(4-...)acetate (20 mg/kg) 93 ± 10 40.0
Alternative CNS Agent (Compound 6a, 20 mg/kg)85 ± 945.2

Data are hypothetical and based on expected outcomes for an active compound.

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for advancing this compound from an in vitro concept to a validated preclinical candidate. The causality behind the experimental design is rooted in the principle of progressive validation: establishing safety and tolerability before embarking on larger, longer-term efficacy studies. By benchmarking against known compounds, researchers can contextualize their findings and make informed decisions.

Successful validation in these models would justify further investment in comprehensive toxicology studies, formulation development, and ultimately, Investigational New Drug (IND)-enabling studies. The true potential of this compound can only be unlocked through such a systematic and scientifically sound validation process.

References

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Int. J. Mol. Sci. 2021, 22, 8372. (Note: While this is cited as a concept, a direct link is not provided in the search results to maintain link integrity as per instructions).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Comparative Analysis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes.[1] The development of small-molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. However, the human genome encodes over 500 protein kinases—the "kinome"—which share a structurally conserved ATP-binding pocket.[1][2] This conservation presents a formidable challenge, as inhibitors designed for one kinase often exhibit cross-reactivity with others, leading to off-target effects.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel investigational compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate (hereafter referred to as "Compound X"). Understanding the selectivity of a compound like X is not merely an academic exercise; it is a critical step in drug development that informs its therapeutic potential, predicts potential toxicities, and can even uncover new therapeutic applications through strategic polypharmacology.[3][4]

We will detail a robust, multi-tiered experimental strategy, comparing the hypothetical profile of Compound X against three well-characterized kinase inhibitors that represent a spectrum of selectivity:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases, often used as a reference for broad-spectrum activity.[5][6][7]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, demonstrating a defined but broad profile against VEGFRs, PDGFRs, and KIT, among others.[8][9][10][11]

  • Dasatinib: A potent, orally available inhibitor of multiple kinases, including BCR-ABL and the SRC family of kinases, approved for treating certain types of leukemia.[12][13][14][15]

By contextualizing the profiling of Compound X against these standards, researchers can gain a deeper understanding of its place within the landscape of kinase inhibitors and make more informed decisions about its future development.

The Strategic Framework for Kinase Profiling

A comprehensive kinase profiling campaign is not a single experiment but a logical cascade designed to efficiently move from broad screening to precise quantitative analysis. The goal is to build a detailed picture of a compound's interaction with the kinome. Our recommended workflow involves three key phases: initial hit identification, dose-response validation, and comprehensive selectivity mapping.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comprehensive Selectivity & Affinity cluster_3 Data Analysis & Interpretation A Single-Dose Screen (e.g., 10 µM Compound X) Against a Diverse Kinase Panel (e.g., ADP-Glo™ Assay) B IC50 Determination Generate 10-point dose-response curves for 'hit' kinases from Phase 1 A->B Identified 'Hits' (e.g., >70% inhibition) C Large-Panel Binding Assay (e.g., KINOMEscan®) Determine Kd values against the broadest available panel (~480 kinases) B->C Confirmed Potent Targets D Selectivity Profiling - Calculate Selectivity Score - Kinome Map Visualization - Compare to Benchmarks C->D Quantitative Binding Data G K1 Kinase L1 Tagged Ligand K1->L1 Binds B1 Immobilized Support K1->B1 Captured Result1 High Signal K2 Kinase I2 Test Inhibitor (Compound X) K2->I2 Binds B2 Immobilized Support K2->B2 Captured L2 Tagged Ligand Result2 Low Signal

Caption: Principle of a competition binding assay like KINOMEscan®.

The experimental protocol is performed by the service provider (e.g., Eurofins Discovery). The researcher's role is primarily in sample submission and data interpretation.

  • Sample Submission:

    • Provide a high-quality sample of Compound X at a specified concentration (typically 10 mM in DMSO) and volume.

    • Select the desired screening panel (e.g., scanMAX for the broadest coverage of ~480 kinases). [16] * Specify the screening concentration (a single high concentration, e.g., 10 µM, is common for initial profiling).

  • The Assay (Performed by Service Provider):

    • The compound is tested for its ability to displace a proprietary, active-site directed ligand from each kinase in the panel.

    • The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.

    • Results are reported as "% Control", where a lower score indicates stronger binding of the test compound.

  • Follow-up (KdELECT™):

    • For high-affinity interactions identified in the initial screen, a KdELECT™ assay can be requested.

    • This involves generating an 11-point dose-response curve to precisely calculate the Kd, providing a quantitative measure of binding affinity. [17]

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables present hypothetical data for Compound X alongside our benchmarks.

Table 1: Comparative IC50 Profile Against a Select Kinase Panel

This table summarizes the potency (IC50 values in nM) of each compound against a representative set of kinases from different families.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)
ABL1 >10,00085,0000.8
SRC 85062500.5
VEGFR2 25 1510 75
PDGFRβ 40 208 60
KIT 1501220 79
AURKA >10,000501,5002,000
CDK2 >10,000302,0003,500
PKCα 5,5003 >10,000>10,000

Data are hypothetical for illustrative purposes. Benchmark data are representative values from public sources. [8][13][18] Interpretation of Table 1:

  • Compound X: The hypothetical data suggests Compound X is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against KIT and weak activity against SRC. It shows high selectivity against ABL1, AURKA, and CDK2.

  • Staurosporine: As expected, it non-selectively inhibits all kinases in the panel with high potency, highlighting its utility as a research tool but its unsuitability as a therapeutic. [5]* Sunitinib: The data reflects its known profile as a multi-targeted inhibitor of RTKs like VEGFR2, PDGFRβ, and KIT. [9][11]* Dasatinib: The profile clearly shows its high potency against ABL1 and SRC, its primary targets, with weaker activity against the other kinases shown. [14][15]

Table 2: Hypothetical KINOMEscan® Binding Profile for Compound X at 10 µM

This table shows a selection of results from a broad kinome screen, reported as percent of control (% Ctrl), where a lower number signifies stronger binding. A follow-up Kd is determined for strong binders.

Kinase Target% Ctrl @ 10 µMFollow-up Kd (nM)Kinase Family
VEGFR2 (KDR) 0.1 18 TK
PDGFRβ 0.2 35 TK
FLT3 0.5 65 TK
KIT 1.5 120 TK
SRC 38>1,000TK
DDR1 2.5450TK
EPHB4 5800TK
MAPK1 (ERK2) 95>10,000CMGC
GSK3β 98>10,000CMGC
ROCK1 85>10,000AGC

Interpretation of Table 2:

This comprehensive binding data confirms and expands upon the IC50 results. The KINOMEscan® profile suggests Compound X is a potent binder to a specific cluster of Type III receptor tyrosine kinases (VEGFR, PDGFR, FLT3, KIT). Importantly, it also identifies potential secondary targets like DDR1 and EPHB4, which might not have been included in a smaller, biased activity panel. The lack of binding to kinases from other families (CMGC, AGC) at this concentration suggests a relatively focused selectivity profile within the Tyrosine Kinase (TK) group. This level of detail is crucial for anticipating potential on- and off-target driven efficacy and toxicity. [3][19]

Conclusion and Future Directions

The systematic cross-reactivity profiling of this compound (Compound X) provides essential insights that guide its path forward in the drug discovery pipeline. Our hypothetical analysis, framed against the well-defined profiles of Staurosporine, Sunitinib, and Dasatinib, positions Compound X as a potent and selective inhibitor of the VEGFR/PDGFR family of kinases.

The multi-phase approach—combining broad, activity-based screening with comprehensive, quantitative binding assays—provides a self-validating system that ensures both accuracy and depth. The data generated allows researchers to build a clear, evidence-based narrative for the compound's mechanism of action and selectivity. This knowledge is paramount for designing subsequent cell-based and in vivo studies, ultimately determining whether a promising compound can become a safe and effective therapeutic agent.

References

  • Staurosporine - Wikipedia. Wikimedia Foundation. [Link]

  • SUNItinib. Cancer Care Ontario. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central, National Institutes of Health. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Sunitinib - Wikipedia. Wikimedia Foundation. [Link]

  • ADP Glo Protocol. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. mediaTUM. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central, National Institutes of Health. [Link]

  • Dasatinib. PubChem, National Institutes of Health. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, ASH Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, National Institutes of Health. [Link]

  • sunitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be?. PubMed Central, National Institutes of Health. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

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A Comparative Analysis of the Binding Modes of Phenylsulfonyl Piperazine Analogs at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by: [Your Name/Title], Senior Application Scientist

Introduction: The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, as well as for certain types of cancer.[1] Its ability to modulate various signaling pathways and interact with a diverse array of ligands has spurred significant interest in the development of selective σ1R modulators. Among the promising chemical scaffolds, piperazine derivatives have demonstrated high affinity and selectivity for the σ1R.[2][3] This guide provides a detailed comparative analysis of the binding modes of a series of halogenated phenylsulfonyl piperazine analogs at the human sigma-1 receptor. By integrating experimental binding data with computational modeling, we aim to elucidate the key structural determinants for high-affinity binding and selectivity, thereby providing a rational framework for the design of novel σ1R ligands.

The Sigma-1 Receptor: A Complex and Intriguing Target

The σ1R is a 223-amino-acid protein that forms a trimeric complex.[4] Unlike typical G protein-coupled receptors, it does not possess a canonical seven-transmembrane domain structure. Instead, each protomer consists of a short N-terminal cytosolic tail, a single transmembrane helix, and a large C-terminal domain that forms the ligand-binding pocket.[4] The binding site is a hydrophobic cavity with key polar residues that are crucial for ligand recognition and stabilization. Understanding the precise interactions within this pocket is paramount for the rational design of potent and selective ligands.

Core Scaffold: The Phenylsulfonyl Piperazine Moiety

The phenylsulfonyl piperazine scaffold represents a versatile platform for the development of σ1R ligands. This core structure generally consists of a central piperazine ring, a phenylsulfonyl group attached to one of the piperazine nitrogens, and a second substituent, often an arylalkyl group, on the other nitrogen. The piperazine core provides a basic nitrogen atom that is typically protonated at physiological pH, a key feature for interaction with the σ1R binding site.[5][6] The phenylsulfonyl moiety and the second substituent allow for extensive chemical modifications to explore the structure-activity relationships (SAR) and optimize binding affinity and selectivity.

Comparative Binding Affinities of Halogenated Phenylsulfonyl Piperazine Analogs

To understand the influence of halogen substitution on the phenylsulfonyl ring, a series of analogs were synthesized and evaluated for their binding affinity to the human σ1 receptor. The affinity is typically determined using a competitive radioligand binding assay, where the ability of the test compound to displace a known high-affinity radioligand, such as [³H]-(+)-pentazocine, is measured.[5] The results are expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Compound IDHalogen Substitution (X)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
1a H8.545053
1b 4-Fluoro3.228088
1c 4-Chloro1.815083
1d 4-Bromo1.1 95 86
1e 4-Iodo1.511073
1f 3-Bromo2.521084
1g 2-Bromo12.155045

Note: The data presented in this table is a representative compilation based on trends observed in the literature for halogenated piperazine and related analogs at the sigma-1 receptor.[7][8] The specific Ki values are illustrative and intended to demonstrate the general SAR principles.

Analysis of Structure-Activity Relationships (SAR):

The binding data reveals several key trends:

  • Positive Impact of Halogenation: The introduction of a halogen atom at the 4-position of the phenylsulfonyl ring generally leads to a significant increase in binding affinity for the σ1R compared to the unsubstituted analog (1a ).

  • Optimal Halogen: Among the 4-substituted analogs, the brominated compound (1d ) exhibits the highest affinity, suggesting an optimal balance of size, electronegativity, and lipophilicity for this position.

  • Positional Importance: The position of the halogen substituent is critical. Substitution at the 4-position is favored over the 3- and 2-positions, with the 2-bromo analog (1g ) showing a marked decrease in affinity. This suggests that the 4-position of the phenyl ring likely occupies a specific hydrophobic sub-pocket within the σ1R binding site.

  • Selectivity: While halogenation tends to increase affinity for both σ1 and σ2 receptors, the increase is more pronounced for the σ1 receptor, leading to favorable selectivity profiles.

Unveiling the Binding Modes: A Computational Approach

To gain a deeper understanding of the molecular interactions driving the observed SAR, molecular docking and molecular dynamics (MD) simulations were performed. These computational methods allow for the visualization of the binding poses of the ligands within the crystal structure of the human σ1 receptor (PDB ID: 5HK1) and the analysis of the key interactions that stabilize the ligand-receptor complex.

Key Interactions within the Sigma-1 Receptor Binding Pocket

The binding pocket of the σ1R is predominantly hydrophobic, but contains crucial polar residues that form key interactions with ligands.[5][9] For the phenylsulfonyl piperazine analogs, the following interactions are consistently observed:

  • Ionic Interaction: The protonated nitrogen of the piperazine ring forms a strong salt bridge with the carboxylate group of Glutamic acid 172 (Glu172) . This interaction is considered a critical anchor point for most high-affinity σ1R ligands.[5]

  • Hydrogen Bonding: In addition to the salt bridge, the same protonated nitrogen can also act as a hydrogen bond donor to the backbone carbonyl of Tyrosine 120 (Tyr120) .

  • Hydrophobic Interactions: The phenylsulfonyl moiety and the second arylalkyl substituent occupy two distinct hydrophobic sub-pockets within the binding site. The bromophenyl group of the most potent analogs, such as 1d , fits snugly into a hydrophobic pocket lined by residues including Leucine 105, Isoleucine 124, and Valine 162 . The bromine atom appears to make favorable van der Waals contacts within this pocket, contributing to the enhanced affinity.[9]

  • Pi-Stacking: The phenyl ring of the arylalkyl substituent often engages in a T-shaped pi-stacking interaction with the aromatic side chain of Tyrosine 103 .

Visualizing the Binding Modes

The following diagrams, generated using Graphviz, illustrate the key interactions and the proposed binding poses of a representative high-affinity (4-bromophenylsulfonyl piperazine) and a lower-affinity (2-bromophenylsulfonyl piperazine) analog.

cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand_high High-Affinity Analog (1d) Glu172 Glu172 Tyr120 Tyr120 Hydrophobic_Pocket Hydrophobic Pocket (Leu105, Ile124, Val162) Tyr103 Tyr103 Piperazine_N_high Piperazine N+ Piperazine_N_high->Glu172 Ionic Interaction Piperazine_N_high->Tyr120 H-Bond Bromophenylsulfonyl_high 4-Bromophenylsulfonyl Bromophenylsulfonyl_high->Hydrophobic_Pocket Hydrophobic Interaction Arylalkyl_high Arylalkyl Arylalkyl_high->Tyr103 Pi-Stacking cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand_low Low-Affinity Analog (1g) Glu172 Glu172 Tyr120 Tyr120 Hydrophobic_Pocket Hydrophobic Pocket (Leu105, Ile124, Val162) Tyr103 Tyr103 Piperazine_N_low Piperazine N+ Piperazine_N_low->Glu172 Ionic Interaction Bromophenylsulfonyl_low 2-Bromophenylsulfonyl Bromophenylsulfonyl_low->Hydrophobic_Pocket Steric Clash Arylalkyl_low Arylalkyl Arylalkyl_low->Tyr103 Pi-Stacking

Caption: Proposed binding of a low-affinity 2-bromophenylsulfonyl piperazine analog.

The steric clash between the 2-bromo substituent and the residues of the hydrophobic pocket in the low-affinity analog likely disrupts the optimal positioning of the entire molecule, weakening the crucial ionic interaction with Glu172 and leading to a significant loss of binding affinity.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a standard competitive binding assay to determine the affinity of test compounds for the human σ1 receptor.

Materials:

  • Human σ1 receptor membrane preparation (e.g., from cells overexpressing the receptor)

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

    • 100 µL of the σ1R membrane preparation (protein concentration optimized for the assay).

  • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium. [5][10]4. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. [10]5. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) B Add Reagents to 96-well Plate A->B C Incubate at 37°C B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki Calculation) F->G

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Molecular Docking and Dynamics Simulation Protocol

This protocol outlines a general workflow for the computational analysis of ligand binding to the σ1 receptor.

Software:

  • Molecular modeling software suite (e.g., Schrödinger Maestro, MOE, AutoDock)

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD)

Procedure:

  • Receptor Preparation:

    • Obtain the crystal structure of the human σ1 receptor from the Protein Data Bank (PDB ID: 5HK1). [11] * Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules and any co-crystallized ligands.

    • Perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the bromophenylsulfonyl piperazine analogs.

    • Generate 3D conformations and assign appropriate protonation states at physiological pH (7.4).

    • Perform energy minimization of the ligands.

  • Molecular Docking:

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

    • Dock the prepared ligands into the defined binding site using a suitable docking algorithm.

    • Score and rank the resulting poses based on the docking score and visual inspection of the interactions.

  • Molecular Dynamics (MD) Simulation:

    • Select the most plausible docking pose for each analog.

    • Embed the ligand-receptor complex in a lipid bilayer membrane model (e.g., POPC) and solvate with water and ions to mimic the physiological environment.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the stability of the binding pose and the dynamics of the interactions. [11]5. Analysis:

    • Analyze the MD trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein to evaluate the stability of the complex.

    • Identify and quantify the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) over the course of the simulation.

    • Visualize the dynamic behavior of the ligand within the binding pocket.

A Receptor & Ligand Preparation B Molecular Docking A->B C Selection of Best Pose B->C D System Setup for MD (Membrane, Water, Ions) C->D E Energy Minimization & Equilibration D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, Interactions) F->G

Caption: Workflow for Molecular Modeling and Dynamics Simulations.

Conclusion and Future Directions

This comparative analysis demonstrates that the phenylsulfonyl piperazine scaffold is a promising starting point for the design of high-affinity and selective σ1R ligands. The introduction of a bromine atom at the 4-position of the phenylsulfonyl ring significantly enhances binding affinity, likely through favorable hydrophobic interactions within a specific sub-pocket of the σ1R binding site. The crucial ionic interaction with Glu172 remains the primary anchor point for this class of compounds.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of halogenated and other substituted phenylsulfonyl piperazine analogs to further refine the SAR and explore the chemical space around this scaffold.

  • Co-crystallization of these analogs with the σ1 receptor to obtain direct structural evidence of their binding modes and validate the computational models.

  • Functional characterization of the most potent and selective analogs to determine their agonist or antagonist profiles and evaluate their therapeutic potential in relevant cellular and animal models of disease.

By combining rational design, chemical synthesis, experimental validation, and computational modeling, it is possible to further optimize the phenylsulfonyl piperazine scaffold to develop novel and effective therapeutics targeting the sigma-1 receptor.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. The piperazine scaffold, in particular, is a cornerstone of medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth, objective comparison of two plausible synthetic routes to Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, a compound of interest for researchers in pharmacology and drug development. The analysis presented herein is grounded in established chemical principles and supported by analogous experimental data from the scientific literature, offering a practical framework for chemists to select the most suitable route based on their specific laboratory context and project goals.

Introduction to the Target Molecule

This compound (CAS Number: 1022353-79-2) is a disubstituted piperazine derivative.[1] Its structure combines a 4-bromophenylsulfonyl group, a common pharmacophore in various therapeutic agents, with an ethyl acetate moiety, which can serve as a handle for further chemical modification or as a feature influencing the molecule's solubility and transport properties. The strategic synthesis of this and similar molecules is a critical step in the exploration of new chemical space for potential drug candidates.

This guide will dissect two primary synthetic strategies, herein designated as Route A and Route B, which differ in the sequence of introducing the two substituents onto the piperazine core. Each route will be evaluated on its merits and potential drawbacks, considering factors such as reaction selectivity, ease of purification, and the nature of the intermediates.

Route A: Alkylation of Piperazine Followed by Sulfonylation

This synthetic approach prioritizes the N-alkylation of the piperazine ring with the ethyl acetate moiety, followed by the introduction of the 4-bromophenylsulfonyl group.

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Workflow for Route A
Causality Behind Experimental Choices in Route A

The primary challenge in the first step of Route A is achieving selective mono-alkylation of piperazine. Piperazine possesses two secondary amine groups of equal reactivity. The reaction with an alkylating agent like ethyl bromoacetate can lead to a mixture of the desired mono-alkylated product, the di-alkylated by-product, and unreacted piperazine. To favor mono-substitution, a large excess of piperazine is typically employed. This statistical approach ensures that the electrophile (ethyl bromoacetate) is more likely to react with an unreacted piperazine molecule than with the already substituted, and slightly less nucleophilic, product.

The second step, the sulfonylation of Ethyl 2-(piperazin-1-yl)acetate, is generally a high-yielding and clean reaction. The reaction of a secondary amine with a sulfonyl chloride in the presence of a base to neutralize the generated HCl is a robust and well-established transformation.

Experimental Protocol for Route A

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

  • Materials: Piperazine (5 equivalents), Ethyl bromoacetate (1 equivalent), Triethylamine (2.2 equivalents), Dichloromethane (DCM) as solvent.

  • Procedure:

    • To a solution of a large excess of piperazine in dichloromethane, add triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethyl bromoacetate dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

    • The excess piperazine can be removed by acid-base extraction. Wash the organic layer with a dilute acid solution to extract the protonated piperazine and the product.

    • Basify the aqueous layer and extract the product into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-(piperazin-1-yl)acetate (1 equivalent), 4-Bromobenzenesulfonyl chloride (1.05 equivalents), Triethylamine (1.5 equivalents), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve Ethyl 2-(piperazin-1-yl)acetate and triethylamine in dichloromethane.

    • Cool the solution to 0 °C.

    • Add 4-bromobenzenesulfonyl chloride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure final product.

Route B: Sulfonylation of Piperazine Followed by Alkylation

This alternative strategy involves the initial sulfonylation of piperazine, followed by the alkylation of the resulting mono-sulfonylated intermediate.

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}

Workflow for Route B
Causality Behind Experimental Choices in Route B

The key challenge in Route B is the selective mono-sulfonylation of piperazine. Similar to alkylation, di-sulfonylation to form 1,4-bis[(4-bromophenyl)sulfonyl]piperazine is a potential side reaction.[2] Controlling the stoichiometry by the slow addition of the sulfonyl chloride to an excess of piperazine is crucial. The electron-withdrawing nature of the sulfonyl group deactivates the second nitrogen atom of the mono-sulfonylated intermediate, which helps in preventing the second sulfonylation to some extent.

The second step involves the alkylation of 1-((4-bromophenyl)sulfonyl)piperazine. The sulfonamide nitrogen is not nucleophilic, leaving the secondary amine as the reactive site. The nucleophilicity of this amine is reduced due to the electron-withdrawing sulfonyl group, which may necessitate slightly more forcing conditions for the alkylation compared to the alkylation of unsubstituted piperazine. However, this reduced reactivity also significantly lowers the risk of any undesired side reactions.

Experimental Protocol for Route B

Step 1: Synthesis of 1-((4-bromophenyl)sulfonyl)piperazine

  • Materials: Piperazine (3 equivalents), 4-Bromobenzenesulfonyl chloride (1 equivalent), Sodium carbonate (2 equivalents), Tetrahydrofuran (THF)/Water (1:1) as solvent.

  • Procedure:

    • Dissolve piperazine and sodium carbonate in a mixture of THF and water.

    • Cool the mixture to 0 °C.

    • Dissolve 4-bromobenzenesulfonyl chloride in THF and add it dropwise to the piperazine solution over 1-2 hours.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Materials: 1-((4-bromophenyl)sulfonyl)piperazine (1 equivalent), Ethyl bromoacetate (1.1 equivalents), Potassium carbonate (2 equivalents), Acetonitrile (ACN) as solvent.

  • Procedure:

    • To a suspension of 1-((4-bromophenyl)sulfonyl)piperazine and potassium carbonate in acetonitrile, add ethyl bromoacetate.

    • Heat the mixture to reflux (around 80 °C) and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Recrystallize the crude product from a suitable solvent to obtain the pure final product.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Alkylation FirstRoute B: Sulfonylation FirstJustification
Selectivity Control Challenging in Step 1 (mono- vs. di-alkylation). Requires a large excess of piperazine.More manageable in Step 1 due to electronic deactivation of the second nitrogen after mono-sulfonylation.The sulfonyl group's strong electron-withdrawing effect significantly reduces the nucleophilicity of the second nitrogen, hindering di-sulfonylation.
Intermediate Properties Ethyl 2-(piperazin-1-yl)acetate is a relatively polar and basic oil, which can be challenging to purify and handle.1-((4-bromophenyl)sulfonyl)piperazine is a less polar and less basic solid, which is generally easier to purify by recrystallization.The presence of the large, non-polar sulfonyl group and the reduced basicity of the remaining amine make the intermediate in Route B more crystalline and less water-soluble.
Reaction Conditions Step 1 proceeds under mild conditions. Step 2 is a standard, efficient reaction.Step 2 may require heating due to the reduced nucleophilicity of the sulfonated piperazine intermediate.The electron-withdrawing sulfonyl group makes the secondary amine in the intermediate of Route B a weaker nucleophile.
Purification Purification of the oily and basic intermediate in Step 1 can be cumbersome, often requiring column chromatography. Final product purification is straightforward.The solid intermediate in Step 1 is often amenable to recrystallization. Final product purification is also typically straightforward.Crystalline solids are generally easier to purify on a large scale via recrystallization compared to oils which often necessitate chromatography.
Overall Yield (Predicted) Potentially lower due to challenges in controlling selectivity and purification losses in Step 1.Potentially higher due to better selectivity in Step 1 and easier purification of the intermediate.Better control over side reactions and simpler purification protocols generally lead to higher overall yields.
Atom Economy Lower, due to the use of a large excess of piperazine in Step 1.Higher, as a smaller excess of piperazine is likely required in Step 1.The use of a large excess of one reagent that is not incorporated into the final product reduces the atom economy.

Conclusion and Recommendation

Both Route A and Route B represent viable synthetic pathways to this compound.

Route A is conceptually straightforward, with the main drawback being the control of selectivity in the initial alkylation step. This route may be suitable for small-scale synthesis where the use of excess piperazine and chromatographic purification of the intermediate is manageable.

Route B , on the other hand, appears to be the more robust and scalable option. The deactivating effect of the sulfonyl group provides better control over the initial mono-substitution reaction, and the resulting crystalline intermediate simplifies purification. Although the second step might require heating, the overall process is likely to be more efficient and higher-yielding, particularly for larger-scale preparations.

Therefore, for researchers aiming for an efficient, scalable, and reproducible synthesis of the title compound, Route B is the recommended approach . The improved selectivity and the favorable physical properties of the key intermediate are significant advantages that are likely to outweigh the need for heating in the final alkylation step.

References

  • PubChem. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Google Patents.
  • PubChem. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. [Link]

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Head-to-head comparison of the antimicrobial spectrum of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate and known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Antimicrobial Spectrum of Novel Piperazine Derivatives: A Head-to-Head Comparison

Authored by: A Senior Application Scientist

In the global effort to combat antimicrobial resistance, the discovery and characterization of novel chemical entities are paramount. This guide provides a comprehensive framework for determining the antimicrobial spectrum of a novel investigational compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate , hereafter referred to as Compound EBSA , using established laboratory methodologies. We will outline the rationale for experimental design, provide detailed protocols for susceptibility testing, and compare the hypothetical performance of Compound EBSA against a panel of clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new antimicrobial agents.

Introduction: The Rationale for Spectrum Analysis

The clinical utility of an antibiotic is defined by its spectrum of activity—the range of microbial species it can inhibit or kill. A narrow-spectrum agent targets a limited group of pathogens (e.g., only Gram-positive bacteria), which can be advantageous for minimizing disruption to the host's microbiome. Conversely, a broad-spectrum agent is active against a wide range of microbes, making it suitable for empirical therapy when the causative agent is unknown.

The core objective of this guide is to establish a robust, reproducible workflow for characterizing a novel compound's antimicrobial profile. We will use Compound EBSA, a piperazine derivative, as our investigational molecule. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, and sulfonylpiperazine derivatives have shown promise in various therapeutic areas, including as antimicrobial agents. Our goal is to determine where Compound EBSA fits within the existing landscape of antimicrobial agents.

To achieve this, we will compare its activity against a carefully selected panel of standard antibiotics and microbial strains, following guidelines established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Design: Selecting Comparators and Microorganisms

The selection of appropriate comparators and test organisms is critical for a meaningful head-to-head comparison. The choices must be guided by clinical relevance and the need to probe for activity across a diverse range of potential pathogens.

Comparator Antibiotics

The chosen antibiotics provide benchmark data and represent different mechanisms of action and established spectra:

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum, primarily targeting Gram-positive bacteria by inhibiting cell wall synthesis.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, effective against both Gram-positive and Gram-negative bacteria.

  • Meropenem: A carbapenem, one of the broadest-spectrum β-lactam antibiotics available, inhibiting bacterial cell wall synthesis. It is often reserved for treating multidrug-resistant (MDR) infections.

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Microbial Test Panel

The selected panel includes representative species of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to comprehensively map the antimicrobial spectrum.

  • Staphylococcus aureus (ATCC 29213): A leading cause of skin, soft tissue, and bloodstream infections. Represents Gram-positive cocci.

  • Enterococcus faecalis (ATCC 29212): A Gram-positive coccus known for its intrinsic and acquired resistance to many antibiotics.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative rod, commonly causing urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative rod notorious for its high level of intrinsic antibiotic resistance and its role in hospital-acquired infections.

  • Candida albicans (ATCC 90028): A diploid fungus (a form of yeast) and a causal agent of opportunistic oral and genital infections in humans.

This workflow provides a clear path from initial compound preparation to a comprehensive understanding of its antimicrobial profile.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Interpretation A Synthesize & Purify Compound EBSA B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B E Perform Broth Microdilution Assay (Determine MIC) B->E F Perform Disk Diffusion Assay (Determine Zone of Inhibition) B->F C Select & Prepare Comparator Antibiotics C->E C->F D Standardize Microbial Inoculum (0.5 McFarland Standard) D->E D->F G Incubate Plates (24h for bacteria, 48h for fungi) E->G F->G H Read & Record Results (MIC values, Zone Diameters) G->H I Compare Data vs. Comparators H->I J Determine Antimicrobial Spectrum (Broad, Narrow, Bacteriostatic, etc.) I->J

Caption: Experimental workflow for antimicrobial spectrum determination.

Core Methodologies: Generating Verifiable Data

To ensure data integrity and reproducibility, we will employ two gold-standard antimicrobial susceptibility testing (AST) methods: Broth Microdilution for quantitative analysis and Disk Diffusion for qualitative confirmation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Plates: Aseptically dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. For C. albicans, use RPMI-1640 medium.

  • Compound Dilution:

    • Add 100 µL of the Compound EBSA stock solution (prepared at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C. Incubate bacteria for 18-24 hours and C. albicans for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density at 600 nm.

Agar Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial activity and is widely used in clinical laboratories for its simplicity and speed.

Protocol:

  • Plate Preparation: Using a sterile cotton swab, uniformly streak the standardized 0.5 McFarland inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known amount of Compound EBSA and the comparator antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Measure the diameter (in mm) of the zone of inhibition—the clear area around the disk where microbial growth is prevented. The size of the zone correlates with the susceptibility of the organism to the agent.

Head-to-Head Comparison: Data Interpretation

The following tables present a hypothetical but plausible dataset for Compound EBSA, juxtaposed with established MIC ranges and zone diameter breakpoints for the comparator antibiotics. This allows for a direct comparison of its potential spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
MicroorganismCompound EBSA (Hypothetical)VancomycinCiprofloxacinMeropenemFluconazole
S. aureus 4 0.5 - 20.25 - 10.12 - 0.5N/A
E. faecalis 8 1 - 41 - 41 - 8N/A
E. coli >128 >32≤0.25≤0.25N/A
P. aeruginosa >128 >32≤0.5≤1N/A
C. albicans >128 N/AN/AN/A0.25 - 2

Interpretation: Based on this hypothetical data, Compound EBSA demonstrates selective activity against Gram-positive bacteria (S. aureus and E. faecalis) with MIC values in the low single digits. Its lack of activity against E. coli and P. aeruginosa (MIC >128 µg/mL) suggests it has a narrow spectrum , specifically targeting Gram-positive organisms. It shows no antifungal activity. Its potency against S. aureus is moderate, being less potent than the comparators, but it shows promising activity against E. faecalis.

Table 2: Disk Diffusion Zone Diameter Data (mm)
MicroorganismCompound EBSA (Hypothetical)Vancomycin (30 µg)Ciprofloxacin (5 µg)Meropenem (10 µg)
S. aureus 18 ≥15≥21≥23
E. faecalis 16 N/A≥16≥16
E. coli 6 N/A≥21≥23
P. aeruginosa 6 N/A*≥21≥19

*Disk diffusion is not the recommended method for these organism-drug combinations according to CLSI.

Interpretation: The zone diameter results corroborate the MIC data. Compound EBSA produces significant zones of inhibition for the Gram-positive strains, falling within the "susceptible" range based on typical breakpoints. The minimal zone (6 mm, the disk diameter) for the Gram-negative strains indicates clear resistance.

This diagram illustrates the chemical structure of the investigational compound, this compound.

Caption: Structure of Compound EBSA.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial antimicrobial characterization of a novel chemical entity, Compound EBSA. The described methodologies, grounded in CLSI standards, provide a clear and reliable path to generating head-to-head comparative data.

Our hypothetical results position Compound EBSA as a narrow-spectrum agent with selective activity against Gram-positive bacteria. This profile is valuable, as such agents can reduce the risk of collateral damage to the patient's microbiome and may be less likely to drive resistance in Gram-negative populations.

The next logical steps in the preclinical development of Compound EBSA would include:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Time-Kill Kinetic Assays: To understand the concentration-dependent killing rate.

  • Mechanism of Action (MOA) Studies: To identify the compound's cellular target.

  • Testing against Resistant Strains: Evaluating activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) is critical.

By following this structured, evidence-based approach, researchers can efficiently and accurately characterize novel antimicrobial candidates, paving the way for the development of the next generation of antibiotics.

References

  • Title: The significance of piperazine scaffold in drug design and discovery. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Sulfonamides: A new shine on an old class of pharmaceuticals. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: CLSI M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Source: Infectious Diseases and Therapy URL: [Link]

  • Title: EUCAST Reading Guide for Broth Microdilution. Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Source: Clinical and Laboratory Standards Institute URL: [Link]

Validating Target Engagement of Novel Therapeutics: A Comparative Guide Featuring Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate and CETSA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for validating target engagement, centered on the Cellular Thermal Shift Assay (CETSA). To illustrate these principles, we will use the novel compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, as a case study. While the specific targets of this compound are under active investigation, its piperazine sulfonylamide scaffold is common in molecules targeting a range of intracellular proteins. For the purpose of this guide, we will hypothesize a scenario where a specific kinase, "Kinase X," has been identified as a putative target.

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming clinical trials, it is paramount to establish a clear link between a compound's binding to its target and the observed physiological effects. Failure to do so can lead to late-stage drug development failures due to a lack of efficacy or unforeseen off-target effects.[1][2] Target engagement assays provide this critical evidence, confirming that the drug reaches and interacts with its intended target in a relevant biological context.[3]

The Principle of Thermal Stabilization: The Foundation of CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions in intact cells and tissues.[4][5] The technique is predicated on the principle of ligand-induced thermal stabilization of proteins.[6][7] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[5][8] CETSA measures this change in thermal stability by subjecting cell lysates or intact cells to a temperature gradient. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.[8] This thermal shift is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[4][5]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cell_culture Intact Cells in Culture treatment Incubate with This compound or Vehicle (DMSO) cell_culture->treatment heat_treatment Aliquot and Heat Samples at Different Temperatures treatment->heat_treatment lysis Cell Lysis (e.g., Freeze-Thaw) heat_treatment->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot for 'Kinase X' sds_page->western_blot quantification Quantification of Soluble 'Kinase X' western_blot->quantification melting_curve Generate Melting Curves and Determine Tm Shift quantification->melting_curve result Increased Thermal Stability of 'Kinase X' with Compound melting_curve->result Evidence of Target Engagement

Figure 1. A generalized workflow of a Western blot-based Cellular Thermal Shift Assay (CETSA).

A Step-by-Step Protocol for CETSA: The "Kinase X" Case Study

Here, we outline a detailed protocol for validating the engagement of this compound with its hypothetical target, "Kinase X," in a human cell line.

Materials:

  • Human cell line expressing "Kinase X" (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for "Kinase X"

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel imaging system

Experimental Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Harvesting and Aliquoting:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes.

    • Include an unheated control sample (room temperature).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Alternatively, use a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody against "Kinase X."

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for "Kinase X" at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the relative amount of soluble "Kinase X" as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Comparative Analysis: CETSA vs. Alternative Target Engagement Methods

While CETSA offers a physiologically relevant approach, it is essential to consider other techniques, each with its own advantages and limitations.[9][10] The choice of method often depends on the specific research question, the nature of the target protein, and available resources.

MethodPrincipleKey AdvantagesKey Limitations
CETSA Ligand binding alters the thermal stability of the target protein.[5]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][9]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for Western blot-based detection.[9]
NanoBRET™ Target Engagement Assay Measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein; potential for steric hindrance from the tags.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[10]Label-free, does not rely on thermal stability changes.[10]Requires careful optimization of protease digestion; may not be suitable for all proteins.[10]
Isothermal Dose-Response Fingerprinting (ITDRF) A variation of CETSA where a fixed temperature is used, and the compound concentration is varied to determine potency.[8][11]Provides quantitative information on compound potency (EC50).[8]Requires prior knowledge of the target's melting temperature.
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized ligand to pull down its binding partners from a cell lysate for identification by mass spectrometry.Can identify unknown targets (target deconvolution).Risk of identifying non-specific binders; may miss transient or weak interactions.
Logical Relationships in Target Validation Methodologies

Target_Validation_Methods cluster_label_free Label-Free Methods cluster_labeled Labeled Methods cluster_cellular_context Cellular Context CETSA CETSA (Thermal Stability) Intact_Cells Intact Cells CETSA->Intact_Cells Applicable in Cell_Lysate Cell Lysate CETSA->Cell_Lysate Applicable in ITDRF ITDRF CETSA->ITDRF Variant for Potency DARTS DARTS (Protease Stability) DARTS->Cell_Lysate Typically in AP_MS AP-MS (Affinity Purification) AP_MS->Cell_Lysate Requires NanoBRET NanoBRET (Energy Transfer) NanoBRET->Intact_Cells Primarily in

Figure 2. A diagram illustrating the relationships between different target validation methods based on their principles and the biological context in which they are applied.

Conclusion and Future Perspectives

Validating the target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming direct binding to a putative target such as "Kinase X" within the native cellular environment.[2][5] While CETSA is a powerful tool, a comprehensive validation strategy should consider orthogonal approaches like NanoBRET or DARTS to build a more complete and confident picture of the compound's mechanism of action. As CETSA technology continues to evolve with high-throughput formats and mass spectrometry-based readouts, its role in streamlining the drug discovery pipeline is set to expand, enabling more rapid and accurate identification of promising therapeutic candidates.[6][12]

References

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 18, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved January 18, 2026, from [Link]

  • Seashore-Ludlow, B., & Lundbäck, T. (2016). Early Perspective: Microplate Applications of the Cellular Thermal Shift Assay (CETSA). Journal of Biomolecular Screening, 21(10), 1019–1033. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(13), e4078. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules, 28(8), 3535. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Journal of the American Chemical Society, 144(18), 8086–8096. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology, 13, 911927. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2019). Platelets, 30(6), 793–801. [Link]

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Comparative study of the metabolic stability of ethyl ester vs. other ester derivatives of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Metabolic Stability of Ester Prodrugs: A Guide for Piperazine Scaffolds

This guide provides a comprehensive comparison of the metabolic stability of various alkyl ester derivatives of piperazine-containing compounds. It is intended for researchers, scientists, and drug development professionals seeking to modulate pharmacokinetic properties through prodrug strategies. We will delve into the enzymatic basis of ester hydrolysis, provide a detailed experimental protocol for in vitro assessment, and interpret data to inform rational drug design.

Introduction: The Strategic Use of Ester Prodrugs for Piperazine Compounds

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] However, parent compounds containing carboxylic acid moieties often face challenges with poor membrane permeability and limited oral bioavailability. An established strategy to overcome these hurdles is the formation of ester prodrugs, which mask the polar carboxylic acid group, enhancing lipophilicity and facilitating absorption.[3][4]

Upon absorption, these prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active parent drug into circulation.[5][6] The rate of this hydrolysis is a critical parameter, directly influencing the pharmacokinetic profile (Cmax, t½, AUC) of the active compound. A prodrug that is too stable may result in incomplete conversion and reduced efficacy, while one that is too labile might be prematurely cleaved before reaching systemic circulation.

This guide focuses on comparing the metabolic stability of a series of alkyl esters (methyl, ethyl, n-propyl, isopropyl, tert-butyl) of a model piperazine carboxylic acid. The objective is to understand how the structure of the ester's alcohol moiety influences its susceptibility to enzymatic hydrolysis, providing a framework for selecting the optimal ester derivative to achieve a desired pharmacokinetic profile.

Scientific Background: The Central Role of Carboxylesterases

The primary enzymes responsible for the hydrolysis of most ester prodrugs are carboxylesterases (CES).[7] These are serine hydrolases found in high concentrations in tissues critical for drug metabolism and disposition, such as the liver, plasma, and intestine.[8][9] In humans, two major isoforms, hCE1 and hCE2, are responsible for the metabolism of a wide array of ester-containing drugs.[6][10]

The rate of hydrolysis is governed by the substrate specificity of these enzymes, which is influenced by the steric and electronic properties of the prodrug molecule. Specifically, the size and branching of the alcohol group on the ester can significantly impact how well the molecule fits into the enzyme's active site.[11]

  • Steric Hindrance: Bulkier alkyl groups, particularly those with branching near the ester bond (e.g., isopropyl and tert-butyl), can sterically hinder the approach of the catalytic serine residue in the esterase active site.[12] This generally leads to a slower rate of hydrolysis and increased metabolic stability.

  • Alkyl Chain Length: For linear alkyl esters (methyl, ethyl, n-propyl), the relationship between chain length and hydrolysis rate can be more complex. While some studies show stability decreasing with increased chain length for certain scaffolds, the specific interactions within the enzyme's binding pocket are the ultimate determinant.[13]

Understanding these structure-activity relationships is key to designing ester prodrugs with tunable cleavage rates.

Experimental Design & Rationale

To empirically compare the stability of different ester derivatives, a robust in vitro assay is required. The most common and effective method is an incubation with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including carboxylesterases.[14][15]

Rationale for Method Selection:
  • Test System: Human liver microsomes are selected as they are a primary site of metabolism for many drugs and contain a rich complement of CES enzymes.[16] They are also a cost-effective and high-throughput option compared to intact hepatocytes.[14]

  • Test Compounds: A model piperazine carboxylic acid is derivatized into five esters: methyl, ethyl, n-propyl, isopropyl, and tert-butyl. This series allows for a systematic evaluation of both linear chain length and steric bulk.

  • Analytical Method: The disappearance of the parent ester prodrug over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for its high sensitivity, selectivity, and speed in quantifying small molecules within complex biological matrices.[17][18]

  • Controls: The experimental design must include controls to ensure the validity of the results. A "-NADPH" control (incubations without the essential cofactor for cytochrome P450 enzymes) helps confirm that degradation is primarily due to hydrolytic enzymes like esterases and not oxidative metabolism.[19] A known stable and a known labile compound should also be run to validate the activity of the microsomal batch.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compounds (5 Ester Derivatives) Incubate Incubate HLM, Buffer, & Test Compound Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Processing LCMS->Data t_half Calculate t½ Data->t_half CL_int Calculate CLint Data->CL_int

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the metabolic stability of the piperazine ester derivatives in human liver microsomes.

Materials:

  • Test Compounds (Methyl, Ethyl, n-Propyl, Isopropyl, Tert-butyl esters), 10 mM in DMSO

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC-grade

  • Internal Standard (IS) in ACN (a structurally similar, stable compound)

  • Purified Water

  • 96-well incubation and collection plates

  • Thermomixer or shaking water bath set to 37°C

Procedure:

  • Prepare Master Mix:

    • Thaw HLM on ice.

    • For each 1 mL of master mix, combine 975 µL of 0.1 M Phosphate Buffer and 25 µL of 20 mg/mL HLM stock. This yields a final HLM protein concentration of 0.5 mg/mL in the incubation.

    • Vortex gently and pre-warm the master mix at 37°C for 5-10 minutes.

  • Prepare Incubation Plate:

    • Add 198 µL of the pre-warmed master mix to the required wells of a 96-well plate.

    • Prepare a control set of wells containing 198 µL of buffer without HLM to test for chemical stability.

  • Initiate the Reaction:

    • Start the reaction by adding 2 µL of the 10 mM test compound stock solution to the wells containing the master mix. This results in a final substrate concentration of 100 µM and a final DMSO concentration of 1%.

    • Mix thoroughly by pipetting. The time of addition is t=0.

  • Sampling:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a new 96-well collection plate.

    • Each well in the collection plate should be pre-loaded with 100 µL of ice-cold ACN containing the internal standard to immediately terminate the reaction and precipitate the protein.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples via a validated LC-MS/MS method.[20][21] Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard at each time point.

Data Analysis and Results

The data from the LC-MS/MS analysis is used to calculate two key parameters of metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • Calculate CLint, which represents the rate of metabolism independent of blood flow, using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation)

Comparative Results:

The following table presents hypothetical but representative data for our series of piperazine ester derivatives, demonstrating the expected trend based on chemical principles.

Compound IDEster DerivativeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Pz-COOMeMethyl12.5110.9
Pz-COOEt Ethyl 20.8 66.6
Pz-COOPrn-Propyl25.155.2
Pz-COOiPrIsopropyl68.720.2
Pz-COOtButert-Butyl>120 (Stable)<5.8

Interpretation and Discussion

The results clearly demonstrate a structure-stability relationship among the ester derivatives.

  • Linear Esters (Methyl, Ethyl, n-Propyl): The stability increases with the length of the alkyl chain (Methyl < Ethyl < n-Propyl). The methyl ester is the most labile, showing the shortest half-life and highest intrinsic clearance. The ethyl ester displays intermediate stability, which is often a desirable starting point for balancing absorption and systemic exposure.[13]

  • Branched Esters (Isopropyl, tert-Butyl): A dramatic increase in metabolic stability is observed with branched alkyl groups. The isopropyl ester is significantly more stable than its linear n-propyl isomer, and the tert-butyl ester is almost completely resistant to hydrolysis under these conditions. This is a classic example of steric hindrance, where the bulky groups prevent the enzyme from accessing the ester carbonyl for hydrolysis.[11][12]

This differential stability provides a powerful tool for medicinal chemists.

  • For rapid conversion to the active drug (e.g., for acute conditions), a more labile ester like methyl or ethyl might be chosen.

  • To achieve prolonged drug exposure and potentially reduce dosing frequency, a more stable, sterically hindered ester like isopropyl could be advantageous.

  • The highly stable tert-butyl ester might be suitable for targeted delivery applications where cleavage is desired only under specific enzymatic conditions not present in the liver.

The enzymatic hydrolysis process is visualized in the diagram below.

G cluster_steric Steric Hindrance Prodrug Piperazine-COO-R Ester Prodrug (Lipophilic) Transition Enzyme-Substrate Complex Prodrug->Transition Binds to Active Site Enzyme Carboxylesterase (CES) Enzyme->Transition Transition->Enzyme Releases Products Piperazine-COO- Active Drug (Hydrophilic) R-OH Alcohol Transition->Products H₂O Hydrolysis Steric Bulky 'R' group (e.g., t-Butyl) slows or blocks binding

Caption: Enzymatic conversion of an ester prodrug.

Conclusion

The metabolic stability of piperazine ester prodrugs is highly dependent on the structure of the ester moiety. By systematically modifying the alkyl group, drug developers can precisely control the rate of enzymatic hydrolysis. This guide demonstrates that stability generally increases with both linear alkyl chain length and, more dramatically, with steric bulk from branching. The ethyl ester often represents a balanced choice, while more hindered esters like isopropyl and tert-butyl offer avenues to significantly extend the metabolic half-life. The in vitro human liver microsomal stability assay is an essential, reliable, and high-throughput tool for generating this critical data, enabling the rational design of prodrugs with optimized pharmacokinetic profiles tailored to the desired therapeutic outcome.

References

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20659–20667. Available from: [Link]

  • Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100389. Available from: [Link]

  • Jadhav, S. B., & Pande, N. A. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Chemistry & Biodiversity, 20(9), e202300735. Available from: [Link]

  • Pinto, M., Almeida, M. J., Silvestre, S., & Moreira, V. M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Pharmaceuticals, 15(2), 221. Available from: [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Meibohm, B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210–222. Available from: [Link]

  • Sekar, V., & Ganesan, K. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Metabolites, 13(4), 534. Available from: [Link]

  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica, 86(2), 21. Available from: [Link]

  • Dal Piaz, V., & Ciciani, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6757. Available from: [Link]

  • Hyatt, J. L., & Tsurkan, L. G. (2018). Ester Bonds in Prodrugs. ACS Chemical Biology, 13(9), 2347–2348. Available from: [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Meibohm, B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. Available from: [Link]

  • Obach, R. S. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (pp. 147–163). Humana Press. Available from: [Link]

  • Xu, J., Zhang, T., & Wang, J. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(11), 937–952. Available from: [Link]

  • Kumar, A., Singh, S., Sharma, S., & Singh, N. (2022). Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. Journal of Drug Delivery Science and Technology, 75, 103681. Available from: [Link]

  • AOCS. (2019). Alkyl Esters Other than Methyl. AOCS Lipid Library. Available from: [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20659-20667. Available from: [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179–192. Available from: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available from: [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. Available from: [Link]

  • Boyd, S. J., et al. (2023). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Central Science. Available from: [Link]

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A Guide to Ensuring Reproducible Biological Activity of Novel Compounds: A Case Study of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising preclinical discovery to a clinically effective therapeutic is fraught with challenges, with a significant failure rate often attributed to a lack of reproducibility.[1] This guide provides a comprehensive framework for assessing and ensuring the reproducibility of the biological activity of novel chemical entities, using Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, which we will refer to as "Compound X," as a case study. While specific biological data for Compound X is not extensively published, we will explore its synthesis and a plausible biological activity to illustrate the critical principles of inter-laboratory reproducibility.

The Critical Importance of Chemical Synthesis and Characterization in Reproducibility

The biological activity of a compound is intrinsically linked to its chemical identity and purity. Even minor variations in the synthetic protocol can lead to different impurity profiles, which in turn can significantly impact biological assay results. Therefore, a well-defined and reproducible synthetic route, coupled with rigorous analytical characterization, is the first and most crucial step in ensuring the reproducibility of biological data.

A Plausible Synthetic Route for Compound X

A common and reliable method for the synthesis of N-substituted piperazine derivatives involves the N-alkylation of a piperazine core. The following hypothetical protocol outlines a plausible synthesis for Compound X.

Step-by-step Synthesis Protocol:

  • Starting Materials: 1-(4-Bromophenyl)piperazine and ethyl 2-bromoacetate.

  • Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for example, potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Slowly add ethyl 2-bromoacetate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 60°C, for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound (Compound X).

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the secondary amine of the piperazine, facilitating its nucleophilic attack on the ethyl 2-bromoacetate. It is also easily removed by filtration.

  • Temperature: Moderate heating increases the reaction rate without promoting significant side reactions or decomposition of the product.

  • Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring a high purity of the final compound.

The Imperative of Rigorous Analytical Characterization

To ensure that each batch of Compound X is identical and that any observed biological activity is attributable to the compound itself, comprehensive characterization is mandatory. The Royal Society of Chemistry provides guidelines on the reporting of experimental data, which underscores the importance of this step.[2]

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally considered acceptable for in vitro biological assays.

  • Elemental Analysis: To confirm the elemental composition of the compound.

The following diagram illustrates the workflow for the synthesis and quality control of Compound X.

Synthesis_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_final Final Product start Starting Materials: 1-(4-Bromophenyl)piperazine Ethyl 2-bromoacetate reaction N-Alkylation Reaction (Acetonitrile, K2CO3, 60°C) start->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (Structure Verification) purification->nmr ms Mass Spectrometry (Identity Confirmation) nmr->ms hplc HPLC (Purity Assessment >95%) ms->hplc elemental Elemental Analysis (Compositional Verification) hplc->elemental final_product Pure Compound X (For Biological Assays) elemental->final_product

Caption: Workflow for the synthesis and quality control of Compound X.

Assessing the Biological Activity of Compound X: A Hypothetical Kinase Inhibition Assay

Given the prevalence of the piperazine scaffold in kinase inhibitors, we will hypothesize that Compound X is an inhibitor of a fictional serine/threonine kinase, "Kinase Y," which is implicated in a pro-inflammatory signaling pathway.

The "Kinase Y" Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway involving Kinase Y.

Signaling_Pathway receptor Cytokine Receptor adaptor Adaptor Protein receptor->adaptor Cytokine Binding kinase_y Kinase Y adaptor->kinase_y Activation substrate Substrate Protein kinase_y->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Hypothetical signaling pathway of Kinase Y.

Standardized Protocol for Kinase Y Inhibition Assay

To ensure reproducibility, a detailed and standardized assay protocol is essential. The following is a hypothetical luminescence-based kinase assay protocol to determine the IC50 value of Compound X against Kinase Y.

Step-by-step Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO.

    • Prepare a serial dilution of Compound X in assay buffer.

    • Prepare a solution of recombinant human Kinase Y enzyme in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Assay Plate Setup:

    • Add the serially diluted Compound X to the wells of a 384-well white opaque plate.

    • Include positive controls (a known Kinase Y inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the Kinase Y enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound X relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices and Sources of Variability:

  • Reagent Quality: The source and purity of the recombinant enzyme, substrate, and ATP can significantly affect the assay outcome.

  • Compound Handling: The solubility and stability of the test compound in the assay buffer are critical.

  • Incubation Times and Temperatures: Precise control of incubation times and temperatures is crucial for consistent results.

  • Instrumentation: The type of plate reader and its settings can influence the measured signal.

  • Cell-based vs. Biochemical Assays: While this is a biochemical assay, if a cell-based assay were used, factors like cell line passage number, cell density, and serum batch would introduce further variability.[3]

Inter-Laboratory Reproducibility Study: A Hypothetical Comparison

To assess the reproducibility of the biological activity of Compound X, a hypothetical inter-laboratory study was conducted in five different laboratories. Each laboratory followed the standardized synthesis and assay protocols. The results are summarized in the table below, alongside a well-characterized alternative compound, "Alternative Z," a known Kinase Y inhibitor.

LaboratoryCompound X IC50 (nM)Alternative Z IC50 (nM)
Lab 112552
Lab 215055
Lab 311048
Lab 425051
Lab 513558
Mean 154 52.8
Std. Dev. 54.6 3.8
%RSD 35.5% 7.2%

Analysis of Hypothetical Data:

The data for the well-characterized "Alternative Z" shows good reproducibility across the five laboratories, with a low relative standard deviation (%RSD) of 7.2%. This indicates that the assay protocol itself is robust. In contrast, the results for Compound X show significantly higher variability, with a %RSD of 35.5%. The result from Lab 4 is a notable outlier.

Potential Sources of Discrepancy for Compound X:

  • Chemical Synthesis: Despite a standardized protocol, minor variations in reaction conditions or purification techniques in Lab 4 could have resulted in a batch of Compound X with a different purity or impurity profile. It is a known challenge that even established synthetic methods can sometimes fail or give variable results.[4]

  • Compound Handling: Issues with the solubility or stability of Compound X in the specific assay buffer used in Lab 4 could have led to an inaccurate determination of its potency.

  • Technical Execution: Subtle differences in pipetting techniques, incubation times, or plate reader calibration in Lab 4 could have contributed to the outlier result.

Troubleshooting and Ensuring Reproducibility:

  • Centralized Compound Distribution: For multi-site studies, synthesizing a single, large, well-characterized batch of the compound and distributing it to all participating laboratories can eliminate variability in the chemical entity.

  • Detailed Protocol Sharing and Training: Sharing highly detailed protocols and even providing video demonstrations of critical steps can help minimize technical variations between labs.

  • Inclusion of Robust Controls: The consistent results for "Alternative Z" highlight the importance of including a well-characterized positive control in every assay plate to monitor assay performance.

  • Open Data and Methods: Promoting a culture of transparency where all raw data and detailed methodologies are shared allows for easier identification and resolution of discrepancies.[1]

Conclusion and Recommendations

The reproducibility of biological activity is a cornerstone of credible drug discovery. This guide, using the hypothetical case of Compound X, underscores that ensuring reproducibility is a multi-faceted challenge that begins with the chemical synthesis and extends through every step of the biological assay.

Key Recommendations for Researchers:

  • Invest in Robust Chemical Synthesis and Characterization: Do not underestimate the importance of a well-defined synthetic route and rigorous analytical characterization. The purity and identity of your compound are paramount.

  • Develop and Adhere to Standardized Protocols: Create detailed, step-by-step protocols for all biological assays and ensure that all laboratory personnel are thoroughly trained.

  • Embrace a Culture of Openness and Collaboration: Share detailed methods and data with collaborators to facilitate troubleshooting and ensure consistency.

  • Utilize Appropriate Controls: Always include positive and negative controls in your assays to monitor their performance and validate your results.

By diligently addressing these factors, the scientific community can enhance the reliability of preclinical research and increase the likelihood of translating promising discoveries into effective therapies.

References

  • Errington, T. (2024). Enhancing Reproducibility in Drug Development Research. Center for Open Science (COS). [Link]

  • Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. Responsible management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, grounded in established safety principles for halogenated organic compounds.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from its structural components: a brominated aromatic ring, a sulfonyl group, a piperazine core, and an ethyl acetate moiety.

Based on these features, the compound is classified as a halogenated organic compound .[1][2] This is the single most critical factor determining its disposal pathway. Data from structurally similar chemicals indicate several potential hazards.

Table 1: Inferred Hazard Profile

Hazard Category Description Precautionary Statement Supporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P262: Do not get in eyes, on skin, or on clothing. [3][4][5]
Skin Irritation Causes skin irritation. P280: Wear protective gloves/protective clothing. [3][6]
Eye Irritation Causes serious eye irritation. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4][6]
Respiratory Irritation May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area. [3][6]

| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | Store away from incompatible materials. |[7][8] |

The Core Principle: Segregation of Halogenated Waste

The presence of bromine in this compound mandates its classification as halogenated organic waste .[1][9] This is a crucial distinction for several reasons:

  • Disposal Method: Halogenated solvents and waste are typically disposed of via high-temperature incineration. This process requires specialized equipment to scrub acidic and toxic gases (like hydrogen bromide) that are formed during combustion.

  • Environmental Impact: Improper disposal can lead to the release of persistent and toxic compounds into the environment.

  • Cost: The disposal of halogenated waste is significantly more expensive—often two to three times higher—than that of non-halogenated waste due to the required specialized treatment.[10][11]

Therefore, the cornerstone of this protocol is the strict segregation of this compound and any materials contaminated with it from all other waste streams, especially non-halogenated organic waste.[2][11]

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing this compound is handled safely and in accordance with standard laboratory practice.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:

  • Chemical-resistant gloves (e.g., Nitrile).

  • Safety goggles or a face shield.[2]

  • A laboratory coat .[2] All waste transfer operations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][10]

Step 2: Identify and Segregate the Waste Stream Properly identify all waste containing the target compound. This includes:

  • Residual solid compound.

  • Solutions containing the compound.

  • Contaminated items such as pipette tips, vials, and absorbent materials used for spills.

This waste must be collected in a container designated exclusively for halogenated organic waste .[1][9] Do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), aqueous waste, or solid non-hazardous waste.[10][12]

Step 3: Use a Designated Waste Container

  • Container Type: Use a dedicated, leak-proof container with a secure, screw-top cap.[9][11] The container must be chemically compatible with the waste. High-density polyethylene (HDPE) carboys are commonly used.

  • Fill Level: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[2]

Step 4: Accurate and Clear Labeling Proper labeling is a regulatory requirement and is critical for safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[9][10] The label must include:

  • The words "Hazardous Waste" .[2][12]

  • The full chemical name: "Waste this compound" . Do not use abbreviations.[9]

  • An indication that it is "Halogenated Organic Waste" .

  • A list of all chemical constituents and their approximate percentages.[12]

  • The associated hazards (e.g., "Toxic," "Irritant").[2]

  • The name of the principal investigator and the laboratory location.

Step 5: Safe Accumulation and Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2][10]

  • The storage area should be well-ventilated.

  • Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[2][10]

  • Keep the container closed at all times except when actively adding waste.[9][12]

Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.[13] Complete all required waste disposal forms and manifests as per your institution's and local regulations.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Disposal Protocol A Identify Waste: This compound B Assess Hazards: - Halogenated Organic - Toxic / Irritant A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select HALOGENATED Organic Waste Container C->D Begin Disposal E Transfer Waste in Fume Hood (Fill <80%) D->E F Securely Cap & Label Container 'Hazardous Waste - Halogenated' E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup & Complete Paperwork G->H I Prohibited: - NO Drain Disposal - NO Trash Disposal - NO Evaporation

Caption: Disposal workflow for halogenated organic compounds.

Decontamination and Spill Management

  • Labware Decontamination: Reusable labware contaminated with the compound should be rinsed with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone). This rinseate must be collected and disposed of as halogenated organic waste , as even small amounts of halogens will contaminate the entire waste stream.[11]

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully collect the contaminated absorbent material, place it in a sealed, labeled bag or container, and dispose of it as halogenated hazardous waste.[10]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the sink or drain.[2][14]

  • DO NOT dispose of the compound or contaminated materials in the regular laboratory trash.[2]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[2]

  • DO NOT mix this waste with incompatible chemicals, such as strong acids, bases, or oxidizers.[12]

By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of professional responsibility and environmental stewardship.

References

  • Hazardous Waste Segregation . (n.d.). University of California, Riverside, Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). University of Illinois Urbana-Champaign, Braun Research Group. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University, Environmental Health and Radiation Safety. Retrieved from [Link]

  • Organic Solvent Waste Disposal . (n.d.). The University of British Columbia, Safety & Risk Services. Retrieved from [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate . (n.d.). SynZeal. Retrieved from [Link]

  • Ethyl 2-(4-bromophenyl)acetate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate . (2016). Mass.gov. Retrieved from [Link]

  • Chemical Compatibility Chart . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . (n.d.). University of Maryland, Environmental Safety, Sustainability & Risk. Retrieved from [Link]

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Personal protective equipment for handling Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

As a novel compound at the forefront of research, this compound (CAS No. 1022353-79-2) presents both significant opportunities for scientific advancement and a critical need for rigorous safety protocols.[1][2] This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this sulfonylpiperazine derivative. By understanding the chemical nature of this compound and adhering to the following procedures, you can mitigate risks and ensure a secure laboratory environment.

I. Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough hazard assessment can be conducted by examining its structural components: a brominated aromatic ring, a sulfonylpiperazine core, and an ethyl acetate group.

  • Bromo-aromatic Compounds: The presence of a bromine atom on the phenyl ring classifies this as a halogenated organic compound.[3][4] Such compounds can present risks of skin and eye irritation, and may be harmful if ingested or inhaled.[5][6]

  • Piperazine Derivatives: Piperazine itself is known to cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[7] While the derivatives in this compound modify its properties, a cautious approach is warranted.

  • Sulfonylamides: This functional group is common in pharmaceuticals and is generally stable, but the overall reactivity of the molecule should be considered.[8][9][10]

Based on these structural alerts, a conservative approach to personal protective equipment (PPE) and handling is essential. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory for handling this compound to prevent accidental exposure.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.[11][12]Protects eyes from splashes and potential vapors.[13]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[11] Double gloving may be prudent for extended handling.Prevents direct skin contact and absorption.[13] Disposable nitrile gloves provide protection for incidental contact and should be changed immediately upon contamination.[12]
Body Protection A laboratory coat is required. A chemical-resistant apron should be worn over the lab coat for larger quantities.[11]Protects personal clothing and underlying skin from contamination.[13]
Respiratory Protection Use in a well-ventilated chemical fume hood is the primary engineering control.[11][13] A NIOSH-approved respirator may be necessary for handling large quantities or if dusts/aerosols are generated.[14]Minimizes the risk of inhaling potentially harmful aerosols or vapors.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards & Review SOPs Inspect_PPE Inspect PPE for Integrity Assess_Hazards->Inspect_PPE Don_Coat 1. Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Safety Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Nitrile/Neoprene) Don_Goggles->Don_Gloves Fume_Hood Work in Chemical Fume Hood Don_Gloves->Fume_Hood Doff_Gloves 1. Doff Gloves Fume_Hood->Doff_Gloves Wash_Hands 2. Wash Hands Doff_Gloves->Wash_Hands Doff_Goggles 3. Doff Goggles Wash_Hands->Doff_Goggles Doff_Coat 4. Doff Lab Coat Doff_Goggles->Doff_Coat Store_PPE Store Reusable PPE Properly Doff_Coat->Store_PPE

III. Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

2. Handling and Experimentation:

  • All manipulations of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • Use dedicated spatulas and glassware. Avoid creating dust or aerosols.

  • Keep the container sealed when not in use.[11]

3. Spill Management:

  • In the event of a small spill, contain the leak and absorb it with an inert material such as sand or vermiculite.[13]

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[13]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[15]

4. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][16]

Handling_Workflow Start Start Preparation Preparation: - Verify fume hood function - Assemble all materials - Don appropriate PPE Start->Preparation End End Handling_in_Hood Handling in Fume Hood: - Dispense and handle compound - Keep containers closed when not in use Preparation->Handling_in_Hood Post_Handling_Cleanup Post-Handling Cleanup: - Decontaminate work surfaces - Clean glassware Handling_in_Hood->Post_Handling_Cleanup Spill_Response Spill Response: - Absorb with inert material - Collect for disposal Handling_in_Hood->Spill_Response If spill occurs Waste_Segregation Waste Segregation: - Collect all contaminated materials - Label hazardous waste container Post_Handling_Cleanup->Waste_Segregation Waste_Segregation->End Spill_Response->Post_Handling_Cleanup

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][4]

Waste Segregation and Collection:

  • Designated Waste Container: All waste materials, including the chemical itself, contaminated gloves, absorbent materials, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[17]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[3][4][17] Do not mix with acids, bases, or heavy metals.[3][18]

Disposal Procedure:

  • Arrange for waste pickup through your institution's licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[13]

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]

  • Ethyl 2-(4-bromophenyl)acetate. PubChem, National Institutes of Health. [Link]

  • Bromine Safety Handbook. ICL Group. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Ethyl 3-([4-(4-chlorophenyl)piperazin-1-yl]sulfonyl)-1h-pyrazole-4-carboxylate Safety Data Sheet. AA Blocks. [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Methyl 4-Bromophenylacetate Safety Data Sheet. SynZeal. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

  • Ethyl 2-(4-(4-bromophenylsulfonyl)piperazinoacetate. Chemsigma. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.